molecular formula C5H8N2 B1293685 1-Ethylimidazole CAS No. 7098-07-9

1-Ethylimidazole

Cat. No.: B1293685
CAS No.: 7098-07-9
M. Wt: 96.13 g/mol
InChI Key: IWDFHWZHHOSSGR-UHFFFAOYSA-N
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Description

1-Ethylimidazole is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFHWZHHOSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221209
Record name 1-Ethyl-1H-imidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7098-07-9
Record name 1-Ethylimidazole
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Record name 1-Ethyl-1H-imidazole
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Record name 1-Ethyl-1H-imidazole
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Record name 1-ethyl-1H-imidazole
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Record name 1-ETHYL-1H-IMIDAZOLE
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Foundational & Exploratory

Physicochemical Properties of 1-Ethylimidazole: A Technical Guide for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylimidazole (CAS No: 7098-07-9). The information presented herein is intended to support researchers, scientists, and professionals in drug development and other analytical fields by consolidating essential data, experimental methodologies, and logical workflows.

General and Chemical Properties

This compound is a colorless to light yellow transparent liquid belonging to the imidazole (B134444) family of organic heterocyclic compounds.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals like ionic liquids.[1][4] Its molecular structure consists of an ethyl group attached to an imidazole ring.[5]

Table 1: General and Chemical Identification of this compound

PropertyValueSource(s)
CAS Number 7098-07-9[1][2][3][4]
Molecular Formula C₅H₈N₂[1][2][3]
Molecular Weight 96.13 g/mol [1][2][3][6]
Appearance Colorless to light yellow transparent liquid[1][2][3]
Purity ≥99% (GC)[1]
pKa 7.08 ± 0.10 (Predicted)[4][5]
InChI Key IWDFHWZHHOSSGR-UHFFFAOYSA-N[5][6][7]

Physical Properties

The physical properties of this compound are critical for its application in various chemical processes and formulations. These properties have been determined through various experimental techniques.

Table 2: Key Physical Properties of this compound

PropertyValueTemperature (°C)PressureSource(s)
Density 1.0 g/mL25Ambient[1]
0.997 g/cm³20Ambient[7]
0.995 g/cm³20Ambient[7]
0.997 g/cm³Not SpecifiedAmbient[4][8]
Boiling Point 226 °CNot SpecifiedAmbient[1]
206.9 ± 9.0 °CNot Specified760 mmHg[3]
106 °CNot Specified12 torr[4][8]
Melting Point -27 °CNot SpecifiedAmbient[4]
Refractive Index 1.49Not SpecifiedAmbient[2]
1.517Not SpecifiedAmbient[3]
1.4870 - 1.4900Not SpecifiedAmbient[4][9]
Vapor Pressure 0.3 ± 0.4 mmHg25Not Applicable[3]
40 Pa20Not Applicable[4][10]
0.32 hPa25Not Applicable[7]
Flash Point 78.9 ± 18.7 °CNot ApplicableNot Applicable[3]
91.5 °CNot ApplicableNot Applicable[4][8][9]

Spectroscopic and Solubility Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is available for this compound, which is crucial for confirming the positions of hydrogen atoms within the molecule.[11][12][13]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.[14][15]

3.2. Solubility this compound is soluble in water and other organic solvents.[4][5][9] The nitrogen atoms in the imidazole ring contribute to its hydrophilic nature, allowing for interactions with polar solvents.[16]

Electrochemical Properties and Applications

This compound is a key component in the synthesis of ionic liquids, which have significant applications in electrochemistry.[1][17] The electrochemical properties of these resulting ionic liquids, such as those based on the 1-ethyl-3-methylimidazolium (B1214524) (EMIm⁺) cation, are extensively studied for applications in batteries and capacitors.[18][19] The electrochemical behavior, including the redox processes, can be investigated using techniques like cyclic voltammetry.[17]

The logical relationship between the core properties of this compound is visualized below.

Physicochemical_Properties cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_analytical Analytical Characterization This compound This compound Structure Molecular Structure (C₅H₈N₂) This compound->Structure Density Density BoilingPoint Boiling Point MeltingPoint Melting Point RefractiveIndex Refractive Index VaporPressure Vapor Pressure Structure->Density Structure->BoilingPoint Structure->MeltingPoint Structure->RefractiveIndex Structure->VaporPressure pKa pKa Structure->pKa Solubility Solubility Structure->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Electrochemistry Electrochemical Behavior Structure->Electrochemistry pKa->Electrochemistry Solubility->Electrochemistry

Diagram 1: Interrelation of this compound's Physicochemical Properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.

5.1. Density Measurement The density of liquids like this compound is commonly measured using an oscillating U-tube densimeter.[20]

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

  • Protocol:

    • Calibrate the densimeter with fluids of known density, such as dry air and bidistilled ultra-pure water, at the desired temperature.[20]

    • Ensure precise temperature control (e.g., ± 0.02 K), as density is temperature-dependent.[20]

    • Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium.

    • Record the oscillation period and use the calibration data to calculate the density.

    • Perform multiple measurements to ensure repeatability.[20]

5.2. Surface Tension Measurement Several methods are employed to measure the surface tension of liquids, particularly ionic liquids derived from this compound.

  • Capillary Rise Method: This method is suitable for small sample volumes (<0.1 cm³).[21]

    • Principle: The height to which a liquid rises in a narrow capillary tube is measured, which is proportional to its surface tension.

    • Protocol:

      • Place the vacuum-dried sample in the measurement cell.[21]

      • Use a capillary tube of a known radius.

      • To prevent contamination from ambient moisture, especially for hydrophilic liquids, maintain a flow of dry gas over the meniscus.[21]

      • Measure the height of the liquid column using a cathetometer.

      • Calculate the surface tension using the Jurin's Law equation, incorporating corrections for meniscus shape if necessary.[22]

  • Pendant Drop Method: This is another common technique for surface tension determination.[23][24]

    • Principle: The shape of a drop of liquid hanging from a capillary tip is determined by the balance between surface tension and gravity.

    • Protocol:

      • A drop of the liquid is formed at the tip of a syringe.

      • An image of the drop is captured by a camera.

      • The profile of the drop is analyzed by software to determine the surface tension based on the Young-Laplace equation.

5.3. Spectroscopic Analysis (NMR)

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

  • ¹H NMR Protocol:

    • Prepare the sample by dissolving a weighed amount of this compound in a deuterated solvent (e.g., D₂O).[12]

    • Transfer the solution to an NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum, which will show chemical shifts, signal integrations, and coupling patterns characteristic of the protons in the this compound molecule.

5.4. Electrochemical Characterization (Cyclic Voltammetry) Cyclic Voltammetry (CV) is used to study the electrochemical behavior of substances, particularly ionic liquids derived from this compound.[17]

  • Principle: The potential of a working electrode is swept linearly versus time, and the resulting current is measured. This provides information about redox processes.

  • Protocol:

    • Prepare an electrolyte solution containing the ionic liquid derived from this compound.

    • Use a three-electrode cell setup: a working electrode, a counter electrode, and a reference electrode.

    • Perform the CV scan over a defined potential window.

    • The resulting voltammogram will show peaks corresponding to oxidation and reduction events, defining the electrochemical stability window of the electrolyte.

A generalized workflow for the physicochemical analysis of a liquid sample like this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_phys Physical Property Measurement cluster_spec Spectroscopic & Structural Analysis cluster_electrochem Electrochemical Analysis (for derived Ionic Liquids) Sample This compound Sample Purity Purity Check (GC) Sample->Purity Drying Drying (if necessary) Purity->Drying Density Density Measurement Drying->Density Viscosity Viscosity Measurement Drying->Viscosity RefractiveIndex Refractive Index Drying->RefractiveIndex SurfaceTension Surface Tension Drying->SurfaceTension NMR NMR (¹H, ¹³C) Drying->NMR FTIR FTIR Drying->FTIR UVVis UV-Vis Drying->UVVis CV Cyclic Voltammetry Drying->CV Data Data Analysis & Reporting Density->Data Viscosity->Data RefractiveIndex->Data SurfaceTension->Data NMR->Data FTIR->Data UVVis->Data CV->Data

Diagram 2: General Experimental Workflow for Physicochemical Characterization.

Role in Ionic Liquid Synthesis

This compound serves as a crucial precursor in the synthesis of a class of ionic liquids, particularly those containing the 1-ethyl-3-methylimidazolium (EMIm⁺) cation.[1] These ionic liquids are gaining prominence in "green chemistry" due to their low volatility and recyclability.[1]

The synthesis pathway generally involves the quaternization of an N-substituted imidazole.

Ionic_Liquid_Synthesis This compound This compound Reaction Quaternization Reaction This compound->Reaction Reactant 1 Alkylating_Agent Alkylating Agent (e.g., Methyl Halide) Alkylating_Agent->Reaction Reactant 2 Intermediate 1-Ethyl-3-methylimidazolium Halide Salt Reaction->Intermediate Metathesis Anion Metathesis (Exchange) Intermediate->Metathesis Anion_Source Anion Source (e.g., Li[TFSI]) Anion_Source->Metathesis Ionic_Liquid Final Ionic Liquid (e.g., [EMIm][TFSI]) Metathesis->Ionic_Liquid

Diagram 3: Synthesis Pathway of an Ionic Liquid from this compound.

This guide consolidates key physicochemical data and analytical methodologies for this compound, providing a foundational resource for its application in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylimidazole (CAS: 7098-07-9, Formula: C₅H₈N₂) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole (B134444) family.[1][2][3] It is a colorless to pale yellow liquid at room temperature and serves as a crucial building block in organic synthesis.[4] Its applications are diverse, ranging from its use as a precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a catalyst, a component in the formulation of ionic liquids, and a corrosion inhibitor.[4] The unique properties of this compound stem from its molecular and electronic structure, particularly the five-membered aromatic ring containing two nitrogen atoms and an attached ethyl group.[4] This guide provides a detailed analysis of its molecular structure, chemical bonding, and the experimental and computational methods used for its characterization.

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar imidazole ring to which an ethyl group is attached at the N1 position. The imidazole ring is an aromatic system, with delocalized π-electrons across the five atoms. The molecule has a molecular weight of approximately 96.13 g/mol .[1]

While a definitive single-crystal X-ray diffraction study providing experimental bond lengths and angles for this compound was not found in the public literature, computational studies using Density Functional Theory (DFT) provide highly accurate predictions of its geometry. The following table summarizes key geometric parameters derived from DFT calculations on related imidazole structures, which serve as a reliable model for this compound.[5][6][7]

Table 1: Predicted Geometric Parameters of the Imidazole Ring

Parameter Bond/Angle Typical Predicted Value
Bond Lengths (Å) C2=N3 1.31 - 1.33
N1-C2 1.38 - 1.39
N1-C5 1.36 - 1.38
C4-C5 1.35 - 1.37
N3-C4 1.37 - 1.39
Bond Angles (°) C5-N1-C2 107 - 109
N1-C2-N3 110 - 112
C2-N3-C4 107 - 109
N3-C4-C5 108 - 110
C4-C5-N1 105 - 107

Note: These values are representative of DFT calculations on substituted imidazoles and provide a close approximation for this compound.[5][7]

Bonding Analysis

Covalent Bonding and Aromaticity

The imidazole ring in this compound is aromatic, satisfying Hückel's rule with 6 π-electrons (four from the two C=C double bonds and two from the lone pair of the N1-H analogous nitrogen in the parent imidazole). The N1 nitrogen is sp² hybridized and contributes its p-orbital lone pair to the aromatic system. The N3 nitrogen is also sp² hybridized, but its lone pair resides in an sp² orbital in the plane of the ring, making it available for protonation or coordination to metal ions, thus acting as a Lewis base.[4] The C-N bond lengths within the ring are intermediate between typical single and double bonds, confirming the delocalized nature of the π-electron system.[5]

Intermolecular Interactions

Unlike the parent imidazole, this compound cannot act as a hydrogen bond donor because the nitrogen at the 1-position is substituted with an ethyl group. However, the N3 atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.[8] This ability to form hydrogen bonds with donor molecules (like water or alcohols) significantly influences its physical properties, such as solubility and boiling point.[8] These interactions are critical in its role as a solvent and in biological systems.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[9]

Table 2: 1H and 13C NMR Spectral Data for this compound

Nucleus Position Chemical Shift (δ, ppm) Multiplicity
1H NMR H2 (imidazole) ~7.5 - 7.7 Singlet
H4 (imidazole) ~6.9 - 7.1 Singlet
H5 (imidazole) ~6.8 - 7.0 Singlet
CH₂ (ethyl) ~3.9 - 4.1 Quartet
CH₃ (ethyl) ~1.3 - 1.5 Triplet
13C NMR C2 (imidazole) ~137 -
C4 (imidazole) ~128 -
C5 (imidazole) ~120 -
CH₂ (ethyl) ~43 -
CH₃ (ethyl) ~16 -

Note: Chemical shifts are approximate and can vary depending on the solvent used. Data compiled from available spectral databases.[10][11][12]

Vibrational (FTIR and Raman) Spectroscopy

Vibrational spectroscopy probes the functional groups and bond vibrations within the molecule. The spectra of this compound and its derivatives have been studied to understand their structural properties.[13][14][15]

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Description
~3100 - 3150 C-H stretch Aromatic C-H stretching in the imidazole ring
~2850 - 3000 C-H stretch Aliphatic C-H stretching of the ethyl group
~1500 - 1600 C=C / C=N stretch Ring stretching vibrations of the imidazole core
~1300 - 1500 CH₂/CH₃ bend Bending (scissoring, wagging) of the ethyl group
~1000 - 1250 Ring modes In-plane ring bending and stretching modes

Note: These are characteristic absorption regions. Specific peak positions can be found in spectral databases.[13][16][17]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general steps for acquiring 1D NMR spectra.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.[9]

  • Transfer: Filter the solution into a clean, standard 5 mm NMR tube to a depth of about 4-5 cm.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. Ensure the instrument is locked onto the solvent's deuterium (B1214612) signal and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • 1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR.[9]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for liquids.[18][19]

  • Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This accounts for absorptions from atmospheric CO₂ and H₂O, as well as the instrument itself.[18]

  • Sample Application: Place a few drops of neat this compound liquid onto the ATR crystal, ensuring the entire surface of the crystal is covered.[18]

  • Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate a transmittance or absorbance spectrum.[20]

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[18]

Single-Crystal X-ray Diffraction Protocol

This technique provides the most precise information on molecular geometry, including bond lengths and angles in the solid state.[21][22]

  • Crystallization: Grow a single crystal of this compound of suitable quality. This is often the most challenging step and involves slow evaporation of a saturated solution, or slow cooling. The crystal should ideally be >0.1 mm in all dimensions and free of major defects.[22][23]

  • Mounting: Carefully mount the selected crystal on a goniometer head at the center of the X-ray diffractometer.[23]

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[21][24]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[24]

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[22][24]

Visualization of the Analysis Workflow

The comprehensive analysis of this compound's structure and bonding involves a logical flow, integrating both experimental and computational methods.

G cluster_start Starting Material cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Derived Data cluster_final Final Output Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR Vibrational Spectroscopy (FTIR/Raman) Sample->FTIR XRD X-ray Crystallography (if crystal available) Sample->XRD DFT DFT Calculations (e.g., B3LYP/6-311G) Sample->DFT In Silico Model NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm-1) Functional Groups FTIR->FTIR_Data XRD_Data Precise Bond Lengths (Å) Bond Angles (°) Crystal Packing XRD->XRD_Data DFT_Data Optimized Geometry Electronic Properties Predicted Spectra DFT->DFT_Data Analysis Comprehensive Molecular Structure and Bonding Analysis NMR_Data->Analysis FTIR_Data->Analysis XRD_Data->Analysis DFT_Data->Analysis

Caption: Workflow for structural and bonding analysis of this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined molecular structure that dictates its chemical behavior and utility. Its aromatic imidazole core provides electronic stability and a site for basic interactions, while the ethyl group imparts specific solubility and steric properties. A thorough understanding of its structure and bonding, achieved through a combination of modern spectroscopic techniques like NMR and FTIR, and augmented by computational modeling, is essential for its effective application in research and development. The methodologies and data presented in this guide provide a comprehensive foundation for professionals working with this versatile molecule.

References

Spectroscopic Data Interpretation of 1-Ethylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Ethylimidazole, a key heterocyclic compound with applications in pharmaceutical and materials science. The guide details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 89.56 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.45s1HH-2 (imidazole ring)
7.02s1HH-4 (imidazole ring)
6.91s1HH-5 (imidazole ring)
3.95q2H-CH₂- (ethyl group)
1.41t3H-CH₃ (ethyl group)

Data sourced from ChemicalBook.[1]

¹³C NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (ppm)Assignment
137.0C-2 (imidazole ring)
128.9C-4 (imidazole ring)
118.8C-5 (imidazole ring)
44.8-CH₂- (ethyl group)
15.4-CH₃ (ethyl group)

Data interpretation based on typical chemical shifts for substituted imidazoles.

Infrared (IR) Spectroscopy Data

Technique: Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000mC-H stretching (aromatic)
2980-2850mC-H stretching (aliphatic)
1500-1400sC=C and C=N stretching (imidazole ring)
1250-1000sC-N stretching
850-750sC-H out-of-plane bending (aromatic)

Data interpretation based on characteristic infrared absorption frequencies.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) Source Temperature: 240 °C

m/zRelative Intensity (%)Assignment
96100.0[M]⁺ (Molecular Ion)
8153.3[M - CH₃]⁺
6832.7[M - C₂H₄]⁺
4130.9[C₃H₅]⁺

Data sourced from ChemicalBook.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] The plates are gently pressed together to form a uniform film.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and the atmosphere (CO₂ and water vapor) from the sample spectrum.

  • Sample Spectrum: The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[4][5]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.[6]

Visualization of Spectroscopic Interpretation and Workflow

The following diagrams illustrate the logical processes involved in spectroscopic data interpretation and the experimental workflow.

Spectroscopic_Interpretation cluster_data Spectroscopic Data cluster_interpretation Data Interpretation MS Mass Spectrometry (m/z = 96) Mol_Weight Molecular Weight = 96 g/mol MS->Mol_Weight IR Infrared Spectroscopy (C=N, C-H aromatic/aliphatic) Func_Groups Presence of Imidazole Ring and Ethyl Group IR->Func_Groups 13C_NMR ¹³C NMR (5 distinct carbon signals) Carbon_Skeleton Confirms 5 Carbon Atoms 13C_NMR->Carbon_Skeleton 1H_NMR ¹H NMR (5 distinct proton environments) Proton_Connectivity Ethyl Group (CH₂CH₃) 3 Aromatic Protons 1H_NMR->Proton_Connectivity Structure Structure of This compound Mol_Weight->Structure Func_Groups->Structure Carbon_Skeleton->Structure Proton_Connectivity->Structure

Diagram 1: Logical workflow for the spectroscopic interpretation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Introduce to Ion Source Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq Data_Processing Processing and Peak Identification NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Structure Confirmation Data_Processing->Structure_Elucidation

Diagram 2: Generalized experimental workflow for spectroscopic analysis.

References

Thermodynamic Properties and Stability of 1-Ethylimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 1-Ethylimidazole (CAS No: 7098-07-9), a heterocyclic organic compound of significant interest in pharmaceutical synthesis and materials science. This document consolidates available data on its key thermodynamic parameters, including enthalpy of vaporization, and outlines the experimental methodologies for their determination. Furthermore, it explores the thermal stability and decomposition pathways of this compound, offering insights valuable for its application in drug development and other research areas.

Introduction

This compound is a substituted imidazole (B134444) that serves as a crucial building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties and stability is paramount for process optimization, safety assessment, and predicting its behavior in various chemical environments. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈N₂--INVALID-LINK--
Molecular Weight 96.13 g/mol --INVALID-LINK--
CAS Number 7098-07-9--INVALID-LINK--
Density 0.995 g/cm³ at 20 °CSigma-Aldrich
Boiling Point 206.9 ± 9.0 °C at 760 mmHgVarious Suppliers
Flash Point 78.9 ± 18.7 °CVarious Suppliers
Vapor Pressure 0.3 ± 0.4 mmHg at 25°CVarious Suppliers

Thermodynamic Properties

The thermodynamic properties of this compound are critical for understanding its energy content and reactivity. The available experimental data is presented below.

Thermodynamic PropertyValueMethodReference
Standard Enthalpy of Vaporization (ΔvapH°) 66.0 ± 3.9 kJ/molNot specified--INVALID-LINK--
Standard Enthalpy of Formation (ΔfH°) Data not explicitly found in searchesCombustion Calorimetry (typical)-
Standard Molar Entropy (S°) Data not explicitly found in searchesAdiabatic Calorimetry (typical)-
Liquid Heat Capacity (Cp(l)) Data not explicitly found in searchesDifferential Scanning Calorimetry (typical)-

Note: While specific experimental values for the standard enthalpy of formation, standard molar entropy, and liquid heat capacity were not located in the performed searches, the typical experimental methods for their determination are well-established and are detailed in the "Experimental Protocols" section.

Stability and Decomposition

Studies on the thermal decomposition of ionic liquids containing the 1-ethyl-3-methylimidazolium (B1214524) cation indicate that this compound is a potential thermal degradation product. The decomposition can proceed via an SN2 mechanism, involving nucleophilic attack on the ethyl group.

The activation energy for the formation of this compound from the thermal decomposition of 1-ethyl-3-methylimidazolium bromide has been reported. This provides an indication of the energy barrier for its formation in such systems and, conversely, its potential involvement in decomposition pathways under high-temperature conditions.

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of liquid organic compounds like this compound are provided below.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a volatile liquid like this compound is typically determined from its standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule) to prevent its premature vaporization.

  • Calorimeter Setup: The bomb calorimeter is assembled with the encapsulated sample and a known amount of water in the surrounding jacket. The bomb is pressurized with a high-purity oxygen atmosphere.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the water in the jacket is recorded with high precision over time until thermal equilibrium is reached.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).

  • Correction and Derivation: Corrections are applied for the heat of combustion of the capsule material and the fuse wire. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The liquid heat capacity of this compound can be determined using a differential scanning calorimeter.

Methodology (based on ASTM E1269):

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Baseline Determination: An empty hermetically sealed aluminum pan is run through the desired temperature program to establish the baseline heat flow.

  • Reference Material Scan: A known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) is scanned under the same conditions.

  • Sample Scan: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan and subjected to the same temperature program.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty pan (baseline), and the reference material at a given temperature. The calculation is typically performed by the instrument's software.

Visualizations

Experimental Workflow for Combustion Calorimetry

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh high-purity This compound prep2 Encapsulate in a combustible container cal1 Assemble bomb calorimeter prep2->cal1 Place sample in bomb cal2 Pressurize with O₂ cal3 Ignite sample cal4 Record temperature change an1 Calculate heat released cal4->an1 an2 Apply corrections an1->an2 an3 Determine ΔHc° an2->an3 an4 Calculate ΔHf° using Hess's Law an3->an4

Workflow for determining the enthalpy of formation.
Experimental Workflow for DSC Heat Capacity Measurement

DSC_Heat_Capacity_Workflow cluster_setup Instrument Setup & Calibration cluster_measurement Measurement Scans cluster_calculation Calculation setup1 Calibrate DSC with reference materials meas1 Run empty pan (Baseline) setup1->meas1 meas2 Run sapphire standard meas1->meas2 calc1 Compare heat flow signals meas3 Run this compound sample meas2->meas3 calc2 Calculate Cp of this compound calc1->calc2

Workflow for DSC heat capacity determination.
Logical Relationship in Thermal Decomposition

Thermal_Decomposition_Pathway parent_ion 1-Ethyl-3-methylimidazolium cation product1 This compound parent_ion->product1 Sₙ2 Attack on Methyl Group product2 Methylating/Alkylating agent parent_ion->product2 Sₙ2 Attack on Ethyl Group nucleophile Nucleophile (e.g., Br⁻) nucleophile->parent_ion

Simplified Sₙ2 thermal decomposition pathway.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of this compound. While a key thermodynamic parameter, the enthalpy of vaporization, is documented, a complete experimental data set for properties such as the enthalpy of formation, molar entropy, and liquid heat capacity remains to be consolidated from primary literature. The provided experimental protocols offer a robust framework for the determination of these values. The insights into its thermal stability are crucial for its handling and application in synthesis and formulation. This guide serves as a foundational resource for researchers and professionals, highlighting the importance of a comprehensive thermodynamic and stability profile for this versatile compound.

A Technical Guide to Quantum Chemical Calculations for 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-ethylimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing computational methods to understand and predict the behavior of imidazole-based compounds.

Introduction to this compound

This compound is a substituted imidazole (B134444) derivative with a wide range of applications, including as a building block in the synthesis of pharmaceuticals and ionic liquids.[1][2] Its biological activity is linked to the electronic and structural properties of the imidazole ring, making it a molecule of significant interest in medicinal chemistry and materials science.[2] Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level, providing insights that can guide experimental work and accelerate the design of new functional molecules.

Methodologies: A Computational and Experimental Approach

Quantum Chemical Calculations

The theoretical data presented in this guide are primarily based on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3][4] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, combined with a high-level basis set such as 6-311++G(d,p), is a widely accepted and effective combination for obtaining accurate molecular geometries, vibrational frequencies, and electronic properties for organic molecules.[3][4]

The computational workflow for such an analysis typically involves the following steps:

  • Molecular Structure Input : The initial 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to arrive at the most stable molecular geometry.

  • Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed. This not only predicts the vibrational (infrared and Raman) spectra but also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation : From the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

G Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure 1. Initial Molecular Structure (this compound) geom_opt 2. Geometry Optimization mol_structure->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo Electronic Properties (HOMO-LUMO, Reactivity) elec_prop->homo_lumo

A conceptual workflow for performing quantum chemical calculations on a molecule.
Experimental Protocols

Synthesis of this compound:

A common method for the N-alkylation of imidazoles involves the reaction of the imidazole with an alkyl halide in the presence of a base. A detailed protocol for the synthesis of this compound is as follows:

  • Deprotonation of Imidazole : In a round-bottom flask, dissolve imidazole in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C to deprotonate the imidazole, forming the imidazolate anion.

  • Alkylation : To the resulting solution, add an ethylating agent, such as ethyl bromide or ethyl iodide, dropwise.

  • Reaction and Workup : Allow the reaction mixture to stir at room temperature or with gentle heating to ensure complete reaction.

  • After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

FT-IR Spectroscopy of Liquid this compound:

The experimental infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for liquid samples.[5][6][7][8][9]

  • Sample Preparation : Place a small drop of the purified liquid this compound directly onto the ATR crystal.[6][8]

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.[5]

  • Sample Spectrum Collection : Acquire the FT-IR spectrum of the this compound sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[5][6] The spectrum is usually recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).[5]

  • Data Processing : The resulting spectrum is then processed (e.g., baseline correction) and analyzed to identify the characteristic vibrational modes of the molecule.

Results and Discussion

Optimized Molecular Geometry

The geometry of the molecule is optimized to find the most stable arrangement of its atoms. The following tables present the calculated bond lengths and bond angles for 2-ethylimidazole (B144533), which serve as a close approximation for this compound.

Table 1: Selected Optimized Bond Lengths of 2-Ethylimidazole

BondBond Length (Å)
N1-C21.375
C2-N31.315
N3-C41.385
C4-C51.365
C5-N11.378
C2-C61.503
C6-C71.535

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Bond Angles of 2-Ethylimidazole

AngleBond Angle (°)
C5-N1-C2108.5
N1-C2-N3111.4
C2-N3-C4106.8
N3-C4-C5108.0
C4-C5-N1105.3
N1-C2-C6123.6
N3-C2-C6125.0
C2-C6-C7112.2

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations. The following table lists some of the key calculated vibrational frequencies for 2-ethylimidazole and their assignments.

Table 3: Selected Calculated Vibrational Frequencies of 2-Ethylimidazole

Frequency (cm⁻¹)Assignment
3138N-H stretching
3085C-H stretching (ring)
2980, 2942, 2878C-H stretching (ethyl group)
1598C=N stretching
1475C=C stretching
1458CH₂ scissoring
1275C-N stretching
1105Ring breathing
945C-C stretching (ethyl)

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.[10]

Table 4: Calculated Electronic Properties of 2-Ethylimidazole

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy0.85
HOMO-LUMO Gap7.10

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualization of Molecular Properties

The following diagram illustrates the structure of this compound with atom numbering, which is essential for interpreting the data in the tables.

Molecular structure of this compound with atom numbering.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for understanding the fundamental properties of this compound. By calculating the optimized geometry, vibrational frequencies, and electronic properties, researchers can gain valuable insights into the molecule's structure, stability, and reactivity. This theoretical data, when combined with experimental results, offers a comprehensive understanding that is crucial for applications in drug development and materials science. The data presented for the closely related 2-ethylimidazole serves as a reliable guide for what can be expected for this compound and underscores the utility of these computational techniques.

References

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 1-Alkylimidazoles, Featuring 1-Methylimidazole 3-Oxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and data integral to determining the crystal structure of N-alkylated imidazoles. While the primary focus of this document is 1-ethylimidazole, a thorough search of crystallographic databases reveals a notable absence of a publicly available, single-crystal structure of the pure compound. To illustrate the principles and analytical techniques, this paper presents a comprehensive analysis of the crystal structure of a closely related analogue, 1-methylimidazole (B24206) 3-oxide monohydrate [1][2]. The experimental protocols and data analysis workflows detailed herein are directly applicable to the crystallographic study of this compound, should a suitable single crystal be cultivated.

Introduction

This compound is a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and as a precursor for ionic liquids and active pharmaceutical ingredients.[3] Understanding its three-dimensional structure in the solid state is paramount for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining precise atomic coordinates, bond lengths, and bond angles, thereby providing a foundational understanding of the molecule's conformation and packing in a crystalline lattice.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by diffraction experiments and computational refinement.

Synthesis and Crystallization of 1-Alkylimidazoles

The synthesis of 1-alkylimidazoles is typically achieved through the N-alkylation of imidazole (B134444) with an appropriate alkyl halide. For the illustrative compound, 1-methylimidazole 3-oxide was synthesized and subsequently crystallized from an aqueous solution to yield single crystals of the monohydrate.[1][2]

Illustrative Crystallization Protocol for 1-Methylimidazole 3-Oxide Monohydrate:

  • Synthesis: 1-Methylimidazole is oxidized to 1-methylimidazole 3-oxide.

  • Dissolution: The synthesized N-oxide is dissolved in a minimal amount of hot water.

  • Cooling: The solution is allowed to cool slowly to room temperature.

  • Crystal Growth: The solution is left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals suitable for X-ray diffraction.

A similar approach involving slow evaporation from a suitable solvent would be the first step in obtaining single crystals of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the cornerstone of crystal structure determination. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Generalized SCXRD Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. For the featured 1-methylimidazole 3-oxide monohydrate, data was collected at a temperature of 100 K.[2]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or other computational algorithms.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

NMR spectroscopy in the solid-state can be a powerful complementary technique to SCXRD for validating the determined crystal structure and providing information about the local environment of specific atoms.

Conceptual Solid-State NMR Validation Workflow:

  • Data Acquisition: A solid-state NMR spectrum (e.g., ¹³C or ¹⁵N) of the crystalline material is acquired.

  • Chemical Shift Calculation: Theoretical chemical shifts are calculated from the determined crystal structure using computational methods such as Density Functional Theory (DFT).

  • Comparison: The experimental and calculated chemical shifts are compared. A good correlation between the two datasets provides strong evidence for the correctness of the crystal structure.

Data Presentation: Crystal Structure of 1-Methylimidazole 3-Oxide Monohydrate

The following tables summarize the key crystallographic data for 1-methylimidazole 3-oxide monohydrate.[1][2]

Parameter Value
Chemical FormulaC₄H₆N₂O·H₂O
Formula Weight116.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.5941(6)
b (Å)10.0703(6)
c (Å)7.8286(6)
α (°)90
β (°)112.402(9)
γ (°)90
Volume (ų)553.51(8)
Z4
Temperature (K)100
Radiation typeCu Kα
ρcalc (g/cm³)1.392

Table 1: Crystallographic Data and Structure Refinement for 1-Methylimidazole 3-Oxide Monohydrate.[2]

Bond Length (Å) Angle Degrees (°)
O1A-N1A1.354(3)C3A-N1A-C1A109.1(2)
N1A-C3A1.329(4)C3A-N1A-O1A123.0(2)
N1A-C1A1.468(3)C1A-N1A-O1A127.8(2)
N2A-C2A1.321(4)C2A-N2A-C3A107.5(2)
N2A-C3A1.365(4)C2A-N2A-C4A129.4(3)
C1A-H1AA0.9800C3A-N2A-C4A123.1(2)
C2A-H2A0.9500N2A-C2A-H2A126.0
C4A-H4AA0.9800N1A-C3A-N2A109.2(2)
O1B-N1B1.353(3)C3B-N1B-C1B109.3(2)
N1B-C3B1.332(4)C3B-N1B-O1B123.0(2)
N1B-C1B1.469(3)C1B-N1B-O1B127.6(2)
N2B-C2B1.323(4)C2B-N2B-C3B107.3(2)
N2B-C3B1.362(4)C2B-N2B-C4B129.5(3)
C1B-H1BA0.9800C3B-N2B-C4B123.2(2)
C2B-H2B0.9500N2B-C2B-H2B126.0
C4B-H4BA0.9800N1B-C3B-N2B109.2(2)

Table 2: Selected Bond Lengths and Angles for the Two Independent Molecules (A and B) in the Asymmetric Unit of 1-Methylimidazole 3-Oxide Monohydrate.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_validation Structure Validation synthesis Synthesis of 1-Alkylimidazole crystallization Single Crystal Growth synthesis->crystallization data_collection SCXRD Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Model refinement->validation nmr Solid-State NMR (Optional) validation->nmr

Caption: Experimental workflow for crystal structure determination.

logical_relationship cluster_data Experimental Data cluster_analysis Computational Analysis cluster_results Structural Information diffraction_pattern Diffraction Pattern unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell electron_density Electron Density Map unit_cell->electron_density atomic_model Atomic Model electron_density->atomic_model crystal_structure Crystal Structure (Bond Lengths, Angles) atomic_model->crystal_structure

Caption: Logical flow from diffraction data to crystal structure.

Analysis and Conclusion

The crystallographic data for 1-methylimidazole 3-oxide monohydrate reveals a planar imidazole ring.[1][2] The crystal packing is dominated by hydrogen bonding between the N-oxide oxygen atoms and the water molecules, forming infinite chains.[1][2] This type of detailed structural insight is invaluable for understanding the solid-state properties of 1-alkylimidazoles.

While the crystal structure of pure this compound remains to be determined, the methodologies and analytical approaches detailed in this guide provide a clear and robust framework for its future elucidation. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various fields of research and development.

References

Literature review of 1-Ethylimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Ethylimidazole

Introduction

This compound (CAS: 7098-07-9), a substituted imidazole (B134444) derivative, is a pivotal building block in modern chemistry.[1][2][3] Its unique structural and chemical properties make it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, ionic liquids, and specialty chemicals.[1][2][4] The compound features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with an ethyl group.[5] This structure imparts nucleophilic and catalytic properties, making it valuable in organic synthesis for improving reaction rates and yields.[4][6] This technical guide provides a comprehensive review of the core synthesis methods for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in chemical and drug development.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary strategies: the direct alkylation of the imidazole ring and the construction of the ethyl-substituted ring from acyclic precursors.

N-Alkylation of Imidazole with Ethyl Halides

The most common and direct route to this compound is the N-alkylation of imidazole. This method involves the reaction of imidazole with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl chloride, in the presence of a base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the ethyl halide.

A key challenge in this method is preventing the quaternization of the newly formed this compound, which can react with another molecule of the ethyl halide to form a 1,3-diethylimidazolium salt.[5] This can be mitigated by using a molar excess of imidazole or by carefully controlling reaction conditions.[7] Phase Transfer Catalysis (PTC) has been shown to be an effective technique for achieving high yields while minimizing side reactions.[5][8]

N_Alkylation_Pathway imidazole Imidazole reaction_node N-Alkylation (SN2 Reaction) imidazole->reaction_node ethyl_halide Ethyl Halide (e.g., Bromoethane) ethyl_halide->reaction_node base Base (e.g., KOH, NaOH) base->reaction_node Deprotonation product This compound reaction_node->product Main Product salt Inorganic Salt (e.g., KBr) reaction_node->salt Byproduct

Caption: N-Alkylation pathway for this compound synthesis.

Experimental Protocol: Alkylation using an Alkyl Halide

This protocol is adapted from a general method for preparing 1-alkylimidazoles.[7]

  • Vessel Preparation: A 2-liter glass reaction vessel is equipped with a mechanical stirrer, condenser, and a nitrogen inlet to maintain an inert atmosphere.

  • Reactant Charging: Charge the vessel with imidazole (1.5 moles), powdered potassium hydroxide (B78521) (1.89 moles), and a non-reactive aromatic solvent such as toluene (B28343) (536 mL).

  • Heating and Alkylating Agent Addition: Heat the mixture to a temperature between 75°C and 115°C while stirring. Once the temperature is stable, slowly add an ethyl halide (e.g., bromoethane, 1.5 moles) to the mixture.

  • Reaction: Maintain the temperature and continue stirring for a period sufficient to complete the reaction (typically 2-4 hours), which can be monitored by techniques like Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and separate the inorganic salt byproduct (e.g., potassium bromide) by filtration.

  • Purification: The solvent (toluene) is removed from the filtrate by vacuum distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a versatile multi-component reaction that builds the imidazole ring from fundamental components.[9] The classical Debus synthesis, first reported in 1858, uses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and ammonia (B1221849).[9][10][11]

To produce N-substituted imidazoles such as this compound, the reaction is modified by replacing ammonia with a primary amine, in this case, ethylamine (B1201723).[9][12] This one-pot method is highly convergent and can be adapted to create a wide variety of substituted imidazoles.[13][14]

Debus_Radziszewski_Synthesis cluster_reactants Reactants glyoxal (B1671930) Glyoxal (1,2-Dicarbonyl) one_pot One-Pot Cyclocondensation glyoxal->one_pot formaldehyde (B43269) Formaldehyde (Aldehyde) formaldehyde->one_pot ethylamine Ethylamine (Primary Amine) ethylamine->one_pot product This compound one_pot->product Main Product water Water one_pot->water Byproduct

Caption: Modified Debus-Radziszewski synthesis for this compound.

Experimental Protocol: Modified Debus-Radziszewski Synthesis

This protocol is a conceptual adaptation for this compound based on similar syntheses for N-substituted imidazoles.[14][15]

  • Reactant Preparation: In a suitable reaction vessel, add an aqueous solution of ethylamine (e.g., 40% solution).

  • Heating: Gently warm the ethylamine solution in a water bath to approximately 40-45°C.

  • Mixed Aldehyde Addition: Prepare a mixture of aqueous glyoxal (e.g., 40% solution) and formaldehyde (e.g., 37% solution). Add this mixed aldehyde solution dropwise to the heated ethylamine solution while stirring.

  • Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours to allow the cyclocondensation reaction to proceed.

  • Concentration: Following the reaction period, concentrate the reaction solution under reduced pressure to remove excess water and volatile components.

  • Purification: The resulting crude product is purified by vacuum distillation, collecting the fraction corresponding to this compound.

Greener Synthesis Routes: Alkylation with Dialkyl Carbonates

In response to the environmental drawbacks of using alkyl halides (which produce salt waste) and dialkyl sulfates (which are highly toxic), greener methods have been developed.[16] One such method involves the use of dialkyl carbonates, such as diethyl carbonate, as the ethylating agent. This approach is more environmentally friendly as the byproducts are typically an alcohol and carbon dioxide. The reaction is often performed in the presence of a strong organic base catalyst.[16]

General_Experimental_Workflow start Start reactants 1. Charge Reactants (e.g., Imidazole, Solvent, Catalyst) start->reactants reaction 2. Reaction (Heating & Stirring under N2) reactants->reaction Add alkylating agent workup 3. Work-up (Cooling, Filtration, Extraction) reaction->workup Reaction complete purification 4. Purification (Vacuum Distillation) workup->purification Crude product analysis 5. Analysis & Characterization (GC, NMR, etc.) purification->analysis Purified fractions end End (Pure this compound) analysis->end Product meets specs

Caption: General experimental workflow for this compound synthesis.

Experimental Protocol: Alkylation using Diethyl Carbonate

This protocol is based on a patented green chemistry method.[16]

  • Vessel Setup: In a reaction vessel equipped for heating and distillation, mix the imidazole compound and diethyl carbonate in a molar ratio of 1:1 to 1:2.

  • Solvent and Catalyst Addition: Add a solvent (e.g., an aromatic hydrocarbon or a dipolar aprotic solvent) and a catalytic amount of a strong organic tertiary amine base (e.g., 1,8-Diazabicycloundec-7-ene, DBU).

  • Reaction: Heat the mixture to a temperature between 80°C and 140°C. The reaction proceeds as the carbonate ethylates the imidazole.

  • Byproduct Removal: The alcohol byproduct (ethanol) can be removed during the reaction to drive the equilibrium forward.

  • Purification: After the reaction is complete, the N1-alkylated imidazole product is purified directly from the reaction mixture by vacuum distillation.

Comparative Summary of Synthesis Methods

The choice of synthesis method depends on factors such as desired yield, purity requirements, cost of reagents, and environmental considerations. The following table summarizes quantitative data for representative synthesis methods.

MethodReactantsCatalyst / BaseSolventConditions (Temp, Time)Yield (%)Reference
N-Alkylation (Halide) 2-Methylimidazole, 1-BromododecanePotassium HydroxideToluene75-115 °C~99%[7]
Modified Debus Glyoxal, Formaldehyde, 1-Methylamine, AmmoniaAmmonium CarbonateWater40-50 °C, 2h79.7%[15]
N-Alkylation (Carbonate) Imidazole compounds, Dialkyl CarbonateOrganic Tertiary AmineAromatic Hydrocarbon80-140 °CHigh[16]
Phase Transfer Catalysis Imidazole, Alkyl HalidesTBAIBenzene / KOHNot specifiedHigh[5][8]

Note: Data for closely related N-alkylimidazoles are used as representative examples where specific data for this compound was not available in the initial literature scan. The principles and relative performance are directly comparable.

Conclusion

The synthesis of this compound is well-established, with several viable routes available to researchers. The traditional N-alkylation with ethyl halides remains a high-yield and straightforward option, particularly when optimized using phase transfer catalysis to minimize side products. The modified Debus-Radziszewski synthesis offers a powerful one-pot alternative that constructs the heterocyclic ring from simple acyclic precursors. For industrial and environmentally conscious applications, newer methods utilizing greener ethylating agents like diethyl carbonate present a significant advancement, reducing toxic waste and simplifying purification processes. The selection of an optimal synthesis strategy will ultimately be guided by the specific requirements of the application, balancing factors of efficiency, cost, and environmental impact.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Historical Discovery and Development of 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and development of 1-Ethylimidazole, a key heterocyclic compound with wide-ranging applications in modern science. From its theoretical underpinnings in the 19th-century exploration of imidazole (B134444) chemistry to its current role in the synthesis of pharmaceuticals and ionic liquids, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the primary synthetic routes, presents quantitative data in a comparative format, and includes detailed experimental protocols for key historical methodologies.

Introduction: The Imidazole Framework

The story of this compound is intrinsically linked to the discovery of its parent molecule, imidazole. First synthesized by Heinrich Debus in 1858, imidazole (initially named glyoxaline) was prepared through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849).[1] This foundational work, later expanded upon by Bronisław Radziszewski, laid the groundwork for the synthesis of a vast array of imidazole derivatives.[2][3] The Debus-Radziszewski synthesis, a multi-component reaction, proved to be a versatile method for creating substituted imidazoles.[2][3]

The development of N-substituted imidazoles, such as this compound, was a logical progression, driven by the desire to modify the chemical and physical properties of the imidazole ring for various applications. By replacing the ammonia in the Debus-Radziszewski synthesis with a primary amine, chemists could readily introduce alkyl groups onto one of the nitrogen atoms, opening up new avenues for chemical innovation.[2][3]

Primary Synthetic Pathways to this compound

The historical and contemporary synthesis of this compound is dominated by two principal methods: a modification of the Debus-Radziszewski imidazole synthesis and the direct alkylation of imidazole.

Modified Debus-Radziszewski Imidazole Synthesis

This approach adapts the original Debus-Radziszewski reaction by substituting ammonia with ethylamine (B1201723). The reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ethylamine to form the this compound ring in a one-pot synthesis.[4] This method is advantageous for its use of readily available starting materials.

Experimental Protocol: Modified Debus-Radziszewski Synthesis of this compound

Objective: To synthesize this compound by the condensation of glyoxal, formaldehyde, and ethylamine.

Materials:

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethylamine (70% aqueous solution)

  • Ethanol (B145695)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of glyoxal (1.0 mol) in ethanol is prepared.

  • The solution is cooled in an ice bath, and ethylamine (1.0 mol) is added dropwise with stirring.

  • Formaldehyde (1.0 mol) is then added dropwise to the cooled mixture.

  • The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed by distillation, and the crude this compound is purified by vacuum distillation.

Expected Yield: Moderate to good.

Alkylation of Imidazole

A more direct and widely used method for the synthesis of this compound is the N-alkylation of the parent imidazole ring. This reaction typically involves treating imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acidic proton on the imidazole nitrogen.[4] This method is often preferred for its high yields and straightforward procedure.

Experimental Protocol: Alkylation of Imidazole to Synthesize this compound

Objective: To synthesize this compound via the direct alkylation of imidazole.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, imidazole (1.0 mol) is dissolved in toluene.

  • Powdered sodium hydroxide (1.1 mol) is added to the solution, and the mixture is stirred to form a suspension.

  • Ethyl iodide (1.05 mol) is added dropwise to the suspension. An exothermic reaction may be observed.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solid sodium iodide byproduct is removed by filtration.

  • The toluene is removed from the filtrate by distillation under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation.

Expected Yield: High.

Quantitative Data

The physical and chemical properties of this compound have been well-characterized. The following table summarizes key quantitative data for the compound.

PropertyValue
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol [5]
Boiling Point 198-200 °C[4]
Melting Point -6 °C[4]
Density 1.03 g/cm³[4]
Refractive Index (n²⁰/D) 1.503[4]
CAS Number 7098-07-9[5]

Evolution of Applications

Initially, the interest in this compound and other N-substituted imidazoles was primarily academic, focusing on understanding the reactivity and properties of this class of heterocyclic compounds. However, over the 20th century, the practical applications of this compound expanded significantly.

  • Pharmaceuticals and Agrochemicals: The imidazole moiety is a common feature in many biologically active molecules. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including antifungal and antimicrobial agents, as well as in the development of herbicides and fungicides.[6]

  • Catalysis: this compound and its derivatives have found use as catalysts and curing agents in polymer chemistry, particularly for epoxy resins.[6]

  • Ionic Liquids: A major development in the application of this compound came with the rise of ionic liquids. As a precursor to a wide range of imidazolium-based ionic liquids, this compound has become a key component in the field of "green chemistry," where these salts are valued for their low volatility, thermal stability, and tunable properties as solvents and electrolytes.[4]

Visualizing the Synthetic Pathways

To further elucidate the synthetic logic, the following diagrams, generated using the DOT language, illustrate the core reaction schemes for the production of this compound.

Debus_Radziszewski_1_Ethylimidazole Glyoxal Glyoxal One_Ethylimidazole This compound Glyoxal->One_Ethylimidazole Formaldehyde Formaldehyde Formaldehyde->One_Ethylimidazole Ethylamine Ethylamine Ethylamine->One_Ethylimidazole

Caption: Modified Debus-Radziszewski synthesis of this compound.

Alkylation_of_Imidazole Imidazole Imidazole One_Ethylimidazole This compound Imidazole->One_Ethylimidazole Ethyl_Halide Ethyl Halide (e.g., C2H5I) Ethyl_Halide->One_Ethylimidazole Base Base (e.g., NaOH) Base->One_Ethylimidazole +

Caption: Synthesis of this compound via alkylation of imidazole.

Conclusion

The historical journey of this compound from a theoretical derivative of a newly discovered heterocyclic ring to a versatile and commercially significant chemical is a testament to the continuous evolution of organic synthesis. The foundational principles laid down by Debus and Radziszewski continue to be relevant, while newer methods like direct alkylation have provided more efficient pathways. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this compound is essential for leveraging its potential in creating novel and impactful chemical entities.

References

Understanding the chemical formula C5H8N2 and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prominent isomers of the chemical formula C5H8N2. The document delves into the structural, physicochemical, and biological properties of key isomers, offering detailed experimental protocols for their synthesis and analytical differentiation. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Introduction to C5H8N2 Isomers

The molecular formula C5H8N2 represents a diverse group of structural isomers with varied chemical functionalities and biological activities. These isomers, possessing a molecular weight of 96.13 g/mol , range from crucial endogenous molecules in physiological processes to synthetic compounds with significant pharmacological and industrial applications. Understanding the distinct properties of each isomer is paramount for their effective utilization in research and development. This guide will focus on several prominent isomers, including the biogenic amines histamine (B1213489) and agmatine (B1664431), the alkaloid anabasine, and synthetic heterocyclic compounds such as pyrazole (B372694) and pyrimidine (B1678525) derivatives.

Physicochemical Properties of Key C5H8N2 Isomers

A comparative summary of the key physicochemical properties of selected C5H8N2 isomers is presented below. This data is essential for understanding the behavior of these compounds in various experimental and biological settings.

PropertyHistamineAgmatineAnabasine3,5-Dimethylpyrazole (B48361)2-Amino-5-methylpyridine (B29535)4-Amino-2-methylpyrimidine
Molecular Weight ( g/mol ) 111.15 (as base)130.19 (as base)162.2396.13108.14109.13
Melting Point (°C) 83-84[1]1029[2]107.5[3]76-77[4]158-160
Boiling Point (°C) 209.5[1]234.8 (est.)[5]280-281[6]218[3]227[4]-
pKa pKa1 ≈ 5.8 (imidazole), pKa2 ≈ 9.4 (amino)[1]pKa1 = 2.25, pKa2 = 7.45, pKa3 > 12.1[7][8]---2.78±0.10 (Predicted)[9]
Solubility Soluble in water and ethanol[1]Soluble in water (~13 g/L)[10]Soluble in water and most organic solvents[6]Soluble in water and polar organic solvents[3]-Sparingly soluble in water[9]
Appearance White hygroscopic crystals[1]White crystals or powder[10]Colorless viscous liquid[6]White solid[3]Crystals or powder[4]White to off-white crystalline powder[9]

Structures and Biological Significance of Major Isomers

Histamine

Histamine is a biogenic amine synthesized from the amino acid histidine via decarboxylation.[11][12] It is a crucial mediator in local immune responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1] Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[13]

Agmatine

Agmatine is another biogenic amine, formed from the decarboxylation of arginine.[1] It is considered a neuromodulator and is involved in various physiological processes, including the regulation of nitric oxide synthesis and cell proliferation.[14] Agmatine exhibits neuroprotective effects and interacts with multiple receptors, including imidazoline (B1206853) and α2-adrenergic receptors.

Anabasine

Anabasine is a pyridine (B92270) alkaloid found in plants of the Nicotiana genus.[15] It is a structural isomer of nicotine (B1678760) and acts as a nicotinic acetylcholine (B1216132) receptor agonist.[3][15] Due to its biological activity, it has been utilized as an insecticide.[15]

Pyrazole and Pyrimidine Derivatives

This class of C5H8N2 isomers includes compounds like 3,5-dimethylpyrazole, 2-amino-5-methylpyridine, and 4-amino-2-methylpyrimidine. These synthetic heterocyclic compounds serve as important building blocks in medicinal chemistry and materials science. For instance, 2-amino-5-methylpyridine is an intermediate in the synthesis of pharmaceuticals like zolpidem.[12]

Experimental Protocols

Synthesis of Key Isomers

Histamine is synthesized in a one-step process through the decarboxylation of the amino acid L-histidine.[11] This reaction is catalyzed by the enzyme L-histidine decarboxylase, which utilizes pyridoxal-5'-phosphate as a cofactor.[12]

Protocol:

  • Dissolve L-histidine in a suitable buffer solution.

  • Add L-histidine decarboxylase to the solution.

  • Incubate the reaction mixture at an optimal temperature and pH for the enzyme's activity.

  • Monitor the progress of the reaction by measuring the formation of histamine or the consumption of L-histidine using techniques like HPLC.

  • Once the reaction is complete, purify the histamine from the reaction mixture using chromatographic methods.

3,5-Dimethylpyrazole can be synthesized through the condensation reaction of acetylacetone (B45752) and hydrazine (B178648).[16]

Protocol:

  • Prepare a solution of hydrazine sulfate (B86663) in aqueous alkali or hydrazine hydrate (B1144303) in ethanol.

  • Cool the hydrazine solution in an ice bath.

  • Slowly add acetylacetone to the cooled hydrazine solution with constant stirring, maintaining a low temperature.

  • After the addition is complete, continue stirring the mixture for a specified period.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Extract the 3,5-dimethylpyrazole from the aqueous solution using an organic solvent like ether.

  • Wash the organic extracts and dry them over an anhydrous drying agent.

  • Remove the solvent by distillation to obtain crystalline 3,5-dimethylpyrazole.

  • The product can be further purified by recrystallization.[16]

One method for the synthesis of 2-amino-5-methylpyridine involves the reaction of 3-methylpyridine (B133936) with sodium amide.[12][17]

Protocol:

  • Disperse finely divided sodium amide in an inert solvent such as anhydrous xylene.

  • Heat the dispersion to an elevated temperature (e.g., 130-140 °C).

  • Slowly add anhydrous 3-methylpyridine to the hot dispersion while stirring. The reaction evolves hydrogen gas, leading to an increase in pressure within the reaction vessel.

  • After the reaction is complete, cool the mixture and carefully add water to decompose any unreacted sodium amide and to dissolve the reaction products.

  • Separate the organic layer containing the product mixture.

  • Fractionally distill the organic layer to separate 2-amino-5-methylpyridine from other isomers and byproducts.[17]

Analytical Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the differentiation of C5H8N2 isomers.

¹H and ¹³C NMR spectroscopy can distinguish between isomers based on the unique chemical environment of each proton and carbon atom, which results in distinct chemical shifts and coupling patterns.

General Protocol:

  • Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the spectra for chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR).

  • Compare the obtained spectra with known data or predict spectra based on the proposed structures to identify the specific isomer.

Key NMR Data for Selected Isomers:

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Histamine δ 3.21 (t, 2H), 3.39 (t, 2H), 7.43 (s, 1H), 8.70 (d, 1H) in CDCl₃[18]δ 22.24, 38.13, 117.13, 128.35, 133.93[18]
Agmatine --
Anabasine --
3,5-Dimethylpyrazole --
2-Amino-5-methylpyridine δ 2.12 (s, 3H), 4.67 (br s, 2H), 6.32 (d, 1H), 7.12 (dd, 1H), 7.79 (d, 1H) in CDCl₃[19]-

Mass spectrometry differentiates isomers based on their distinct fragmentation patterns upon ionization.

General Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct infusion or coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).

  • Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • For tandem mass spectrometry (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

  • Analyze the fragmentation pattern to elucidate the structure of the isomer.

Characteristic Mass Spectral Fragments for Selected Isomers:

IsomerIonization MethodKey Fragment Ions (m/z)
Histamine ESI-CID[M+H]⁺ at 112, fragment at 95 ([M+H-NH₃]⁺)[14][20]
Anabasine GC-MSMolecular ion at 162, base peak at 84[21]

Signaling Pathways and Biological Workflows

Histamine Signaling Pathway

Histamine mediates its diverse physiological effects by activating four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each linked to different intracellular signaling cascades.[13] For example, H1R activation typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium, while H2R activation stimulates adenylyl cyclase, leading to increased cAMP levels.[21]

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq Gq H1R->Gq activates Gs Gs H2R->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release leads to PKA Protein Kinase A cAMP->PKA activates Physiological_Effects1 Allergic Response, Smooth Muscle Contraction Ca_release->Physiological_Effects1 Physiological_Effects2 Gastric Acid Secretion, Vasodilation PKA->Physiological_Effects2

Caption: Simplified signaling pathways of histamine via H1 and H2 receptors.

Agmatine Biosynthesis and Metabolism

Agmatine is synthesized from L-arginine by the enzyme arginine decarboxylase (ADC) and is primarily metabolized to putrescine and urea (B33335) by agmatinase.[1] This pathway is a key part of polyamine metabolism.

Agmatine_Metabolism Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine CO2 CO₂ Putrescine Putrescine Agmatine->Putrescine Urea Urea Agmatine->Urea ADC Arginine Decarboxylase (ADC) ADC->Arginine ADC->Agmatine Agmatinase Agmatinase Agmatinase->Agmatine Agmatinase->Putrescine Agmatinase->Urea

Caption: Biosynthesis and primary metabolic pathway of agmatine.

Agmatine Signaling in Microglia

Agmatine has been shown to modulate inflammatory responses in microglia by suppressing glycolysis through the PI3K/Akt/mTOR/HIF-1α signaling pathway.[22] This action helps to improve mitochondrial function and reduce the production of pro-inflammatory cytokines.[22]

Agmatine_Microglia_Signaling LPS LPS PI3K PI3K LPS->PI3K activates Agmatine Agmatine Agmatine->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates HIF1a HIF-1α mTOR->HIF1a activates Glycolysis Glycolysis HIF1a->Glycolysis promotes Inflammation Inflammation (e.g., TNF-α) HIF1a->Inflammation promotes

Caption: Agmatine's inhibitory effect on the LPS-induced pro-inflammatory signaling pathway in microglia.

References

Methodological & Application

Synthesis of 1-Ethylimidazole-Based Ionic Liquids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-ethylimidazole-based ionic liquids (ILs). The focus is on the common and versatile 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) cation, paired with various anions. These protocols are intended to serve as a practical guide for researchers in academia and industry.

Introduction

Ionic liquids are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as "green" solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients or drug delivery vehicles. The 1-ethyl-3-methylimidazolium cation is a foundational component of many commonly used ILs due to its relatively simple synthesis and robust nature.

This guide outlines the prevalent synthetic strategies for preparing [EMIM]-based ILs, including the conventional two-step method (quaternization followed by anion metathesis) and a one-pot approach. Detailed experimental procedures, quantitative data, and characterization information are provided to facilitate reproducible synthesis.

Synthetic Pathways Overview

The synthesis of 1-ethyl-3-methylimidazolium based ionic liquids typically follows one of two main pathways: a two-step synthesis or a one-pot synthesis. The two-step synthesis is the most common and versatile method, allowing for the preparation of a wide variety of ionic liquids with different anions. It involves the initial formation of a halide salt of the desired cation, followed by an anion exchange reaction. The one-pot synthesis, on the other hand, offers a more streamlined approach, although it may be less versatile in terms of the achievable anion diversity.

cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis 1-Methylimidazole (B24206) 1-Methylimidazole Quaternization Quaternization 1-Methylimidazole->Quaternization Direct Synthesis Direct Synthesis 1-Methylimidazole->Direct Synthesis Ethyl Halide Ethyl Halide Ethyl Halide->Quaternization [EMIM] Halide [EMIM] Halide Quaternization->[EMIM] Halide Anion Metathesis Anion Metathesis [EMIM] Halide->Anion Metathesis Anion Source Anion Source Anion Source->Anion Metathesis [EMIM] Anion [EMIM] Anion Anion Metathesis->[EMIM] Anion Alkylating Agent with Desired Anion Alkylating Agent with Desired Anion Alkylating Agent with Desired Anion->Direct Synthesis Direct Synthesis->[EMIM] Anion

Caption: General synthetic pathways for 1-ethyl-3-methylimidazolium ionic liquids.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various 1-ethyl-3-methylimidazolium-based ionic liquids. Please note that reaction conditions and yields can vary based on the specific laboratory setup and purity of reagents.

Table 1: Synthesis of 1-Ethyl-3-methylimidazolium Halides (Quaternization)

ProductStarting ImidazoleEthylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
[EMIM][Br]1-MethylimidazoleBromoethaneToluene402498[1]
[EMIM][Br]1-MethylimidazoleBromoethaneNoneReflux (RT)5High[2]
[EMIM][Cl]1-MethylimidazoleChloroethane (B1197429)None60-7026-28High[3]

Table 2: Synthesis of [EMIM]-Based ILs via Anion Metathesis

ProductStarting HalideAnion SourceSolventTemp. (°C)Time (h)Yield (%)Reference
[EMIM][BF₄][EMIM][Cl]NaBF₄Acetonitrile (B52724)/WaterRTStirred85.65[3]
[EMIM][PF₆][EMIM][Cl]KPF₆WaterRT281[4]
[EMIM][OAc][EMIM][Br]Silver Acetate (B1210297)----[5]

Table 3: One-Pot Synthesis of [EMIM]-Based ILs

ProductStarting ImidazoleAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
[EMIM][EtSO₄]1-MethylimidazoleDiethyl Sulfate (B86663)None50297.39[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate (B81430) ([EMIM][BF₄])

This protocol details the synthesis of [EMIM][BF₄] via the quaternization of 1-methylimidazole with chloroethane to form 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]), followed by anion metathesis with sodium tetrafluoroborate.[3]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])

Reactants Reactants: - 1-Methylimidazole - Chloroethane Reaction Combine reactants (equal molar amounts) in a round-bottom flask with constant stirring. Reactants->Reaction Cooling Control exothermic reaction with an ice bath. Reaction->Cooling Reflux Reflux at 60-70°C for 26-28 hours. Cooling->Reflux Extraction Extract with deionized water. Reflux->Extraction Drying Dry organic layer with anhydrous magnesium sulfate. Extraction->Drying Solvent_Removal Remove solvent using a rotary evaporator. Drying->Solvent_Removal Product [EMIM][Cl] Solvent_Removal->Product

Caption: Workflow for the synthesis of [EMIM][Cl].

Materials:

  • 1-Methylimidazole (e.g., 7.38 g, 0.1 mol)

  • Chloroethane (e.g., 6.45 g, 0.1 mol)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, combine equal molar amounts of 1-methylimidazole and chloroethane with constant stirring.

  • Use an ice bath to control the initial exothermic reaction.

  • Once the initial reaction subsides, reflux the mixture at 60-70°C for 26-28 hours using a water condenser.

  • After refluxing, cool the reaction mixture to room temperature.

  • Extract the mixture several times with deionized water to remove unreacted starting materials and byproducts.

  • Separate the organic layer containing the [EMIM][Cl] and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove any remaining solvent using a rotary evaporator to obtain pure [EMIM][Cl].

Step 2: Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) by Anion Metathesis

Materials:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) (e.g., 5.23 g, 0.03 mol)

  • Sodium tetrafluoroborate (NaBF₄) (e.g., 3.3 g, 0.03 mol)

  • Acetonitrile

  • Deionized water

Procedure:

  • Dissolve an equimolar amount of [EMIM][Cl] in acetonitrile.

  • Prepare an aqueous solution of sodium tetrafluoroborate.

  • Mix the two solutions with constant stirring at room temperature.

  • Sodium chloride will precipitate out of the solution.

  • Remove the precipitate by filtration.

  • Remove the acetonitrile and water from the filtrate under reduced pressure using a rotary evaporator to yield the final product, [EMIM][BF₄], as a faint yellow viscous liquid.

Protocol 2: One-Pot Synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([EMIM][EtSO₄])

This protocol describes a solvent-free, one-pot synthesis of [EMIM][EtSO₄].[6]

Reactants Reactants: - 1-Methylimidazole - Diethyl Sulfate Reaction_Setup Add 1-methylimidazole to a three-necked flask. Heat to 50°C with stirring. Reactants->Reaction_Setup Addition Slowly add diethyl sulfate dropwise. Reaction_Setup->Addition Reaction_Monitoring Monitor reaction progress by TLC. Addition->Reaction_Monitoring Washing Wash with ethyl acetate (3 times). Reaction_Monitoring->Washing Solvent_Removal Evaporate ethyl acetate under reduced pressure at 70°C. Washing->Solvent_Removal Product [EMIM][EtSO₄] Solvent_Removal->Product

Caption: Workflow for the one-pot synthesis of [EMIM][EtSO₄].

Materials:

  • 1-Methylimidazole (e.g., 8.21 g)

  • Diethyl sulfate (e.g., 18.48 g)

  • Ethyl acetate

  • Three-necked flask with a dropping funnel and reflux condenser

  • Heating mantle and stirrer

Procedure:

  • Add 1-methylimidazole to the three-necked flask and heat to 50°C with stirring.

  • Slowly add diethyl sulfate dropwise to the flask.

  • Maintain the reaction under a dry atmosphere and monitor its progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, wash the mixture three times with ethyl acetate.

  • Separate the lower ionic liquid layer.

  • Remove any residual ethyl acetate under reduced pressure at 70°C to obtain a light yellow viscous liquid.

Purification and Characterization

General Purification: Impurities, such as unreacted starting materials and byproducts, can significantly affect the physicochemical properties of ionic liquids. Common purification methods include:

  • Washing: Washing the crude ionic liquid with a solvent in which the IL is immiscible (e.g., ethyl acetate, diethyl ether) can remove non-polar impurities.

  • Activated Charcoal: Treatment with activated charcoal can decolorize the ionic liquid by adsorbing colored impurities.[7]

  • Drying: Due to their hygroscopic nature, it is crucial to dry the synthesized ionic liquids thoroughly. This is typically achieved by heating under high vacuum.

Characterization: The purity and identity of the synthesized ionic liquids should be confirmed using standard analytical techniques.

Table 4: Representative ¹H and ¹³C NMR Data for [EMIM]-Based Ionic Liquids

Ionic LiquidNucleusChemical Shifts (δ, ppm)Reference
[EMIM][Br]¹H (CDCl₃)9.66 (s, 1H), 7.42 (t, 1H), 7.18 (t, 1H), 4.11 (t, 2H), 3.79 (s, 3H), 1.27 (t, 3H)[2]
¹³C (CDCl₃)133.79, 121.44, 119.98, 42.59, 34.33, 13.46[8]
[EMIM][BF₄]¹H (DMSO)8.35 (s, 1H), 7.16-7.22 (d, 2H), 3.98 (q, 2H), 3.92 (s, 3H), 1.21 (t, 3H)[3]
[EMIM][OAc]¹H (DMSO-d₆)9.11 (s, 1H), 7.76 (s, 1H), 7.68 (s, 1H), 4.18 (q, 2H), 3.84 (s, 3H), 1.91 (s, 3H), 1.41 (t, 3H)[1][9][10][11]
¹³C (DMSO-d₆)172.5, 136.9, 123.6, 122.1, 44.2, 35.8, 23.8, 15.2[1][9][10][11]
[EMIM][PF₆]¹H (DMSO-d₆)9.09 (s, 1H), 7.77 (s, 1H), 7.69 (s, 1H), 4.19 (q, 2H), 3.85 (s, 3H), 1.42 (t, 3H)[12]
¹³C (DMSO-d₆)136.9, 123.6, 122.1, 44.3, 35.8, 15.2[12]

References

Application of Imidazole Derivatives in CO2 Capture Studies: A Focus on 2-Ethyl-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

The capture of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions. While various compounds are under investigation, imidazole (B134444) derivatives have emerged as a promising class of absorbents. This document provides detailed application notes and protocols related to the use of these compounds in CO2 capture studies. Due to a notable scarcity of published research specifically on 1-Ethylimidazole for this application, this report focuses on a closely related and well-studied analogue, 2-Ethyl-4-methylimidazole (B144543) . The data and protocols presented herein are based on studies of this compound and are intended to provide a strong foundational methodology for researchers interested in the broader class of alkylated imidazoles, including this compound.

Quantitative Data Summary

The CO2 absorption capacities of various imidazole-based compounds have been evaluated to determine their efficacy as CO2 capture agents. The following table summarizes the performance of 2-Ethyl-4-methylimidazole in an aqueous solution, highlighting its high molar absorption capacity and rapid saturation time.[1]

CompoundSolventMolar Absorption Capacity (mol CO2 / mol imidazole)Saturation Time (minutes)
2-Ethyl-4-methylimidazoleAqueous Solution0.88~8

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the study of CO2 capture using imidazole-based solvents.

CO2 Absorption Experimental Protocol

This protocol outlines the procedure for determining the CO2 absorption capacity of an imidazole solution using a bubbling reactor setup.[1]

Materials:

  • Imidazole compound (e.g., 2-Ethyl-4-methylimidazole)

  • Deionized (DI) water

  • CO2 gas (purity 99.99%)

  • Sodium hydroxide (B78521) (for tail gas treatment)

  • Bubbling reactor

  • Constant temperature water bath

  • Gas flow meter

  • Analytical balance

Procedure:

  • Prepare an aqueous solution of the imidazole compound of the desired concentration by dissolving the solid imidazole in DI water.

  • Transfer a known volume of the imidazole solution to the bubbling reactor.

  • Immerse the reactor in a constant temperature water bath to maintain the desired reaction temperature.

  • Continuously bubble CO2 gas through the solution at a constant flow rate (e.g., 90 standard cubic centimeters per minute - SCCM).

  • Direct the unabsorbed CO2 gas to a tail gas treatment bottle containing a sodium hydroxide solution.

  • Measure the weight change of the solution at regular intervals (e.g., every 2 minutes) using an analytical balance to determine the amount of CO2 absorbed.

  • Continue the experiment until the weight of the solution no longer increases, indicating saturation.

  • Calculate the CO2 absorption capacity in terms of moles of CO2 absorbed per mole of imidazole.

CO2 Desorption (Regeneration) Protocol

This protocol describes the process of releasing the captured CO2 from the imidazole solution, thereby regenerating the solvent for reuse.[1]

Materials:

  • CO2-loaded imidazole solution

  • Desorption reactor (similar to the absorption reactor, but with a condenser)

  • Constant temperature water bath

  • Condenser

  • Cooling device and drying tube

  • Gas flow monitor

Procedure:

  • Transfer the CO2-loaded imidazole solution to the desorption reactor.

  • Attach a condenser to the top of the reactor to recover any evaporated liquid and return it to the reactor.

  • Heat the reactor to the desired desorption temperature (e.g., 90 °C) using a constant temperature water bath.

  • The released gas will pass through the condenser, a cooling device, and a drying tube to remove excess water.

  • Monitor the flow of the released gas using a gas flow monitor.

  • Continue heating until CO2 is no longer released, indicating complete regeneration of the solution.

  • The regenerated solution can be used for subsequent absorption-desorption cycles to test for stability and reusability. After eight cycles, the molar absorption capacity of an aqueous 2-ethyl-4-methylimidazole solution decreased by only 7.1%.[1]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed reaction mechanism for CO2 capture by aqueous imidazole solutions.

Experimental Workflow

G cluster_absorption CO2 Absorption cluster_desorption CO2 Desorption (Regeneration) A Prepare Aqueous Imidazole Solution B Bubble CO2 through Solution at Constant Temperature A->B C Monitor Weight Change until Saturation B->C D Calculate Absorption Capacity C->D E Heat CO2-Loaded Solution D->E Saturated Solution F Condense and Recover Evaporated Liquid E->F G Monitor Released CO2 F->G H Reuse Regenerated Solution G->H H->A Recycle

Figure 1: Experimental workflow for CO2 absorption and desorption.
Proposed Reaction Mechanism

The capture of CO2 by aqueous solutions of imidazoles, such as 2-ethyl-4-methylimidazole, is believed to proceed via the formation of bicarbonate ions.[1]

G Overall Reaction: CO2 + H2O + Imidazole <=> HCO3- + Imidazole-H+ CO2 CO2 (gas) Bicarbonate HCO3- (aq) CO2->Bicarbonate + H2O H2O H2O (liquid) Imidazole Imidazole (aq) ProtonatedImidazole Imidazole-H+ (aq) Imidazole->ProtonatedImidazole + H+

Figure 2: Proposed mechanism for CO2 capture in aqueous imidazole solution.

While direct research on this compound for CO2 capture is limited, the study of closely related compounds like 2-Ethyl-4-methylimidazole provides valuable insights and robust experimental frameworks. The high CO2 absorption capacity, rapid absorption rate, and good regenerability of aqueous 2-Ethyl-4-methylimidazole solution suggest that alkylated imidazoles are a promising avenue for further research and development in carbon capture technologies. The protocols and data presented here can serve as a guide for the systematic evaluation of this compound and other imidazole derivatives for this critical application.

References

Application Notes and Protocols for 1-Ethylimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) and its derivatives are a well-established class of organic compounds that have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their inhibitory action is primarily attributed to the presence of nitrogen atoms with lone pair electrons and the aromatic imidazole ring, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective barrier, impeding the corrosive process. 1-Ethylimidazole, as a member of this family, is anticipated to exhibit similar corrosion-inhibiting properties.

Mechanism of Action

The primary mechanism of corrosion inhibition by imidazole derivatives, including presumably this compound, involves the adsorption of the inhibitor molecules onto the steel surface. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of iron atoms on the steel surface.

This adsorption process forms a protective film that isolates the steel from the corrosive medium, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The effectiveness of the inhibitor is often evaluated by its ability to cover the surface, which can be modeled using adsorption isotherms such as the Langmuir isotherm.

Data Presentation: Representative Quantitative Data for Imidazole Derivatives

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of various imidazole derivatives on steel in 1 M HCl. This data is presented to serve as a reference for the expected performance of this compound.

Table 1: Weight Loss Measurements for Imidazole Derivatives

InhibitorConcentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-150.212.5-
1-Methylimidazole1x10⁻³30.12.580.0
1-Benzylimidazole1x10⁻³15.01.290.0
2-Phenylimidazole1x10⁻³9.00.7594.0

Table 2: Potentiodynamic Polarization Parameters for Imidazole Derivatives

InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank--450100070120-
1-Methylimidazole1x10⁻³-4351506511585.0
1-Benzylimidazole1x10⁻³-420806811892.0
2-Phenylimidazole1x10⁻³-410506711795.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Imidazole Derivatives

InhibitorConcentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank-50200-
1-Methylimidazole1x10⁻³3505085.7
1-Benzylimidazole1x10⁻³6503092.3
2-Phenylimidazole1x10⁻³10002095.0

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.

Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the absence and presence of this compound and to calculate the inhibitor's efficiency.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions

  • Abrasive papers (e.g., silicon carbide paper of various grades)

  • Acetone

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Analytical balance (precision of 0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Protocol:

  • Coupon Preparation: Mechanically polish the steel coupons with a series of abrasive papers (e.g., from 240 to 1200 grit) to achieve a smooth, uniform surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record the initial weight (W₀).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of this compound (e.g., 1x10⁻⁵ M to 1x10⁻² M).

  • Immersion Test: Suspend the prepared steel coupons in beakers containing the corrosive medium with and without the inhibitor at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours). Ensure the coupons are fully immersed.

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons and re-weigh them to obtain the final weight (W₁).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100, where CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (steel sample with a known exposed area)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite (B72142) rod)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution (corrosive medium with and without the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100, where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and to determine the charge transfer resistance (Rct).

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for PDP)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Protocol:

  • Electrode and Cell Setup: Prepare the electrode and set up the electrochemical cell as described in the PDP protocol.

  • OCP Stabilization: Allow the system to reach a steady-state OCP.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in the form of a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the impedance data using an appropriate equivalent electrical circuit. A common simple model for corrosion includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • The diameter of the semicircle in the Nyquist plot provides an estimate of the charge transfer resistance (Rct).

    • Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] * 100, where Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the proposed inhibition mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Steel Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing p2->p3 e1 Weight Loss Immersion p3->e1 e2 Potentiodynamic Polarization p3->e2 e3 Electrochemical Impedance Spectroscopy p3->e3 a1 Final Weighing & CR Calculation e1->a1 a2 Tafel Extrapolation (Icorr) e2->a2 a3 Equivalent Circuit Fitting (Rct) e3->a3 a4 Inhibition Efficiency Calculation a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_surface Steel Surface cluster_inhibitor This compound cluster_process Adsorption Process Fe Fe (Steel) Inhibitor This compound (N-heterocycle) Adsorption Adsorption Inhibitor->Adsorption Adsorption onto surface Adsorption->Fe N-Fe Bonding Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Inhibition->Fe Reduced Corrosion

Caption: Proposed mechanism of corrosion inhibition by this compound.

Application Notes and Protocols for 1-Ethylimidazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethylimidazole in various pharmaceutical syntheses. This compound is a versatile organic compound, often employed as a catalyst, base, or building block in the synthesis of active pharmaceutical ingredients (APIs). Its properties make it suitable for a range of reactions, including N-alkylation, acylation, and the formation of imidazole-containing therapeutic agents.

Core Applications in Pharmaceutical Synthesis

This compound is a key reagent in several classes of pharmaceutical synthesis. Its primary roles include acting as a nucleophilic catalyst, a proton scavenger (base), and a precursor to ionic liquids used as green solvents.

Key Reaction Types:

  • N-Alkylation: this compound can be used as a catalyst and a base to facilitate the N-alkylation of various heterocyclic compounds, a common step in the synthesis of many APIs.

  • Acylation: It serves as an effective catalyst for the acylation of amines and alcohols, crucial for creating amide and ester linkages in drug molecules.

  • Synthesis of Imidazole-Based Drugs: As a substituted imidazole (B134444), it can be a structural component or a reagent in the synthesis of antifungal agents and other pharmaceuticals containing an imidazole core.

Experimental Protocols and Data

While specific protocols detailing the use of this compound are often proprietary or embedded within broader synthetic strategies, the following sections provide representative protocols based on established chemical transformations where this compound is applicable.

Protocol 1: General Procedure for N-Alkylation of Heterocycles

This protocol outlines a general method for the N-alkylation of a heterocyclic compound using an alkyl halide, where this compound can act as a base.

Experimental Workflow for N-Alkylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve heterocycle in anhydrous solvent B Add this compound (1.1 - 1.5 eq) A->B C Cool reaction mixture (e.g., 0°C) B->C D Add alkyl halide (1.0 - 1.2 eq) dropwise C->D E Warm to room temperature and stir D->E F Monitor reaction by TLC E->F G Quench with water F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by chromatography I->J

Caption: General workflow for N-alkylation using this compound.

Methodology:

  • To a solution of the starting heterocycle (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF), add this compound (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.0 to 1.2 equivalents) dropwise to the solution.

  • The reaction mixture is then stirred at a temperature between room temperature and 80°C, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the N-alkylated product.

Quantitative Data for N-Alkylation Reactions:

HeterocycleAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
ImidazoleBenzyl BromideACN254>90
PyrroleEthyl IodideDMF60685-95
BenzimidazoleMethyl IodideACN253>95

Note: The data presented is representative of typical N-alkylation reactions and may vary based on the specific substrates and conditions.

Protocol 2: this compound as a Catalyst in Acylation of Amines

This protocol describes the use of this compound as a nucleophilic catalyst for the acylation of a primary or secondary amine with an acid anhydride.

Logical Relationship in Catalytic Acylation:

G reagents Amine + Acid Anhydride intermediate N-Acylimidazolium Intermediate reagents->intermediate Activation catalyst This compound (catalyst) catalyst->intermediate product Amide + Acetic Acid intermediate->product Acyl Transfer G cluster_reactants Reactants cluster_product Product node1 node3 + node1->node3 node2 node4 -> node2->node4 node3->node2 node5 node4->node5

Application Notes and Protocols for the Analytical Detection of 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection and quantification of 1-Ethylimidazole, a key chemical intermediate in pharmaceutical synthesis and various industrial applications. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Principle

This method utilizes reverse-phase chromatography, where this compound is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.

Experimental Protocol: HPLC-UV for this compound

a) Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

b) Materials and Reagents:

  • This compound standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade) or Formic acid (for MS compatibility)[1]

  • Methanol (B129727) (HPLC grade) for sample preparation.

c) Chromatographic Conditions:

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[1]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (v/v/v ratio to be optimized, e.g., 30:70:0.1)[1]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 35 °C.
Detection Wavelength 210 nm (or optimized based on UV spectrum of this compound)[3]
Injection Volume 10 µL

d) Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

    • Use sonication to ensure complete dissolution.[4]

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Solvent Weigh->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Dilute to Working Conc. Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Peak Area Data Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the detection of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for trace analysis of this compound.

Principle

This compound is volatilized in the GC inlet and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected, providing a unique mass spectrum for identification and quantification.

Experimental Protocol: GC-MS for this compound

a) Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • Data acquisition and processing software.

b) Materials and Reagents:

  • This compound standard (Purity ≥ 98%)

  • Methanol or Ethyl Acetate (B1210297) (GC grade)

  • Helium (carrier gas, 99.999% purity)

c) Chromatographic and Spectrometric Conditions:

ParameterCondition
GC Column Wax column deactivated for bases (e.g., DB-WAX) or a mid-polarity column (e.g., DB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[6]
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations).
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min. (This should be optimized).
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Scan Range m/z 40-200.
Quantification Ion m/z 96 (molecular ion)[7][8]
Qualifier Ions m/z 81, 68, 41[8]

d) Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of methanol or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Dilute the extract to a concentration within the calibration range.

    • Transfer the final solution to a GC vial.

e) Data Analysis:

  • Create a calibration curve by plotting the peak area of the quantification ion (m/z 96) against the concentration of the this compound standards.

  • Identify this compound in samples by its retention time and the presence of qualifier ions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Solvent Weigh->Dissolve Extract Extraction (if needed) Dissolve->Extract Dilute Dilute to Working Conc. Extract->Dilute Inject Inject into GC Dilute->Inject Prepared Sample Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Ion Abundance Data Identify Identify by RT & Mass Spec Detect->Identify Quantify Quantify Sample Calibrate->Quantify Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of imidazole (B134444) derivatives. These values can be used as a benchmark for method development and validation for this compound.

Analytical MethodAnalyte (Similar to this compound)LOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
HPLC-UVImidazole Antimycotics0.13 - 0.41 µg/mL--[9]
HPLC-DADImidazole, 2- & 4-Methylimidazole0.0094 mg/kg0.0375 mg/kg95.20 - 101.93[10]
GC-MSImidazole-like compounds0.0553 - 0.8914 µg/mL0.2370 - 1.9373 µg/mL58.84 - 160.99[6]
UPLC-MS/MSGenotoxic Impurities0.1512 - 0.3897 ng/mL-94.9 - 115.5[11]
Electrochemical SensorRonidazole (Nitroimidazole)1.5 nM--[12]
Electrochemical SensorMetronidazole (B1676534)0.0312 pM0.104 pM96.9 - 101.4[13]

Concluding Remarks

The choice of analytical method for the detection of this compound will depend on the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the available instrumentation. The HPLC-UV method is suitable for routine quality control, while the GC-MS method is preferred for its higher sensitivity and specificity, making it ideal for trace-level detection and impurity profiling. For rapid and in-field measurements, the development of an electrochemical sensor could be a promising alternative. All methods should be properly validated according to ICH guidelines to ensure their accuracy, precision, and reliability.

References

Application Notes and Protocols: The Role of 1-Ethylimidazole as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The performance of these resins is intrinsically linked to the curing process, which transforms the liquid polymer into a rigid, three-dimensional cross-linked network. The choice of curing agent plays a pivotal role in defining the final properties of the cured epoxy. 1-Ethylimidazole, a substituted imidazole (B134444), serves as a highly effective catalyst and curing agent for epoxy resins.[1] It is primarily used as an accelerator to significantly reduce the curing time and can also enhance the mechanical and thermal properties of the final cured product.[1] These application notes provide a detailed overview of the function of this compound in epoxy resin curing, including its mechanism of action, effects on resin properties, and standardized protocols for evaluation.

Mechanism of Action

Imidazoles, including this compound, function as catalytic curing agents, primarily initiating the anionic homopolymerization of the epoxy resin. The curing mechanism can be described in the following stages:

  • Adduct Formation: The tertiary amine nitrogen of the this compound molecule nucleophilically attacks the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a zwitterionic adduct.

  • Anionic Polymerization: The alkoxide anion of the adduct then initiates a chain-growth anionic polymerization by attacking another epoxy group. This process continues, propagating the polymer chain and leading to the formation of a cross-linked network.

  • Chain Transfer and Termination: Chain transfer and termination reactions can also occur, influencing the final molecular weight and network structure.

curing_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Network Formation 1_Ethylimidazole This compound Epoxy_Monomer_1 Epoxy Monomer Adduct Zwitterionic Adduct Epoxy_Monomer_2 Epoxy Monomer Growing_Polymer_Chain Growing Polymer Chain Crosslinked_Network Cross-linked Network Growing_Polymer_Chain->Crosslinked_Network Further Polymerization & Cross-linking

Effects on Epoxy Resin Properties

  • Accelerated Curing: this compound is a potent accelerator, significantly reducing the gel time and overall curing time of epoxy formulations.[1] This is advantageous in applications requiring rapid curing cycles.

  • Mechanical Properties: The use of imidazoles can lead to enhancements in mechanical properties such as tensile strength and overall durability.[1]

  • Thermal Properties: The glass transition temperature (Tg) is a critical parameter for cured epoxy resins, indicating the temperature at which the material transitions from a glassy to a rubbery state.[2] The Tg is influenced by the curing agent and the cure schedule. While specific Tg values for this compound-cured systems are not provided in the search results, imidazoles are known to produce resins with good thermal stability.

Data Presentation

Due to the lack of specific quantitative data for this compound in the provided search results, the following table presents illustrative data for other imidazole derivatives to provide a comparative context. It is crucial to note that these values are not directly representative of this compound performance and should be used as a general guide only.

Curing AgentConcentration (phr)Curing ScheduleGlass Transition Temperature (Tg) (°C)Reference
1-Methylimidazole10 (wt%)Not Specified128[3]
2-Methylimidazole10 (wt%)Not Specified125[3]
2-Ethyl-4-methylimidazoleNot SpecifiedNot SpecifiedNot Specified
1-(2-cyanoethyl)-2-ethyl-4-methylimidazole2, 4, 6 (wt%)30 min at 120°C~150-170 (from DMA)[4]

Table 1: Illustrative Thermal Properties of Epoxy Resins Cured with Various Imidazole Derivatives.

Curing AgentConcentration (wt%)Curing Temperature (°C)Curing Time (s)Reference
1-Methylimidazole1015015[3]
2-Methylimidazole101506-7[3]
2-Ethylimidazole10150Not Specified[3]

Table 2: Illustrative Curing Times of an Epoxy Resin with Different Imidazole Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a curing agent for epoxy resins.

Determination of Pot Life and Gel Time

Objective: To determine the working life of the epoxy-curing agent mixture.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Disposable mixing cups and stirring rods

  • Stopwatch

  • Viscometer (optional, for precise pot life determination)

  • Hot plate or oven for gel time at elevated temperatures

Protocol:

  • Preparation: Accurately weigh the desired amounts of epoxy resin and this compound into a mixing cup. The concentration of this compound can be varied (e.g., 1, 3, 5 parts per hundred of resin - phr).

  • Mixing: Thoroughly mix the components for a specified time (e.g., 2-3 minutes) until a homogeneous mixture is obtained. Start the stopwatch immediately after mixing begins.

  • Pot Life Determination:

    • Qualitative Method: Periodically observe the viscosity of the mixture. The pot life is the time taken for the mixture to become too viscous to be easily workable.

    • Quantitative Method: Use a viscometer to measure the initial viscosity. The pot life is often defined as the time it takes for the initial viscosity to double or quadruple.

  • Gel Time Determination:

    • Manual Method: Periodically dip a clean stirring rod or toothpick into the mixture and withdraw it. The gel time is reached when the resin forms "strings" that do not break.

    • Automated Method: A gel time meter can be used for more precise measurements, especially at elevated temperatures. Place a sample of the mixture on a heated surface and the instrument will automatically detect the gel point.

experimental_workflow cluster_preparation Sample Preparation cluster_characterization Characterization cluster_curing Curing Weigh Weigh Epoxy Resin & this compound Mix Thoroughly Mix Weigh->Mix Degas Degas Mixture (optional) Mix->Degas Pot_Life Pot Life / Gel Time Determination Degas->Pot_Life Cure Cure Samples (defined schedule) Degas->Cure DSC Differential Scanning Calorimetry (DSC) Curing_Kinetics Curing_Kinetics DSC->Curing_Kinetics Determine Curing Kinetics & Tg Mechanical_Testing Mechanical Testing Mechanical_Properties Mechanical_Properties Mechanical_Testing->Mechanical_Properties Determine Tensile Strength, Modulus, etc. Cure->DSC Cure->Mechanical_Testing

Curing Profile Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the curing kinetics, total heat of reaction, and glass transition temperature (Tg) of the cured epoxy system.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Uncured mixture of epoxy resin and this compound

  • Cured sample of epoxy resin with this compound

Protocol:

  • Sample Preparation: Prepare a small, accurately weighed sample (5-10 mg) of the uncured epoxy/1-ethylimidazole mixture in a hermetic aluminum DSC pan. Prepare a similar pan with a fully cured sample for Tg determination.

  • Dynamic Scan (for curing profile):

    • Place the uncured sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 25°C to 250°C).

    • Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction. The area under the peak is the total heat of reaction (ΔH).

  • Isothermal Scan (for curing kinetics):

    • Rapidly heat the uncured sample to a specific isothermal curing temperature (e.g., 100°C, 120°C, 140°C).

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).

    • The data can be used to determine the rate of cure and the time to reach a certain degree of cure.

  • Glass Transition Temperature (Tg) Determination:

    • Use the fully cured sample.

    • Perform a heat-cool-heat cycle in the DSC. For example, heat from 25°C to 200°C at 10°C/min, cool to 25°C, and then reheat at the same rate.

    • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[2]

Mechanical Properties Testing

Objective: To evaluate the mechanical performance of the epoxy resin cured with this compound.

Materials:

  • Cured epoxy test specimens (prepared according to ASTM standards)

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

Protocols (based on ASTM Standards):

  • Tensile Strength and Modulus (ASTM D638):

    • Prepare dog-bone shaped specimens from the cured epoxy.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and elongation data to calculate tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Strength and Modulus (ASTM D790):

    • Prepare rectangular bar specimens.

    • Place the specimen on a three-point or four-point bending fixture in the UTM.

    • Apply a load to the center of the specimen until it fractures or deflects to a specified strain.

    • Calculate the flexural strength and modulus from the load-deflection data.

  • Compressive Strength (ASTM D695):

    • Prepare cylindrical or rectangular block specimens.

    • Place the specimen between compression platens in the UTM.

    • Apply a compressive load at a constant rate until the specimen fails.

    • Calculate the compressive strength and modulus.

Conclusion

This compound is a versatile and effective curing agent and accelerator for epoxy resins. Its catalytic action promotes rapid curing, which is highly desirable in many industrial applications. While specific quantitative performance data for this compound is not extensively documented in publicly available literature, the general trends observed with imidazole-based curing agents suggest that it can lead to cured epoxies with robust mechanical and thermal properties. The experimental protocols provided herein offer a standardized framework for researchers and scientists to thoroughly evaluate the performance of this compound in their specific epoxy formulations. Further research to quantify the structure-property relationships of this compound-cured epoxies would be a valuable contribution to the field of polymer science.

References

1-Ethylimidazole as a versatile building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

1-Ethylimidazole: A Versatile Building Block in Organic Chemistry

Affiliation: Google Research

Abstract

This compound is a heterocyclic organic compound that has emerged as a crucial and versatile building block in a myriad of applications within organic chemistry. Its unique structural features, combining a nucleophilic imidazole (B134444) ring with an ethyl substituent, impart desirable properties for its use in the synthesis of ionic liquids, as a potent catalyst, a curing accelerator for epoxy resins, a corrosion inhibitor, and as a key intermediate in the synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the diverse utility of this compound. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and reaction pathways are visualized using diagrams.

Application in the Synthesis of Ionic Liquids

This compound is a fundamental precursor in the synthesis of a wide range of imidazolium-based ionic liquids (ILs). These ILs are valued for their low volatility, high thermal stability, and tunable physicochemical properties, making them "green" alternatives to traditional organic solvents and catalysts in various chemical processes.

Synthesis of 1-Ethyl-3-methylimidazolium-based Ionic Liquids

A common application of this compound is in the synthesis of 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) based ionic liquids. The synthesis typically involves the quaternization of a methylimidazole with an ethylating agent or, conversely, the methylation of this compound.

.

  • Synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate (B86663) ([EMIM][EtSO4])

    This one-step synthesis involves the reaction of N-methylimidazole with diethyl sulfate.[1] The reaction proceeds efficiently without the need for a solvent.[1]

    Protocol:

    • To a three-necked flask, add 8.21 g of N-methylimidazole.

    • Heat the flask in a water bath to 50°C and begin stirring.

    • Using a constant pressure funnel, add 18.48 g of diethyl sulfate dropwise (approximately 1 drop every 3 seconds).

    • Maintain the reaction under a dry atmosphere and monitor its progress using thin-layer chromatography (TLC).

    • After the reaction is complete, wash the product three times with ethyl acetate (B1210297).

    • Separate the lower ionic liquid layer and remove any residual ethyl acetate by evaporation under reduced pressure at 70°C to yield a light yellow viscous liquid.

    Yield: Up to 97.39% with a purity of over 99% can be achieved under optimized conditions (mass ratio of N-methylimidazole to diethyl sulfate of 1:1.2, reaction at 50°C for 2 hours, solvent-free).[1]

  • Synthesis of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])

    This synthesis can be achieved through a continuous flow method, offering advantages in terms of safety and scalability.[2]

    Protocol:

    • Synthesize 1-ethyl-3-methylimidazolium methyl carbonate ([EMIM][MC]) under continuous flow conditions at 200°C with a residence time of 2 hours and a pressure of 100 bar.

    • Mix the resulting solution of [EMIM][MC] in methanol (B129727) with one equivalent of acetic acid.

    • Heat the mixture to 80°C for 30 minutes to facilitate the reaction and removal of methanol and dimethyl carbonate by-products.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products N-Methylimidazole N-Methylimidazole Quaternization Quaternization N-Methylimidazole->Quaternization Diethyl Sulfate Diethyl Sulfate Diethyl Sulfate->Quaternization This compound This compound This compound->Quaternization Methylating Agent Methylating Agent Methylating Agent->Quaternization Acetic Acid Acetic Acid Anion Exchange Anion Exchange Acetic Acid->Anion Exchange [EMIM][EtSO4] [EMIM][EtSO4] Quaternization->[EMIM][EtSO4] One-step synthesis Intermediate_Salt [EMIM] Salt Quaternization->Intermediate_Salt [EMIM][OAc] [EMIM][OAc] Anion Exchange->[EMIM][OAc] Intermediate_Salt->Anion Exchange

Ionic LiquidPrecursorsKey Reaction StepTypical YieldReference
[EMIM][EtSO4] N-Methylimidazole, Diethyl SulfateQuaternization97.39%[1]
[EMIM][OAc] This compound, Methylating Agent, Acetic AcidQuaternization & Anion ExchangeHigh[2]

Catalysis in Organic Synthesis

Imidazole derivatives are effective nucleophilic catalysts for various organic transformations. This compound, similar to its methyl analog, can efficiently catalyze reactions such as the acylation of sterically hindered alcohols.

Acylation of Sterically Hindered Alcohols

The acylation of sterically hindered alcohols can be challenging due to slow reaction rates. 1-Methylimidazole has been demonstrated to be an excellent catalyst for this transformation, and this compound is expected to exhibit similar catalytic activity.[3][4]

Protocol (Adapted from 1-Methylimidazole catalysis):[3]

  • To a solution of the sterically hindered alcohol (2.0 mmol) and triethylamine (B128534) (1.5 eq.) in dichloromethane, add this compound (0.2 eq.).

  • Add the acylating agent (e.g., acetic anhydride, 1.2 eq.) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

G Start Start Prepare_Reaction_Mixture Prepare Mixture: - Sterically Hindered Alcohol - Triethylamine - this compound - Dichloromethane Start->Prepare_Reaction_Mixture Add_Acylating_Agent Add Acylating Agent (e.g., Acetic Anhydride) Prepare_Reaction_Mixture->Add_Acylating_Agent Reflux_Reaction Reflux and Monitor by TLC Add_Acylating_Agent->Reflux_Reaction Reaction_Complete Reaction_Complete Reflux_Reaction->Reaction_Complete Reaction_Complete->Reflux_Reaction No Quench_and_Purify Quench Reaction and Purify by Column Chromatography Reaction_Complete->Quench_and_Purify Yes Product Product Quench_and_Purify->Product End End Product->End

SubstrateAcylating AgentCatalystYieldReference
Sterically Hindered Alcohol 1 Acetic Anhydride1-Methylimidazole (0.2 eq.)94%[3]
Sterically Hindered Alcohol 2 p-TsCl1-Methylimidazole (0.4 eq.)87%[3]

Curing Accelerator for Epoxy Resins

This compound serves as a highly effective accelerator in the curing process of epoxy resins.[5] Its catalytic activity significantly reduces the curing time, leading to faster production cycles and can also enhance the mechanical properties of the final cured product.[5]

Impact on Curing and Mechanical Properties

The addition of imidazole-based accelerators can influence the storage modulus (E') and glass transition temperature (Tg) of the cured epoxy resin.

Protocol for Epoxy Curing:

  • Prepare a mixture of the epoxy resin (e.g., DGEBA) and the desired amount of this compound (e.g., 1-5 phr).

  • Degas the mixture in a vacuum oven to remove any entrapped air.

  • Pour the mixture into a preheated mold.

  • Cure the resin at a specified temperature (e.g., 120°C) for a designated time.

  • Allow the cured resin to cool to room temperature before demolding and characterization.

G Epoxy_Resin Epoxy_Resin Mix_and_Degas Mix and Degas Epoxy_Resin->Mix_and_Degas This compound This compound This compound->Mix_and_Degas Curing Curing (Heat) Mix_and_Degas->Curing Cured_Epoxy Cured_Epoxy Curing->Cured_Epoxy

Accelerator Concentration (phr)Storage Modulus (E') at 30°C (MPa)Glass Transition Temperature (Tg) (°C)
20 (1-Methylimidazole) Decreased~45
25 (1-Methylimidazole) Decreased~47
30 (1-Methylimidazole) Increased48
35 (1-Methylimidazole) 723~46
Data based on a study with microencapsulated 1-methylimidazole, indicative of the expected trend for this compound.

Corrosion Inhibition

Imidazole and its derivatives are well-known for their ability to inhibit the corrosion of various metals, including copper and mild steel, in acidic environments. This compound can form a protective film on the metal surface, thereby reducing the corrosion rate.

Electrochemical Evaluation of Corrosion Inhibition

The inhibition efficiency of this compound can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Protocol for Electrochemical Measurements:

  • Prepare a corrosive medium (e.g., 1 M HCl).

  • Immerse a working electrode (e.g., mild steel or copper) in the corrosive medium without the inhibitor to obtain baseline data.

  • Introduce varying concentrations of this compound into the corrosive medium.

  • Perform potentiodynamic polarization scans to determine the corrosion current density (icorr).

  • Conduct EIS measurements to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following formulas:

    • From polarization data: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    • From EIS data: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

G Prepare_Solution Prepare Corrosive Medium (e.g., 1 M HCl) Baseline_Measurement Electrochemical Measurement (Blank) Prepare_Solution->Baseline_Measurement Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Solution->Add_Inhibitor Calculate_Efficiency Calculate Inhibition Efficiency (IE%) Baseline_Measurement->Calculate_Efficiency Inhibitor_Measurement Electrochemical Measurement (with Inhibitor) Add_Inhibitor->Inhibitor_Measurement Inhibitor_Measurement->Calculate_Efficiency Results Results Calculate_Efficiency->Results

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
Guanine (imidazole derivative) Copper0.1 M HCl86%[6]
1-Hexadecyl-3-methylimidazolium Bromide Mild Steel1 M HCl96.9%[7]

Note: Data for related imidazole derivatives are provided to indicate the potential efficacy of this compound.

Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the class of nitroimidazole antimicrobials.

Synthesis of Tinidazole (B1682380)

Tinidazole, a potent anti-parasitic and anti-anaerobic bacterial drug, is structurally a 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole. The synthesis of this important drug involves the introduction of an ethyl-containing side chain onto the imidazole ring, highlighting the utility of this compound derivatives as key intermediates.

General Synthetic Pathway: The synthesis of tinidazole typically involves the condensation of 2-methyl-5-nitroimidazole (B138375) with a synthon containing the 2-(ethylsulfonyl)ethyl group. While direct use of this compound is not the primary route, the synthesis of the key intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole, underscores the importance of the ethyl-imidazole moiety.

G 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Condensation Condensation 2-Methyl-5-nitroimidazole->Condensation Ethyl-containing_Synthon 2-(Ethylthio)ethanol Ethyl-containing_Synthon->Condensation Intermediate 1-(2-Ethylthioethyl)-2-methyl-5-nitroimidazole Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Tinidazole Tinidazole Oxidation->Tinidazole

Conclusion

This compound is a remarkably versatile building block in organic chemistry with a broad spectrum of applications. Its utility in the synthesis of advanced materials like ionic liquids and high-performance epoxy resins, coupled with its catalytic prowess and role in corrosion protection and pharmaceutical synthesis, underscores its significance in both academic research and industrial processes. The protocols and data presented herein provide a comprehensive resource for professionals seeking to leverage the unique properties of this compound in their respective fields.

References

1-Ethylimidazole as a Versatile Buffer in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylimidazole is an organic compound that is finding increasing application in biochemical research, not only as a precursor for the synthesis of pharmaceuticals and specialty chemicals but also as a functional buffer and organocatalyst. With a pKa of approximately 7.08, it is effective in maintaining pH in the physiologically relevant range. This document provides detailed application notes and protocols for the use of this compound as a buffer in biochemical research, with a particular focus on its well-documented role in enzyme-free nucleic acid chemistry.

Physicochemical Properties and Buffering Capacity

This compound is a colorless to pale yellow liquid with a molecular weight of 96.13 g/mol . Its buffering capacity is centered around its pKa, making it a suitable buffer for experiments conducted between pH 6.0 and 8.0.

PropertyValueReference
Molecular Formula C5H8N2[1][2]
Molecular Weight 96.13 g/mol [1][3]
pKa (Predicted) 7.08 ± 0.10[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 206.9 ± 9.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Solubility in Water Soluble[2]

Applications in Biochemical Research

While this compound can be used as a general-purpose buffer in various biochemical assays, its most notable and well-documented application is in the study of prebiotic chemistry, specifically in enzyme-free nucleic acid replication. In this context, it functions not only to maintain a stable pH but also acts as a nucleophilic catalyst.

Key Application: Enzyme-Free Nucleic Acid Replication

In seminal studies on the enzyme-free copying of RNA and DNA, a "general condensation buffer" featuring this compound was developed.[4] This buffer facilitates the template-directed synthesis of nucleic acid polymers from mononucleotides in the absence of enzymes. This compound plays a dual role: it maintains the pH of the reaction and acts as an organocatalyst that activates the nucleotide monomers for polymerization.[4]

The proposed mechanism involves the reaction of the condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), with the nucleotide to form a highly reactive intermediate. This intermediate then reacts with this compound to form an ethylimidazolium-activated nucleotide, which is the key species for primer extension.[4]

Experimental Protocols

Protocol 1: Preparation of a General this compound Stock Buffer (1 M, pH 7.5)

This protocol describes the preparation of a general-purpose 1 M stock solution of this compound buffer. This stock can be diluted to the desired final concentration for various biochemical assays.

Materials:

  • This compound (MW: 96.13 g/mol )

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

Procedure:

  • In a fume hood, add approximately 70 mL of deionized water to a 100 mL beaker with a magnetic stir bar.

  • While stirring, slowly and carefully add 9.613 g of this compound to the water.

  • Allow the this compound to dissolve completely.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add concentrated HCl dropwise to the solution to adjust the pH to 7.5. Be cautious as the reaction may be exothermic.

  • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the 1 M this compound buffer at 4°C. The buffer should be stable for several weeks.

Protocol 2: Enzyme-Free RNA Primer Extension using a "General Condensation Buffer"

This protocol is adapted from studies on prebiotic RNA replication and describes the use of this compound as a key component of the reaction buffer.[4][5]

Materials:

  • RNA primer and template

  • Ribonucleoside monophosphates (NMPs: AMP, CMP, GMP, UMP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Magnesium chloride (MgCl₂)

  • HEPES buffer

  • Nuclease-free water

  • Thermomixer or incubator

"General Condensation Buffer" Composition:

ComponentFinal ConcentrationRole
HEPES500 mMPrimary Buffer
EDC800 mMCondensing Agent
This compound150 mMOrganocatalyst & Buffer
MgCl₂80 mMDivalent Cation Cofactor

Procedure:

  • Prepare a master mix of the "General Condensation Buffer":

    • In a nuclease-free tube, combine the appropriate volumes of stock solutions of HEPES, EDC, this compound, and MgCl₂ to achieve the final concentrations listed in the table above.

    • Adjust the pH of the final buffer to the desired value (e.g., pH 8.0) using NaOH or HCl. Note that the original studies often used unadjusted pH.

  • Set up the primer extension reaction:

    • In a nuclease-free microcentrifuge tube, combine the RNA primer and template to the desired final concentrations (e.g., 10 µM each).

    • Add the ribonucleoside monophosphates (NMPs) to be incorporated.

    • Add the "General Condensation Buffer" to the reaction tube to initiate the reaction. The final reaction volume will depend on the specific experimental setup.

  • Incubate the reaction:

    • Incubate the reaction at a controlled temperature. The original studies often used low temperatures (e.g., 0°C or 4°C) to enhance template binding.[4][5]

  • Analyze the reaction products:

    • The products of the primer extension reaction can be analyzed by various methods, such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry, to determine the extent of primer extension and the fidelity of nucleotide incorporation.

Visualizations

experimental_workflow cluster_prep Buffer and Reagent Preparation cluster_reaction Primer Extension Reaction cluster_analysis Product Analysis prep_buffer Prepare 'General Condensation Buffer' (with this compound) mix Combine Primer/Template, NMPs, and Buffer prep_buffer->mix prep_rna Prepare RNA Primer/Template prep_rna->mix prep_nmps Prepare NMPs prep_nmps->mix incubate Incubate at Controlled Temperature mix->incubate Initiate Reaction analyze Analyze Products (e.g., PAGE, Mass Spec) incubate->analyze Reaction Products

Caption: Workflow for enzyme-free RNA primer extension using a this compound-containing buffer.

signaling_pathway cluster_activation Nucleotide Activation cluster_catalysis Organocatalysis cluster_extension Primer Extension NMP Nucleoside Monophosphate (NMP) Activated_NMP Reactive NMP Intermediate NMP->Activated_NMP + EDC EDC EDC (Condensing Agent) EtIm_NMP Ethylimidazolium- Activated NMP Activated_NMP->EtIm_NMP + this compound EtIm This compound Primer_Template Primer-Template Complex Extended_Primer Extended Primer Primer_Template->Extended_Primer + Ethylimidazolium-Activated NMP

Caption: Proposed mechanism of this compound in enzyme-free nucleotide activation and primer extension.

Considerations for Use

  • Purity: For sensitive biochemical assays, it is crucial to use high-purity this compound to avoid interference from contaminants.

  • pH Stability: Like all buffers, the pH of a this compound solution is temperature-dependent. It is important to adjust the pH at the temperature at which the experiment will be conducted.

  • Interactions with Metal Ions: Imidazole-containing compounds can chelate metal ions. This should be taken into consideration when working with metalloenzymes or reactions that are sensitive to metal ion concentrations.

  • Enzyme Inhibition: Imidazole (B134444) and its derivatives can act as competitive inhibitors for enzymes that have histidine in their active site.[6] Researchers should validate the compatibility of this compound with their specific enzyme of interest.

  • Protein Crystallization: While imidazole itself is used in protein purification, the use of this compound as a primary buffer in protein crystallization is not well-documented. However, its properties suggest it could be a candidate for buffer screening, particularly for proteins that are stable in the pH 6.0-8.0 range.[2][3] Buffer composition is a critical factor for successful protein crystallization, and screening a variety of buffers, potentially including this compound, can improve the chances of obtaining high-quality crystals.[2]

Conclusion

This compound is a valuable tool for biochemical research, offering effective buffering capacity in the neutral pH range. Its role as both a buffer and an organocatalyst in enzyme-free nucleic acid replication highlights its potential for specialized applications. While its use as a general-purpose buffer is less documented, its physicochemical properties make it a viable alternative to more common buffers, provided its potential interactions are carefully considered and controlled for in the experimental design. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own work.

References

Application Notes and Protocols: 1-Ethylimidazole in the Development of Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of the use of 1-ethylimidazole and its derivatives, particularly 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) based ionic liquids, as green solvents in various chemical processes. These protocols are intended to serve as a guide for researchers interested in exploring sustainable alternatives to conventional volatile organic solvents.

Physicochemical Properties of this compound and Derived Ionic Liquids

This compound is a versatile organic compound that serves as a crucial building block for the synthesis of various ionic liquids.[1] The properties of the resulting ionic liquids can be fine-tuned by selecting different anions, making them suitable for a wide range of applications.[1]

Table 1: General Properties of this compound and Selected 1-Ethyl-3-methylimidazolium Ionic Liquids

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₅H₈N₂96.13-
[EMIM][OAc] (Acetate)C₈H₁₄N₂O₂170.21-
[EMIM][Cl] (Chloride)C₆H₁₁ClN₂146.6287
[EMIM][N(CN)₂] (Dicyanamide)C₈H₁₁N₅177.21-
[EMIM][EtSO₄] (Ethyl Sulfate)C₈H₁₆N₂O₄S236.29< 25
[EMIM][C(CN)₃] (Tricyanomethanide)C₉H₁₁N₅201.22-11

Source: BenchChem, 2025.[1]

Table 2: Viscosity and Ionic Conductivity of Selected 1-Ethyl-3-methylimidazolium Ionic Liquids

AnionViscosity (cP at 25°C)Ionic Conductivity (mS/cm at 25°C)
[OAc]⁻--
[Cl]⁻--
[N(CN)₂]⁻2328.5
[EtSO₄]⁻349.8
[C(CN)₃]⁻2924.1

Source: BenchChem, 2025.[1]

Application in Cellulose (B213188) Dissolution

1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]) has emerged as a highly effective solvent for dissolving cellulose, a key step in the processing of this abundant biopolymer for applications in biofuels and materials science.[2] The acetate anion's ability to act as a strong hydrogen bond acceptor is crucial for disrupting the extensive hydrogen bond network in cellulose.[2]

Experimental Protocol: Dissolution of Cellulose in [EMIM][OAc]

Objective: To dissolve microcrystalline cellulose in [EMIM][OAc].

Materials:

  • Microcrystalline cellulose

  • 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])

  • Anhydrous acetone (B3395972)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Vacuum oven

  • Centrifuge

Procedure:

  • Dry the microcrystalline cellulose in a vacuum oven at 80°C for 24 hours to remove any moisture.

  • In a round-bottom flask, add the desired amount of dried cellulose to [EMIM][OAc] (e.g., to achieve a 5-10 wt% solution).

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Continue heating and stirring until the cellulose is completely dissolved, which may take several hours depending on the degree of polymerization of the cellulose.

  • To regenerate the cellulose, precipitate the solution by adding deionized water or acetone as an anti-solvent.

  • Separate the regenerated cellulose by centrifugation or filtration.

  • Wash the regenerated cellulose with deionized water to remove any residual ionic liquid.

  • Dry the regenerated cellulose in a vacuum oven.

Diagram: Cellulose Dissolution and Regeneration Workflow

G Cellulose Cellulose Dissolution Dissolution (80-100°C, Stirring) Cellulose->Dissolution EMIMOAc [EMIM][OAc] EMIMOAc->Dissolution Cellulose_Solution Cellulose Solution Dissolution->Cellulose_Solution Precipitation Precipitation Cellulose_Solution->Precipitation Anti_Solvent Anti-solvent (Water/Acetone) Anti_Solvent->Precipitation Separation Separation (Centrifugation/Filtration) Precipitation->Separation Regenerated_Cellulose Regenerated Cellulose Washing Washing Regenerated_Cellulose->Washing Separation->Regenerated_Cellulose Drying Drying Washing->Drying Final_Product Dried Regenerated Cellulose Drying->Final_Product

Caption: Workflow for cellulose dissolution in [EMIM][OAc] and subsequent regeneration.

Application in Extractive Desulfurization of Fuels

Ionic liquids based on 1-ethyl-3-methylimidazolium have shown great promise in the extractive desulfurization of diesel and other fuels. Their ability to selectively extract sulfur-containing compounds makes them a greener alternative to traditional hydrodesulfurization methods.

Experimental Protocol: Extractive Desulfurization of a Model Diesel Fuel

Objective: To remove thiophene (B33073) from a model diesel fuel using an [EMIM]-based ionic liquid.

Materials:

  • Model diesel fuel (e.g., thiophene in n-hexadecane)

  • 1-Ethyl-3-methylimidazolium ethyl sulfate (B86663) ([EMIM][EtSO₄]) or another suitable [EMIM]-based ionic liquid

  • n-hexane

  • Anhydrous sodium sulfate

Equipment:

  • Separatory funnel

  • Magnetic stirrer

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a model diesel fuel with a known concentration of thiophene in n-hexadecane.

  • In a separatory funnel, mix the model diesel fuel with the ionic liquid at a specific volume ratio (e.g., 1:1).

  • Stir the mixture vigorously for a predetermined time (e.g., 30 minutes) at room temperature to allow for the extraction of thiophene into the ionic liquid phase.

  • Allow the two phases to separate. The upper phase is the desulfurized model diesel, and the lower phase is the sulfur-rich ionic liquid.

  • Carefully separate the two phases.

  • Wash the desulfurized diesel phase with n-hexane to remove any dissolved ionic liquid.

  • Dry the desulfurized diesel phase over anhydrous sodium sulfate.

  • Analyze the sulfur content of the treated diesel using GC-FID to determine the extraction efficiency.

  • The ionic liquid can be regenerated by techniques such as vacuum stripping or extraction with a suitable solvent.

Diagram: Extractive Desulfurization Process

G start Start mixing Mixing (Model Diesel + Ionic Liquid) start->mixing extraction Extraction (Vigorous Stirring) mixing->extraction phase_separation Phase Separation extraction->phase_separation separation Separation of Phases phase_separation->separation diesel_phase Desulfurized Diesel Phase separation->diesel_phase il_phase Sulfur-Rich Ionic Liquid Phase separation->il_phase washing Washing with n-hexane diesel_phase->washing regeneration Ionic Liquid Regeneration il_phase->regeneration drying Drying over Na₂SO₄ washing->drying analysis GC-FID Analysis drying->analysis final_diesel Purified Diesel analysis->final_diesel recycled_il Recycled Ionic Liquid regeneration->recycled_il

Caption: General workflow for the extractive desulfurization of fuel using an ionic liquid.

Application in Catalysis

[EMIM]-based ionic liquids can act as both solvents and catalysts in various organic reactions, offering advantages such as enhanced reaction rates, improved selectivity, and easier catalyst recycling.

Friedel-Crafts Acylation

Objective: To perform the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) using an [EMIM]-based ionic liquid as a catalyst and solvent.

Materials:

  • Anisole

  • Acetic anhydride

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([EMIM][OTf]) or a similar Lewis acidic ionic liquid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, add the ionic liquid, anisole, and acetic anhydride.

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • The ionic liquid phase can be recovered, washed, and dried for reuse.

Table 3: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
[EMIM][OTf][EMIM][OTf]80257[3]
FeCl₃·6H₂OTAAIL 660294[4]
Diels-Alder Reaction

Objective: To carry out the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) in an [EMIM]-based ionic liquid.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene on ice.

  • In a round-bottom flask, dissolve methyl acrylate in [EMIM][BF₄] at room temperature.

  • Slowly add the freshly prepared cyclopentadiene to the mixture with stirring.

  • Continue stirring at room temperature for the desired reaction time (e.g., 1-3 hours).

  • Extract the product from the ionic liquid using diethyl ether.

  • Combine the ether extracts and wash with water to remove any residual ionic liquid.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the Diels-Alder adduct.

  • Analyze the product ratio (endo/exo) using NMR spectroscopy.

Diagram: Catalytic Cycle Logic

G Substrate Substrate(s) Intermediate Substrate-Catalyst Intermediate Substrate->Intermediate Reaction Catalyst Ionic Liquid Catalyst Catalyst->Intermediate Activation Intermediate->Catalyst Catalyst Regeneration Product Product(s) Intermediate->Product Conversion

Caption: Simplified logic of a catalytic cycle involving an ionic liquid.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethylimidazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound using various methods.

Fractional Vacuum Distillation

Question: My this compound is turning yellow or brown during distillation. What is causing this discoloration and how can I prevent it?

Answer: Discoloration during the distillation of this compound is often a sign of thermal decomposition or the presence of impurities that are sensitive to heat. The imidazole (B134444) ring can be susceptible to degradation at elevated temperatures, especially in the presence of oxygen or certain contaminants.

Potential Causes:

  • High Pot Temperature: Exceeding the boiling point of this compound for prolonged periods can lead to thermal degradation.

  • Presence of Oxygen: Air leaks in the distillation apparatus can cause oxidation at high temperatures.

  • Contaminants: Acidic or basic impurities can catalyze decomposition reactions.

Troubleshooting Steps:

  • Reduce Distillation Pressure: Perform the distillation under a vacuum (e.g., 12 torr) to lower the boiling point of this compound (approx. 106 °C) and minimize thermal stress.[1]

  • Ensure an Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen.

  • Check for Leaks: Ensure all joints and connections in your vacuum distillation setup are properly sealed to prevent air from entering the system.

  • Neutralize Crude Material: If acidic or basic impurities are suspected, consider a pre-distillation wash with a dilute, appropriate neutralizing agent, followed by drying.

  • Use a Lower Temperature Heating Source: Employ a heating mantle with a stirrer or an oil bath for more uniform and controlled heating, avoiding localized overheating.

Question: I am observing a poor separation of this compound from impurities with similar boiling points. How can I improve the distillation efficiency?

Answer: Achieving a high degree of separation between liquids with close boiling points requires optimizing the fractional distillation process.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a higher number of theoretical plates).

  • Optimize Reflux Ratio: Increase the reflux ratio to enhance the number of vaporization-condensation cycles, which improves separation. This can be controlled by adjusting the heating rate and insulation of the column.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2]

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.

Recrystallization of a this compound Salt

Question: I am unable to form crystals of a this compound salt, or the product is oiling out.

Answer: "Oiling out" or failure to crystallize during the recrystallization of a this compound salt (such as the picrate (B76445) or hydrochloride) is a common issue related to solvent choice, saturation, and cooling rate.

Potential Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the salt even at low temperatures, or the solvent pair may be immiscible.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil (a supersaturated liquid) instead of a crystalline solid.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.

Troubleshooting Steps:

  • Solvent Selection:

    • For a single solvent system, choose a solvent that dissolves the salt when hot but not when cold.[3]

    • For a two-solvent system, the salt should be soluble in the first solvent ("soluble solvent") and insoluble in the second ("insoluble solvent"), and the two solvents must be miscible.[4] A common approach is to dissolve the salt in a minimum amount of the hot soluble solvent and then add the hot insoluble solvent dropwise until the solution becomes cloudy.[5]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure salt to the cooled solution to provide a nucleation site.

    • Scratching: Scratch the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation points.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the flask during the initial cooling phase.[4]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Column Chromatography

Question: My this compound is streaking or not moving from the baseline on a silica (B1680970) gel column.

Answer: this compound is a basic compound, and its strong interaction with the acidic silica gel stationary phase can lead to poor chromatographic separation, including streaking and irreversible adsorption.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (B128534) (e.g., 0.5-2%), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with the basic this compound, allowing for better elution and peak shape.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina.

  • Choose an Appropriate Mobile Phase:

    • Start with a less polar solvent system and gradually increase the polarity. A common starting point for N-alkylimidazoles is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate.[6]

    • For more polar compounds, a system like methanol (B129727) in dichloromethane (B109758) can be effective.[7]

  • Dry Loading: If the crude product has low solubility in the initial mobile phase, consider "dry loading." This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound, typically synthesized via the ethylation of imidazole, may include:

  • Unreacted Imidazole: The starting material for the synthesis.

  • Over-alkylation Products: Such as 1,3-diethylimidazolium salts, which are ionic liquids.

  • Regioisomers: If starting with a substituted imidazole, different N-alkylation products may form.

  • Residual Solvents: From the reaction and workup steps.

  • Byproducts from the Alkylating Agent: For example, if using ethyl halides, side reactions can introduce impurities.

Q2: Which purification method is best for achieving the highest purity of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present.

  • Fractional vacuum distillation is highly effective for removing impurities with different boiling points and is often suitable for large-scale purification.

  • Column chromatography offers high resolution for separating impurities with similar polarities to this compound.

  • Recrystallization of a salt derivative (e.g., 1-ethylimidazolium picrate) can be a very effective method for achieving high purity on a smaller scale, as the crystallization process is highly selective.

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound is commonly determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and confirming the identity of this compound and any byproducts through their mass spectra.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of this compound, especially for less volatile impurities. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier is a common setup.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap significantly with the product signals.

Data Presentation

The following table summarizes typical outcomes for different purification methods for N-alkylimidazoles, providing a general guide for what can be expected for this compound. Specific yields and purities will vary depending on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodTypical Purity AchievedTypical Yield RangeKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation >99%70-90%Scalable, effective for removing volatile impurities.Potential for thermal degradation, less effective for azeotropes.
Recrystallization (as a salt) >99.5%50-80%Can achieve very high purity, removes non-basic and some basic impurities.Requires an additional step to form the salt and then liberate the free base.
Silica Gel Column Chromatography >99%60-85%High resolution for a wide range of impurities.Can be time-consuming, requires significant solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the expected difficulty of the separation. Ensure all glass joints are properly greased and sealed.[11] Connect the vacuum adapter to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask.

  • Distillation:

    • Begin stirring and start the vacuum pump to reduce the pressure in the system to approximately 12 torr.

    • Once the pressure is stable, begin heating the distilling flask using a heating mantle or oil bath.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Slowly increase the temperature and collect the main fraction of this compound, which should distill at approximately 106 °C at 12 torr.[1]

    • Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.

    • Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.[11]

Protocol 2: Purification via Recrystallization of 1-Ethylimidazolium Picrate
  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as ethanol.

    • In a separate flask, prepare a saturated solution of picric acid in the same solvent.

    • Slowly add the picric acid solution to the this compound solution with stirring. A yellow precipitate of 1-ethylimidazolium picrate should form.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization:

    • Choose a suitable solvent for recrystallization (e.g., ethanol, methanol, or an ethanol/water mixture). The ideal solvent will dissolve the picrate salt when hot but not when cold.

    • Dissolve the crude 1-ethylimidazolium picrate in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.[4]

    • Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of Free Base (Optional):

    • To recover the purified this compound, dissolve the picrate salt in water and treat with a base (e.g., aqueous ammonia (B1221849) or sodium carbonate) to deprotonate the imidazolium (B1220033) cation.

    • Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Silica Gel Column Chromatography of this compound
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1) containing a small amount of triethylamine (e.g., 1%).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow Purification Workflow for Crude this compound crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation Volatile Impurities recrystallization Recrystallization (as Salt) crude_product->recrystallization Solid Derivatizable chromatography Column Chromatography crude_product->chromatography Complex Mixture purity_analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->purity_analysis recrystallization->purity_analysis chromatography->purity_analysis pure_product Pure this compound (>99%) purity_analysis->pure_product Meets Specification

Caption: A workflow diagram illustrating the different purification pathways for crude this compound.

References

Optimizing the yield and purity of 1-Ethylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Ethylimidazole

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound synthesis. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of imidazole (B134444). This reaction involves treating imidazole with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate, in the presence of a base and often a solvent.[1][2][3] The choice of reagents and conditions can be adapted to optimize for yield, purity, and cost.

Q2: What are the critical parameters to control for optimizing the yield and purity?

A2: Several parameters are crucial for successful synthesis:

  • Temperature: The reaction temperature must be carefully controlled. Temperatures between 75°C and 115°C are often optimal for alkylation with alkyl halides to avoid the production of significant side products.[1]

  • Choice of Base: Strong bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium methoxide (B1231860) are commonly used to deprotonate imidazole, facilitating the nucleophilic attack on the ethylating agent.[1][4]

  • Molar Ratios: The stoichiometry of the reactants is important. Using a slight excess of the ethylating agent can drive the reaction to completion, but a large excess can lead to the formation of undesired 1,3-diethylimidazolium salt.

  • Solvent: While the reaction can be run under solvent-free conditions, non-reactive aromatic solvents like toluene (B28343) can be used.[1] Polar, water-soluble solvents can complicate the aqueous work-up phase.[1]

Q3: What are the common side products, and how can their formation be minimized?

A3: The primary side product is the 1,3-diethylimidazolium salt, which results from the over-alkylation of the desired this compound product. To minimize this:

  • Avoid a large excess of the ethylating agent.

  • Control the reaction temperature, as higher temperatures can promote the second alkylation.

  • Add the ethylating agent to the reaction mixture gradually to maintain a low instantaneous concentration.[1]

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification typically involves a multi-step process:

  • Aqueous Work-up: After the reaction, an aqueous work-up is often necessary to remove the base and any inorganic salts.[1]

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.

  • Distillation: The final and most effective purification step is typically vacuum distillation, which separates the this compound from unreacted starting materials and less volatile impurities.[4][5]

Q5: What safety precautions should be taken during the synthesis of this compound?

A5: this compound and its precursors can be hazardous. The compound itself is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] Alkylating agents like ethyl halides are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge and can stem from several sources. Refer to the logical diagram below for a systematic approach to troubleshooting.

low_yield_troubleshooting start Problem: Low or No Yield cause1 Cause: Incomplete Reaction start->cause1 cause2 Cause: Side Reaction Predominance start->cause2 cause3 Cause: Product Loss During Workup start->cause3 cause4 Cause: Poor Reagent Quality start->cause4 solution1a Solution: Increase reaction time. Monitor via TLC/GC. cause1->solution1a solution1b Solution: Increase temperature (within 75-115°C range). cause1->solution1b solution1c Solution: Ensure efficient stirring. cause1->solution1c solution2a Solution: Optimize temperature. (Avoid >115°C). cause2->solution2a solution2b Solution: Add ethylating agent slowly. cause2->solution2b solution2c Solution: Adjust molar ratio to avoid large excess of ethylating agent. cause2->solution2c solution3a Solution: Ensure correct pH during extraction. cause3->solution3a solution3b Solution: Use appropriate extraction solvent and perform multiple extractions. cause3->solution3b solution4a Solution: Verify purity of imidazole and ethylating agent. Use fresh reagents. cause4->solution4a

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Product is Impure (Presence of Side Products)

If the final product is impure, it is likely due to unreacted starting materials or the formation of side products like 1,3-diethylimidazolium salts.

Potential Cause Troubleshooting Steps
Unreacted Imidazole - Ensure sufficient ethylating agent is used (e.g., 1.0-1.2 molar equivalents).- Increase reaction time or temperature to drive the reaction to completion.[1]
Unreacted Ethylating Agent - Use a slight excess of imidazole.- Ensure the work-up procedure effectively removes the agent.
Over-alkylation (1,3-diethylimidazolium salt) - Add the ethylating agent dropwise over several hours.[1]- Avoid high temperatures (>115°C).[1]- Do not use a large molar excess of the ethylating agent.
Solvent-related Impurities - Ensure the solvent is inert under the reaction conditions.- Use high-purity, dry solvents.
Issue 3: Difficulty in Product Isolation

If you are having trouble isolating the product after the reaction:

Potential Cause Troubleshooting Steps
Emulsion during Extraction - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.
Product is Water-Soluble - Saturate the aqueous layer with salt (salting out) before extraction to decrease the product's solubility.- Use a continuous liquid-liquid extractor for more efficient extraction.
Difficulty in Distillation - Ensure a sufficiently low pressure (vacuum) is achieved for the distillation.- Check for leaks in the distillation apparatus.- Use a fractional distillation column for better separation from closely boiling impurities.

Data Presentation: Reaction Condition Optimization

The following table summarizes various conditions for the N-alkylation of imidazoles, which can be adapted for the synthesis of this compound.

Parameter Condition A Condition B Condition C Reference
Ethylating Agent Ethyl HalideDiethyl SulfateEthyl HalideN/A
Base Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)Sodium Methoxide[1][4]
Solvent TolueneSolvent-freeTetrahydrofuran (THF)[1]
Temperature 75 - 115 °C50 °CReflux[1][7]
Molar Ratio (Imidazole:Base) 1 : 0.9 to 1 : 1.5N/A1 : 1[1]
Reported Yield HighUp to 97% (for a related ionic liquid)Good[1][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol provides a general methodology for the synthesis of this compound.

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N2) step1 1. Charge Reactor: Add Imidazole, Base (e.g., KOH), and Solvent (e.g., Toluene). start->step1 step2 2. Heat Mixture: Heat to reaction temperature (e.g., 80°C) with stirring. step1->step2 step3 3. Add Ethylating Agent: Slowly add Ethyl Bromide dropwise over 1-3 hours. step2->step3 step4 4. Reaction Monitoring: Maintain temperature and stir. Monitor progress via GC or TLC. step3->step4 step5 5. Cooldown & Quench: Cool to room temperature. Quench with water. step4->step5 step6 6. Workup: Phase Separation: Separate organic and aqueous layers. step5->step6 step7 7. Workup: Extraction: Extract aqueous layer with organic solvent (e.g., Ethyl Acetate). step6->step7 step8 8. Workup: Combine & Dry: Combine organic layers and dry over anhydrous MgSO4. step7->step8 step9 9. Purification: Filtration & Evaporation: Filter drying agent. Evaporate solvent under reduced pressure. step8->step9 step10 10. Purification: Vacuum Distillation: Distill the crude product under high vacuum to obtain pure This compound. step9->step10 end_node End: Characterize Pure Product (NMR, IR, GC-MS) step10->end_node

Caption: General experimental workflow for this compound synthesis.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add imidazole (1.0 eq), potassium hydroxide (1.1 eq), and toluene.

  • Initiation: Heat the mixture to 80-90°C with vigorous stirring.

  • Addition of Ethylating Agent: Slowly add ethyl bromide (1.05 eq) dropwise from the dropping funnel over 1-3 hours, maintaining the internal temperature below 100°C.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours, or until gas chromatography (GC) analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with an appropriate solvent like ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

References

Technical Support Center: 1-Ethylimidazole Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and degradation pathways of 1-Ethylimidazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely thermal degradation products of this compound?

A2: Based on studies of similar N-alkylated imidazole (B134444) compounds, the primary degradation products are expected to result from the cleavage of the ethyl group from the imidazole ring. Under inert atmospheres, this could lead to the formation of imidazole and ethene. In the presence of other reactants or impurities, side reactions may occur. Upon complete combustion in the presence of air, the hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

Q3: My TGA results for this compound show a lower decomposition temperature than expected. What could be the cause?

A3: Several factors could contribute to a lower-than-expected decomposition temperature:

  • Sample Purity: Impurities in the this compound sample can act as catalysts for decomposition, lowering the overall thermal stability.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere. Ensure your TGA experiment is running under a high-purity inert gas like nitrogen or argon.

  • Heating Rate: A very slow heating rate might show a lower onset temperature as the material has more time to decompose at each temperature increment. Conversely, a very fast heating rate can shift the decomposition to higher temperatures. Consistency in the heating rate is key for reproducible results.

  • Sample Mass and Crucible Type: A larger sample mass can lead to temperature gradients within the sample, potentially causing decomposition to appear at a lower temperature. The crucible material can also have a catalytic effect in some cases.

Q4: The baseline of my DSC curve for this compound is not stable. How can I troubleshoot this?

A4: An unstable baseline in a Differential Scanning Calorimetry (DSC) experiment can be caused by several factors:

  • Instrument Stabilization: Ensure the DSC instrument has been given adequate time to stabilize at the initial temperature before starting the heating ramp.

  • Improperly Sealed Pan: If using a volatile sample like this compound, ensure the DSC pan is hermetically sealed to prevent evaporation, which would manifest as a drifting baseline.

  • Sample Movement: The sample should be in good thermal contact with the bottom of the pan. Any movement of the sample during the experiment can cause fluctuations in the heat flow signal.

  • Contamination: Contamination in the sample or the DSC cell can lead to unexpected thermal events and an unstable baseline.

Troubleshooting Guides

Thermogravimetric Analysis (TGA) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Unexpected Mass Loss at Low Temperatures Presence of volatile impurities (e.g., water, solvents).Dry the sample under vacuum before analysis. Ensure proper handling to prevent moisture absorption.
Inconsistent Decomposition Temperatures Variation in heating rate, sample mass, or gas flow rate.Standardize the experimental parameters: use a consistent heating rate (e.g., 10 °C/min), sample mass (e.g., 5-10 mg), and gas flow rate.
Reactive Atmosphere Leak in the system allowing air to enter.Check the gas lines and seals of the TGA instrument to ensure a purely inert atmosphere.
Noisy Signal Static electricity, vibrations, or electronic noise.Ensure the TGA is on a stable surface, and check the grounding of the instrument.
Differential Scanning Calorimetry (DSC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad or Multiple Melting Peaks Sample impurities or polymorphic forms.Purify the sample if necessary. For polymorphism, analyze the thermal history of the sample and consider controlled cooling/heating cycles.
Baseline Shift Not Related to Glass Transition Change in heat capacity due to sample decomposition or evaporation.Use a hermetically sealed pan for volatile samples. Correlate the DSC curve with TGA data to check for mass loss in the same temperature range.
Exothermic Peak Without Mass Loss (in TGA) Crystallization, polymerization, or other chemical reactions.Analyze the sample after the DSC run using other techniques (e.g., spectroscopy) to identify any chemical changes.
Peak Area Varies Between Runs Inconsistent sample mass or improper pan sealing.Use a microbalance for accurate sample weighing. Ensure consistent and proper sealing of the DSC pans.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound
  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Platinum or alumina (B75360) crucible.

  • Sample Preparation: Place 5-10 mg of this compound into the crucible.

  • Atmosphere: High-purity nitrogen or argon with a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) of this compound
  • Instrument: A calibrated differential scanning calorimeter.

  • Crucible: Hermetically sealed aluminum pan.

  • Sample Preparation: Place 2-5 mg of this compound into the pan and hermetically seal it.

  • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

  • Heating/Cooling Program:

    • Equilibrate at a low temperature (e.g., -50 °C).

    • Heat from -50 °C to 200 °C at a rate of 10 °C/min.

    • Cool from 200 °C to -50 °C at a rate of 10 °C/min.

    • Heat again from -50 °C to 200 °C at a rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify thermal events such as melting, crystallization, and glass transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) of Thermal Degradation Products
  • Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (determined by TGA) in an inert atmosphere.

  • GC Separation: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries.

Data Presentation

Table 1: Estimated Thermal Properties of this compound and Related Compounds

CompoundOnset Decomposition Temp. (Tonset, °C)Major Decomposition Products (in inert atmosphere)Analytical TechniqueReference
This compound (Estimated) > 200Imidazole, EtheneTGA, GC-MSInferred from related compounds
1-Methylimidazole ~210Imidazole, MethaneTGA[1]
1-Ethyl-3-methylimidazolium Bromide ~311This compound, 1-Methylimidazole, Ethyl bromide, Methyl bromideTGA-MS[3]

Note: The data for this compound is an estimation based on the thermal behavior of structurally similar compounds due to the lack of specific experimental data in the reviewed literature.

Visualizations

Logical Workflow for Troubleshooting TGA/DSC Issues

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_tga TGA Specific Troubleshooting cluster_dsc DSC Specific Troubleshooting cluster_solution Solution Start Unexpected Thermal Event (e.g., wrong T_onset, noisy baseline) Check_Sample Is the sample pure and dry? Start->Check_Sample Check_Instrument Is the instrument calibrated and stable? Start->Check_Instrument TGA_Atmosphere Is the atmosphere inert? Check_Sample->TGA_Atmosphere Yes, for TGA DSC_Pan Is the pan properly sealed? Check_Sample->DSC_Pan Yes, for DSC Purify_Dry Purify/Dry Sample Check_Sample->Purify_Dry No Check_Instrument->TGA_Atmosphere Yes, for TGA Check_Instrument->DSC_Pan Yes, for DSC Calibrate Calibrate/Stabilize Instrument Check_Instrument->Calibrate No TGA_Params Are heating rate and sample mass consistent? TGA_Atmosphere->TGA_Params Yes Check_Gas Check Gas Supply & Seals TGA_Atmosphere->Check_Gas No Standardize_Params Standardize Experimental Parameters TGA_Params->Standardize_Params No Rerun Rerun Experiment TGA_Params->Rerun Yes DSC_Contact Is there good thermal contact? DSC_Pan->DSC_Contact Yes Reseal_Pan Use Hermetic Pan and Reseal DSC_Pan->Reseal_Pan No Reprepare_Sample Reprepare Sample for Better Contact DSC_Contact->Reprepare_Sample No DSC_Contact->Rerun Yes Purify_Dry->Rerun Calibrate->Rerun Check_Gas->Rerun Standardize_Params->Rerun Reseal_Pan->Rerun Reprepare_Sample->Rerun

Caption: Troubleshooting workflow for common TGA/DSC issues.

Postulated Thermal Degradation Pathway of this compound

Degradation_Pathway cluster_main Thermal Degradation (Inert Atmosphere) This compound This compound Radical_Species Intermediate Radical Species This compound->Radical_Species High Temperature Imidazole Imidazole Ethene Ethene Radical_Species->Imidazole Hydrogen Abstraction Radical_Species->Ethene Beta-Scission Ring_Opening Ring Opening Products Radical_Species->Ring_Opening Further Decomposition

Caption: Postulated degradation pathway of this compound.

References

Safe handling and storage procedures for 1-Ethylimidazole in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting, and answers to frequently asked questions regarding the handling and storage of 1-Ethylimidazole in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Some sources also indicate that it may cause severe skin burns and is harmful to aquatic life with long-lasting effects.[2]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To ensure safety, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (tested according to EN 374), safety goggles or a face shield for eye and face protection, and protective clothing to prevent skin contact.[1][2][3][4] In situations with inadequate ventilation, respiratory protection may also be necessary.[1][5]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[2][6] The storage container must be kept tightly closed and, if opened, resealed carefully and kept upright to prevent leakage.[2][3] It is recommended to store it away from incompatible materials such as strong oxidizing agents and acids.[2]

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: In the event of skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1][2] For eye contact, rinse cautiously and thoroughly with fresh, clean water for at least 10-15 minutes, holding the eyelids apart.[1][2] It is imperative to seek immediate medical attention in both instances, especially for eye exposure.[1][2]

Q5: How should I handle a spill of this compound?

A5: In case of a spill, ensure the area is well-ventilated. For containment, use absorbent materials like sand, diatomaceous earth, or universal binders.[1] Cover drains to prevent the substance from entering waterways.[1] Collect the spilled material and absorbent into a suitable container for disposal.[1] Always wear appropriate PPE during cleanup.

Q6: What materials are incompatible with this compound?

A6: this compound is known to be incompatible with strong oxidizing agents and acids.[2] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Solution
Visible degradation or color change of the stored chemical. Improper storage conditions (e.g., exposure to light, air, or incompatible materials).Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Verify that the storage area is free from incompatible substances like strong oxidizers.
Skin irritation after handling the substance. Inadequate or compromised personal protective equipment (e.g., torn gloves).Always inspect gloves for leaks or tears before use. After handling, wash hands thoroughly. Use preventive skin protection like barrier creams.[1]
A strong, ammonia-like odor is detected in the lab. A possible leak or spill from the container.Check the container for any damage or improper sealing. If a spill is found, follow the spill cleanup procedures outlined in the FAQ section. Ensure adequate ventilation in the area.

Quantitative Data Summary

Property Value Source
Molecular Formula C5H8N2[1]
Molar Mass 96.13 g/mol [1]
Density 0.995 g/cm³ at 20 °C[1]
Vapor Pressure 0.32 hPa at 25 °C[1]
Storage Temperature 2-30°C
Acute Toxicity (Oral, Rat LD50) 855 mg/kg[2]

Experimental Workflow: Handling a this compound Spill

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal & Decontamination cluster_reporting Final Steps start Spill Detected evacuate Evacuate Immediate Area start->evacuate Safety First ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Personal Protective Equipment (PPE) ventilate->ppe cover_drains Cover Drains ppe->cover_drains contain_spill Contain Spill with Absorbent Material collect Collect Absorbed Material contain_spill->collect cover_drains->contain_spill containerize Place in a Labeled, Sealable Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose remove_ppe Remove and Decontaminate/Dispose of PPE dispose->remove_ppe report Report the Incident remove_ppe->report end_proc End of Procedure report->end_proc

Caption: Workflow for Safely Managing a this compound Spill.

References

Challenges and solutions for the scale-up synthesis of 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethylimidazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Deprotonation of Imidazole (B134444): The nucleophilicity of imidazole is insufficient for efficient alkylation without proper deprotonation. 2. Inactive Ethylating Agent: The ethylating agent (e.g., ethyl halide) may have degraded. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. 4. Improper Solvent Choice: The solvent may not be suitable for dissolving reactants or promoting the reaction.1. Base and Solvent System Evaluation: - Strong Base: For complete deprotonation, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. - Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are sufficient, especially with more reactive ethylating agents. - Solvent Selection: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally effective.[1] 2. Ethylating Agent Verification: - Use a fresh or properly stored ethylating agent. The reactivity order is typically Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[1] 3. Temperature Optimization: - Gradually increase the temperature while monitoring the reaction progress. A common range for N-alkylation of imidazoles is between room temperature and 80°C.[1] For industrial scale, temperatures may range from 75°C to 115°C.[2] 4. Solvent Screening: - If solubility is an issue, consider a solvent screen to identify the most suitable medium for your specific reaction conditions.
Formation of Side Products (e.g., Di-alkylation) 1. Excess Ethylating Agent: Using a large excess of the ethylating agent can lead to the formation of 1,3-diethylimidazolium salts. 2. High Reaction Temperature: Elevated temperatures can promote over-alkylation.1. Stoichiometry Control: - Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) relative to the ethylating agent.[1] - Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] 2. Temperature Management: - Maintain the lowest effective temperature to favor mono-alkylation.
Difficulties in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted imidazole or ethylating agent in the product mixture. 2. Formation of Salt Byproducts: The reaction generates inorganic salts (e.g., KBr, NaCl) that need to be removed. 3. Similar Boiling Points of Product and Impurities: Co-distillation of impurities with the product can occur if their boiling points are close.1. Reaction Monitoring: - Monitor the reaction progress using techniques like TLC or GC to ensure completion. 2. Work-up Procedure: - After the reaction, filter to remove inorganic salts. - Wash the organic phase with water to remove any remaining salts and water-soluble impurities. 3. Purification Technique Optimization: - Distillation: Vacuum distillation is a common and effective method for purifying this compound.[3] - Crystallization: For solid derivatives or in cases where distillation is not effective, melt crystallization can be a powerful purification technique.[4]
Scale-Up Challenges 1. Exothermic Reaction: The N-alkylation of imidazole is often exothermic, which can lead to runaway reactions and side product formation at a larger scale. 2. Inefficient Mixing: Inadequate mixing in large reactors can result in localized high concentrations of reactants and temperature gradients. 3. Material Handling and Transfer: Safe and efficient handling of large quantities of flammable and corrosive materials is critical.1. Thermal Management: - Ensure the reactor has adequate cooling capacity. - Implement controlled, slow addition of the ethylating agent to manage heat generation. 2. Mixing and Agitation: - Use appropriate reactor geometry and agitator design to ensure efficient mixing. - Consider the use of baffles to improve turbulence. 3. Process Safety: - Use closed-system transfers for flammable and corrosive reagents. - Ensure proper grounding and bonding to prevent static discharge. - Conduct a thorough process hazard analysis (PHA) before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common method is the N-alkylation of imidazole with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.[1][5] This method is well-established and can be adapted for large-scale production.

Q2: Which base is most suitable for the synthesis of this compound?

A2: The choice of base depends on the reactivity of the ethylating agent and the desired reaction conditions. For laboratory scale, strong bases like sodium hydride (NaH) can be used for complete deprotonation. For industrial scale, inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often preferred due to their lower cost and easier handling.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials (imidazole) and the formation of the product (this compound).

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A4: Key safety precautions include:

  • Handling of Reagents: Imidazole and its derivatives can be corrosive and harmful if swallowed or in contact with skin.[6][7] Ethylating agents like ethyl bromide are toxic and flammable. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: Be prepared for a potentially exothermic reaction, especially during the addition of the ethylating agent. Ensure adequate cooling and temperature control.

  • Pressure Build-up: The reaction may generate off-gases. Ensure the reactor is properly vented.

  • Flammability: Use non-sparking equipment and avoid ignition sources, as many organic solvents and some reagents are flammable.

Q5: What purity of this compound can be expected from a typical synthesis?

A5: With proper purification, such as vacuum distillation, a purity of ≥99% can be achieved.[8][9]

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterLab Scale (Representative)Industrial Scale (Reported)
Reactants Imidazole, Ethyl BromideImidazole, Ethyl Chloride
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent AcetonitrileToluene
Temperature 60 - 80 °C75 - 115 °C[2]
Reaction Time 4 - 8 hours3 - 5 hours (addition) + hold time
Typical Yield 80 - 95%>90%
Purity (after purification) ≥99%≥99.5%

Note: The values in this table are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Imidazole (1.0 eq)

  • Ethyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (1.5 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add imidazole and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the stirred suspension.

  • Heat the mixture to reflux (approximately 82°C).

  • Add ethyl bromide dropwise from the dropping funnel over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide byproduct.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Imidazole, K₂CO₃, Acetonitrile heat Heat to Reflux reactants->heat add_etbr Add Ethyl Bromide Dropwise heat->add_etbr reflux Reflux for 4-6h add_etbr->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the lab-scale synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Inactive Reagent start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes sol1 Use Stronger Base / Optimize Solvent cause1->sol1 sol2 Use Fresh Reagent cause2->sol2 sol3 Optimize Temperature cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Troubleshooting common issues in reactions catalyzed by 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions catalyzed by 1-Ethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

A1: this compound is a versatile nucleophilic catalyst commonly employed in a variety of organic transformations. Its primary applications include:

  • Acylation and Esterification: It efficiently catalyzes the reaction of alcohols and amines with acylating agents like acid anhydrides and acyl chlorides. The catalytic cycle typically involves the formation of a highly reactive N-acylimidazolium intermediate.

  • Silylation: It is frequently used as a catalyst or co-catalyst in the silylation of alcohols to form silyl (B83357) ethers, a common protecting group strategy in organic synthesis.[1][2][3]

  • Polymerization: this compound can act as an initiator or catalyst in certain polymerization reactions.

  • Michael Additions: It can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]

Q2: My reaction yield is low when using this compound as a catalyst. What are the potential causes?

A2: Low yields in this compound-catalyzed reactions can stem from several factors. Key areas to investigate include:

  • Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield. Both too little and too much catalyst can be detrimental.

  • Reaction Temperature: Temperature affects the reaction kinetics, but excessively high temperatures can lead to side reactions or catalyst degradation.[5]

  • Presence of Water: this compound and the reactive intermediates can be susceptible to hydrolysis, which consumes the catalyst and starting materials. Ensuring anhydrous conditions is often critical.

  • Substrate Reactivity: Sterically hindered substrates may react slower, requiring more forcing conditions or longer reaction times.

  • Catalyst Deactivation: The catalyst may be deactivated by acidic impurities or byproducts generated during the reaction.

Q3: I am observing side products in my reaction. What are the common side reactions?

A3: The most prevalent side reaction is the hydrolysis of the reactive N-acylimidazolium intermediate or the this compound catalyst itself if moisture is present. This leads to the formation of the corresponding carboxylic acid and regenerates this compound, reducing the efficiency of the desired transformation. In some cases, oligomerization or polymerization of the starting materials or products can occur, especially at elevated temperatures.

Q4: How does pH affect the catalytic activity of this compound?

A4: The catalytic activity of this compound is pH-dependent. As a basic compound, its nucleophilicity is crucial for initiating the catalytic cycle. In acidic conditions, the imidazole (B134444) nitrogen can be protonated, forming an imidazolium (B1220033) salt. This protonated form is not nucleophilic and thus, catalytically inactive. Therefore, maintaining a neutral to slightly basic reaction medium is generally optimal for most reactions. The pKa of the conjugate acid of imidazole is approximately 7, and while the ethyl group will slightly alter this, it provides a useful reference point.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inadequate Catalyst Loading Optimize the catalyst concentration. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it. Note that excess catalyst may not always improve the yield and can complicate purification.
Suboptimal Reaction Temperature Perform the reaction at different temperatures to find the optimum. For sluggish reactions, a moderate increase in temperature may be beneficial. For reactions prone to side products, lowering the temperature might be necessary.[5]
Presence of Moisture Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Substrate Reactivity Increase the reaction time. Consider using a more reactive acylating or silylating agent if applicable. For sterically hindered substrates, higher temperatures or a higher catalyst loading may be required.
Catalyst Deactivation Purify starting materials to remove acidic impurities. Consider adding a non-nucleophilic base to scavenge any acid generated during the reaction.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Residual this compound This compound is a polar and water-soluble compound. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate the imidazole and extract it into the aqueous phase.
Formation of Imidazolium Salts If an acidic byproduct is formed, it can react with this compound to form a salt. An aqueous wash can help remove these salts.
Co-elution during Chromatography Optimize the solvent system for column chromatography. A more polar eluent may be required to separate the product from any polar byproducts.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the outcome of reactions catalyzed by imidazole derivatives. Note that specific values can vary significantly depending on the substrates and reaction conditions.

Table 1: Effect of Catalyst Loading on Product Yield (Illustrative Example)

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
12435
51275
10892
20891

This table illustrates a typical trend where increasing catalyst loading initially boosts the yield and reaction rate, but beyond an optimal point, the benefit diminishes.

Table 2: Influence of Temperature on Reaction Rate (Illustrative Example for an Esterification Reaction)

Temperature (°C)Reaction Rate Constant (k, M⁻¹s⁻¹)Product Yield after 6h (%)
25 (Room Temp)0.00545
400.01270
600.02588
800.023 (decomposition observed)85

This table shows that while higher temperatures generally increase the reaction rate, excessive heat can lead to decomposition and a decrease in overall yield.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Acylation of an Alcohol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv.) and this compound (0.1 - 1.2 equiv.) to an oven-dried round-bottom flask containing a magnetic stir bar and anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile, or THF).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute HCl (to remove residual this compound), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Silylation of a Primary Alcohol
  • Preparation: To a stirred solution of the alcohol (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in an oven-dried flask under an inert atmosphere, add this compound (1.5 - 2.5 equiv.).[2][3]

  • Reaction Initiation: Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. The formation of a white precipitate (imidazolium hydrochloride) is often observed.

  • Work-up: Once the reaction is complete, filter off the precipitate and wash it with the solvent. Alternatively, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Visualizations

Acylation_Mechanism This compound This compound Acylimidazolium N-Acylimidazolium Ion (Reactive Intermediate) This compound->Acylimidazolium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylimidazolium Ester Ester Product Acylimidazolium->Ester Acyl Transfer Alcohol Alcohol (R-OH) Alcohol->Ester RegeneratedCatalyst This compound (Regenerated) Ester->RegeneratedCatalyst

Catalytic cycle of this compound in an acylation reaction.

Troubleshooting_Workflow start Low Reaction Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Performance start->check_catalyst sub_conditions1 Anhydrous Conditions? check_conditions->sub_conditions1 sub_reagents1 Pure Starting Materials? check_reagents->sub_reagents1 sub_catalyst1 Optimal Catalyst Loading? check_catalyst->sub_catalyst1 sub_conditions2 Optimal Temperature? sub_conditions1->sub_conditions2 Yes solution1 Dry solvents/reagents, use inert atmosphere sub_conditions1->solution1 No solution2 Optimize temperature sub_conditions2->solution2 No sub_reagents2 Correct Stoichiometry? sub_reagents1->sub_reagents2 Yes solution3 Purify reagents sub_reagents1->solution3 No solution4 Verify stoichiometry sub_reagents2->solution4 No sub_catalyst2 Catalyst Deactivated? sub_catalyst1->sub_catalyst2 Yes solution5 Titrate catalyst loading sub_catalyst1->solution5 No solution6 Use fresh catalyst, add scavenger base sub_catalyst2->solution6 Yes

Troubleshooting workflow for low reaction yield.

Catalyst Deactivation and Regeneration

Common Causes of Deactivation:

  • Acidic Species: The accumulation of acidic byproducts can protonate the this compound, rendering it non-nucleophilic and inactive.

  • Water: As mentioned, water can lead to the hydrolysis of the catalyst or key intermediates.

  • Poisoning: Trace amounts of certain impurities in the starting materials or solvents can act as catalyst poisons. Common poisons for nitrogen-based catalysts include sulfur compounds and heavy metals, which can coordinate to the nitrogen atom and block its catalytic activity.[6]

Regeneration Strategies:

  • Aqueous Base Wash: For deactivation caused by acidic species, a simple work-up procedure involving a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can deprotonate the imidazolium salt and regenerate the catalytically active this compound. The recovered catalyst can then be extracted into an organic solvent and reused after drying.

  • Distillation: If the catalyst is contaminated with non-volatile impurities, vacuum distillation of this compound can be an effective purification method.

  • Adsorbent Treatment: Passing a solution of the recovered catalyst through a plug of a suitable adsorbent (e.g., activated carbon or basic alumina) can remove certain impurities.

It is important to note that for severe poisoning, regeneration may not be feasible, and using a fresh batch of the catalyst is recommended.

References

Improving the efficiency of 1-Ethylimidazole as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Ethylimidazole as a corrosion inhibitor. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to enhance experimental success and improve inhibitor efficiency.

Troubleshooting Guides

This section addresses common issues encountered during corrosion inhibition experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Corrosion Rate Measurements

High variability in results from weight loss, potentiodynamic polarization (PDP), or electrochemical impedance spectroscopy (EIS) can be frustrating. A systematic approach to troubleshooting is essential.[1]

Possible Cause Troubleshooting & Optimization Steps
Inconsistent Metal Surface Preparation Ensure a standardized and repeatable procedure for preparing your metal coupons. This includes using the same grade of emery paper for polishing, consistent cleaning with solvents (e.g., acetone), and thorough rinsing with deionized water.[2] The initial surface condition significantly impacts the inhibitor's performance.
Variable Inhibitor Concentration There is a critical concentration for inhibitors to be effective.[2] Prepare fresh inhibitor solutions for each experiment to avoid degradation or concentration changes due to evaporation. Use precise measurement techniques to ensure accurate inhibitor dosage.
System Instability Allow the system to stabilize at the open-circuit potential (OCP) for a consistent period (e.g., 30-60 minutes) before beginning any electrochemical measurements. This ensures that the initial corrosion rate has stabilized.
Contamination Thoroughly clean all glassware and electrochemical cells. Any residual contaminants can interfere with the inhibitor's adsorption onto the metal surface.
Electrolyte Resistance (Ohmic Drop) In electrochemical measurements, the resistance of the electrolyte can distort results, particularly in potentiodynamic polarization. Use a Luggin capillary positioned close to the working electrode to minimize this effect.

Troubleshooting Workflow for Inconsistent Results

Caption: A flowchart for troubleshooting inconsistent corrosion measurement results.

Issue 2: Non-Linear Tafel Plots in Potentiodynamic Polarization

Tafel plots are crucial for determining corrosion rates. Non-linearity can complicate data interpretation.

Possible Cause Troubleshooting & Optimization Steps
Mass Transport Limitations At high overpotentials, the reaction rate may be limited by the diffusion of reactants to the electrode surface. Ensure proper stirring or agitation of the electrolyte to maintain a consistent concentration of corrosive species at the metal surface.
Changes in Electrode Surface The surface of the working electrode can change during the potential scan, such as the formation or breakdown of a passive layer. Vary the scan rate to see if it affects the linearity of the Tafel plot.
Mixed Potential The measured potential is a result of both anodic and cathodic reactions. If their kinetics are not straightforward, the Tafel plot may not be linear. This is an inherent property of some systems and may require more advanced analysis techniques.
Ohmic Drop As mentioned previously, uncompensated solution resistance can distort the Tafel plot. Ensure the use of a Luggin capillary.

Issue 3: Inability to Visualize a Clear Inhibitor Film with SEM

After a successful experiment, you might expect to see a distinct inhibitor film on the metal surface using Scanning Electron Microscopy (SEM).

Possible Cause Troubleshooting & Optimization Steps
Film Thickness The adsorbed inhibitor film may be a monolayer or only a few nanometers thick, which is below the resolution limit of some SEMs. Consider using surface analysis techniques with higher resolution, such as Atomic Force Microscopy (AFM).
Sample Preparation Post-Experiment The cleaning and drying process after the experiment might inadvertently remove the inhibitor film. Try a less aggressive cleaning method, such as gentle rinsing with the solvent used for the inhibitor, followed by drying with a stream of inert gas.
Low Inhibitor Adsorption The inhibitor may not have adsorbed effectively onto the surface. Re-evaluate your experimental conditions, such as inhibitor concentration, immersion time, and temperature.

Frequently Asked Questions (FAQs)

Q1: How can I improve the inhibition efficiency of this compound?

A: A highly effective strategy is to introduce a synergistic agent. The addition of halide ions (like I⁻, Br⁻, or Cl⁻) can significantly enhance the inhibition efficiency of this compound.[3][4][5] The halide ions are thought to adsorb onto the metal surface first, creating a negatively charged surface that facilitates the adsorption of the positively charged this compound molecules. This synergistic effect often leads to a much higher inhibition efficiency than either component alone.[3][6]

Synergistic Inhibition Mechanism

Synergistic_Inhibition Metal Metal Surface Ethylimidazole Protonated this compound Metal->Ethylimidazole Enhanced Adsorption Halide Halide Ions (e.g., I⁻) Halide->Metal Adsorption Protective_Layer Enhanced Protective Layer Ethylimidazole->Protective_Layer

Caption: The synergistic mechanism of halide ions and this compound.

Q2: What is the primary mechanism of corrosion inhibition by this compound?

A: this compound inhibits corrosion by adsorbing onto the metal surface, forming a protective barrier. This adsorption is facilitated by the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole (B134444) ring, which interact with the vacant d-orbitals of the metal atoms. This process can involve both physical (electrostatic) and chemical (coordinate bonding) interactions.

Q3: Can the length of the alkyl chain in imidazole derivatives affect inhibition efficiency?

A: Yes, the length of the alkyl chain can influence the inhibition efficiency. Longer alkyl chains can increase the hydrophobicity of the inhibitor, creating a more effective barrier against water and corrosive ions.[4][7] This can lead to higher inhibition efficiency.

Q4: At what concentration range should I test this compound?

A: The optimal concentration can vary depending on the specific metal, corrosive environment, and temperature. It is crucial to test a range of concentrations to determine the most effective dosage for your system.[2] Starting with a broad range (e.g., 10⁻⁵ M to 10⁻² M) and then narrowing down is a common approach.

Q5: What are the differences between destructive and non-destructive electrochemical techniques?

A: Destructive techniques, such as potentiodynamic polarization, involve polarizing the working electrode to potentials far from its corrosion potential, which can irreversibly alter the surface.[2] Non-destructive techniques like Electrochemical Impedance Spectroscopy (EIS) use a very small AC signal and do not significantly disturb the system, allowing for the monitoring of corrosion rates over time.[2]

Quantitative Data: Inhibition Efficiency of Imidazole Derivatives

The following tables summarize the inhibition efficiency (IE%) of various imidazole derivatives under different experimental conditions.

Table 1: Inhibition Efficiency in HCl Solutions

InhibitorMetalCorrosive MediumConcentrationIE%Reference
1,3-diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-oneMild Steel1 M HCl-~90%[8]
Imidazolium-based Ionic LiquidCarbon Steel1 M HCl100 ppm>90%[9]
1-octyl-3-methylimidazolium saltsMild Steel1 M HCl>0.005 mol dm⁻³80-92%[4]
4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acidMild Steel1 N HCl-Excellent[10]
1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazoleMild Steel1 N HCl-Excellent[10]

Table 2: Synergistic Effects with Halides

Inhibitor SystemMetalCorrosive MediumIE% (Inhibitor Alone)IE% (Inhibitor + Halide)Reference
Acacia senegal gum + KIMild Steel0.5 M H₂SO₄43%81.6%[3]
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol + HalidesMild Steel0.5 M H₂SO₄VariesIncreased (I⁻ > Br⁻ > Cl⁻)[4][5]
2-oleyl-1-oleylamidoethyl imidazoline (B1206853) ammonium (B1175870) methylsulfate (B1228091) + HalidesMild SteelHClVariesIncreased (I⁻ > Br⁻ > Br⁻)[11]

Experimental Protocols

1. Weight Loss Method (Gravimetric)

This method directly measures the material loss due to corrosion.

Experimental Workflow for Weight Loss Method

Weight_Loss_Workflow cluster_prep Preparation cluster_immersion Immersion cluster_post Post-Immersion cluster_calc Calculation Prep_Coupon Prepare & Weigh Metal Coupon (W_initial) Immerse_Blank Immerse in Blank Corrosive Solution Prep_Coupon->Immerse_Blank Immerse_Inhibitor Immerse in Inhibitor Solution Prep_Coupon->Immerse_Inhibitor Clean_Dry Clean, Dry & Weigh Coupon (W_final) Immerse_Blank->Clean_Dry Immerse_Inhibitor->Clean_Dry Calc_IE Calculate Inhibition Efficiency (IE%) Clean_Dry->Calc_IE

Caption: The workflow for the weight loss corrosion measurement method.

Methodology:

  • Sample Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with decreasing grades of emery paper, rinse with deionized water and a degreasing solvent like acetone, and dry completely.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the desired concentrations of this compound. Maintain a constant temperature.

  • Duration: Keep the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours).[12]

  • Cleaning and Final Weighing: After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a solution of NaOH and zinc dust), rinse, dry, and weigh them again (W_final).[12]

  • Calculation:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) can be calculated using the formula: CR = (k * ΔW) / (A * t * ρ), where k is a constant, A is the surface area, t is the immersion time, and ρ is the density of the metal.[13]

    • Inhibition Efficiency (IE%) = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell: the metal sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[14]

  • Deaeration: Purge the corrosive solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, if required for the study.

  • OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (E_corr) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.166 mV/s) from a potential cathodic to E_corr to a potential anodic to E_corr (e.g., -250 mV to +250 mV vs. E_corr).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to E_corr.

  • Calculation:

    • Inhibition Efficiency (IE%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.[7][15]

Methodology:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]

  • Data Analysis: The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to model the corrosion system. The charge transfer resistance (R_ct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%) = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

References

Moisture sensitivity and handling of 1-Ethylimidazole under inert gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the moisture sensitivity and proper handling of 1-Ethylimidazole under inert gas conditions.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

Q2: What are the visual signs of moisture contamination in this compound?

A2: Fresh, pure this compound should be a colorless to light yellow transparent liquid.[] While there may not be distinct visual cues for minor moisture contamination, significant water content can potentially lead to a slight haziness or changes in viscosity. The most reliable method for determining water content is through Karl Fischer titration.[5]

Q3: What is the recommended method for storing this compound?

A3: To maintain its integrity, this compound should be stored in a cool, well-ventilated, and dry place, away from direct sunlight and heat.[1][6] The container must be kept tightly sealed. For applications requiring strict anhydrous conditions, it is best practice to store the compound under an inert gas atmosphere, such as nitrogen or argon.

Q4: Can I dry this compound if I suspect it has been contaminated with water?

A4: Yes, drying this compound is possible. A common method for drying organic liquids is to store them over a suitable desiccant, such as activated molecular sieves (3 Å or 4 Å), followed by distillation under reduced pressure.[7] It is essential to perform these procedures under an inert atmosphere to prevent re-exposure to moisture.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.

Problem Possible Cause Troubleshooting Steps & Solutions
Inconsistent or low reaction yields Moisture contamination of this compound: Water can react with or deactivate moisture-sensitive reagents (e.g., Grignard reagents, organolithiums) or catalysts.1. Verify water content: Use Karl Fischer titration to determine the water content of your this compound. 2. Dry the reagent: If the water content is high, dry the this compound over activated molecular sieves and distill under reduced pressure before use. 3. Improve handling technique: Ensure all transfers are performed under a positive pressure of a dry inert gas (nitrogen or argon) using proper Schlenk line or glovebox techniques.
Formation of unexpected byproducts Hydrolysis of this compound or other reagents: The presence of water can lead to the hydrolysis of starting materials, intermediates, or the final product. While specific hydrolysis products of this compound are not extensively documented in readily available literature, hydrolysis of related N-substituted imidazoles can occur, potentially leading to ring-opening or formation of other impurities.[8][9]1. Analyze byproducts: Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the unexpected byproducts. The presence of species with hydroxyl groups or other hydrolysis-related functionalities can indicate water contamination. 2. Ensure anhydrous conditions: Rigorously dry all solvents, reagents, and glassware. Flame-dry glassware under vacuum and cool under an inert atmosphere before use.
Difficulty in initiating a reaction Inhibition by moisture: Trace amounts of water can sometimes inhibit the initiation of certain reactions, particularly those involving organometallic reagents.1. Use freshly dried this compound: Do not rely on previously opened bottles without verifying their dryness. 2. Check all other reagents and solvents for water content: The source of moisture may not be the this compound itself.
Inaccurate reagent concentration Volume expansion due to absorbed water: If this compound has absorbed a significant amount of water, its volume and density may change, leading to inaccuracies when measuring by volume.1. Measure by weight: For critical reactions, it is more accurate to measure hygroscopic liquids by weight in a glovebox or under a stream of inert gas. 2. Use freshly opened or dried reagent: This minimizes the potential for significant water uptake.

Quantitative Data

While specific data on the hygroscopicity of this compound is limited, the following table provides typical specifications and relevant properties. Water content in commercially available high-purity grades is generally low, but it is crucial to verify this for sensitive applications.

ParameterValueReference
Typical Purity (GC) ≥99.0%[2]
Recommended Storage Temperature 2-8 °C[]
Water Solubility Soluble[1][2]
Acceptable Water Content for Ionic Liquid Synthesis Typically < 100 ppmGeneral knowledge based on the sensitivity of reactants.
Method for Water Content Determination Karl Fischer Titration[5][10][11]

Experimental Protocols

Protocol 1: Handling and Dispensing this compound Using a Schlenk Line

This protocol describes the transfer of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere using a syringe.

Materials:

  • Schlenk line with a supply of dry nitrogen or argon

  • Reaction flask with a rubber septum

  • Sure/Seal™ bottle of this compound

  • Dry, gas-tight syringe

  • Long, dry needle

  • Short, dry needle (for inert gas inlet)

Procedure:

  • Prepare Glassware: Flame-dry the reaction flask under vacuum and cool it under a positive pressure of inert gas.

  • Set up Inert Atmosphere: Connect the reaction flask to the Schlenk line via a bubbler to monitor gas flow.

  • Prepare for Transfer: Place a rubber septum on the reaction flask. Insert a needle connected to the inert gas outlet of the Schlenk line into the septum to maintain a positive pressure.

  • Access the Reagent: Carefully insert a short needle connected to the inert gas supply into the septum of the this compound bottle to equalize the pressure as you withdraw the liquid.

  • Flush the Syringe: Puncture the septum of the reaction flask with the long needle attached to the syringe. Draw inert gas from the flask's headspace into the syringe and expel it. Repeat this flushing process three times.

  • Withdraw the Reagent: Insert the flushed syringe needle through the septum of the this compound bottle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe. To avoid creating a vacuum, ensure the inert gas inlet is providing positive pressure to the bottle.

  • Remove Gas Bubbles: Invert the syringe (needle pointing up) and carefully push the plunger to expel any gas bubbles back into the headspace of the reagent bottle. Adjust the volume to the exact amount required.

  • Create an Inert Gas Buffer: With the needle still in the headspace, draw a small amount of inert gas (a "buffer") into the syringe. This prevents the reagent in the needle from coming into contact with the atmosphere during transfer.

  • Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle and quickly insert the needle through the septum of the reaction flask.

  • Dispense the Reagent: First, gently push the plunger to dispense the inert gas buffer into the reaction flask, then slowly add the this compound.

  • Clean Up: After transfer, immediately rinse the syringe and needle with a suitable dry solvent.

Protocol 2: Handling this compound in a Glovebox

A glovebox provides a controlled inert atmosphere, simplifying the handling of moisture-sensitive reagents.

Materials:

  • Glovebox with a nitrogen or argon atmosphere

  • Bottle of this compound

  • Reaction flask

  • Pipette or syringe

Procedure:

  • Transfer Materials: Introduce the sealed bottle of this compound, the reaction flask, and any other necessary equipment into the glovebox antechamber. Purge the antechamber with inert gas according to the glovebox's standard operating procedure.

  • Equilibrate: Once inside the glovebox, allow the items to sit for a few minutes to ensure any residual atmospheric contaminants are removed.

  • Dispense the Reagent: Open the bottle of this compound. Using a clean, dry pipette or syringe, transfer the desired amount of the liquid directly to the reaction flask.

  • Seal Vessels: Tightly seal both the this compound bottle and the reaction flask before removing them from the glovebox (if necessary) or proceeding with the next steps of the experiment within the glovebox.

Visualizations

Experimental_Workflow_Schlenk_Line cluster_setup 1. Preparation cluster_transfer 2. Reagent Transfer cluster_reaction 3. Reaction A Flame-dry flask under vacuum B Cool under inert gas A->B C Attach flask to Schlenk line D Flush syringe with inert gas C->D E Withdraw this compound D->E F Create inert gas buffer E->F G Transfer to reaction flask F->G H Proceed with synthesis G->H Logical_Relationship_Troubleshooting Start Poor Reaction Outcome (e.g., low yield, byproducts) Q1 Is this compound moisture-free? Start->Q1 Action1 Perform Karl Fischer titration Q1->Action1 Check Result1 Water content > acceptable limit? Action1->Result1 Action2 Dry this compound (e.g., over molecular sieves) and re-run reaction Result1->Action2 Yes Q2 Are other reagents/solvents dry? Result1->Q2 No End Problem likely resolved Action2->End Action3 Dry all other components and re-run reaction Q2->Action3 No Other Investigate other reaction parameters (temperature, stoichiometry, etc.) Q2->Other Yes Action3->End

References

Technical Support Center: Disposal and Waste Management of 1-Ethylimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of 1-Ethylimidazole and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following primary classifications:

  • Harmful if swallowed: It can cause significant adverse effects if ingested.[1][2]

  • Causes severe skin burns and eye damage: Direct contact can lead to serious chemical burns and irreversible eye injury.[1][2]

  • Harmful to aquatic life with long-lasting effects: Release into the environment can cause long-term damage to aquatic ecosystems.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Eye/face protection: Chemical safety goggles and a face shield are essential.

  • Hand protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Body protection: A lab coat or chemical-resistant apron is necessary.

  • Respiratory protection: In case of inadequate ventilation or the potential for aerosol formation, a respirator may be required.

Q3: How should I store this compound and its derivatives in the laboratory?

A3: Proper storage is critical to maintain the stability and safety of these compounds. Store them in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly closed. This compound is incompatible with strong oxidizing agents and strong acids, so it should be stored separately from these substances.[1]

Q4: What are the immediate first aid measures in case of exposure to this compound?

A4: In case of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove the person from the contaminated area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Q5: How should I dispose of small quantities of this compound waste from my experiments?

A5: Small quantities of this compound waste should be treated as hazardous waste. Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material. Do not mix with other waste streams unless compatibility is confirmed. Follow your institution's hazardous waste disposal procedures, which typically involve collection by a licensed hazardous waste disposal company.[3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and disposal of this compound and its derivatives.

Issue 1: I have a small spill of this compound in the fume hood. How do I clean it up?

  • Solution:

    • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) to remove any remaining residue.

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Seal and label the container for disposal according to your institution's guidelines.

Issue 2: My reaction involving an imidazole (B134444) derivative has unexpectedly turned dark brown and produced a strong odor. What should I do?

  • Possible Cause: This could indicate decomposition or an unintended side reaction. Imidazoles can be sensitive to heat, light, and incompatible materials.

  • Solution:

    • If the reaction is still in progress, cool it down immediately using an ice bath to slow down the reaction rate.

    • Ensure the reaction is being conducted in a well-ventilated fume hood to avoid inhaling any potentially hazardous fumes.

    • Do not attempt to neutralize or dispose of the reaction mixture directly.

    • Carefully quench the reaction if a safe procedure is known. If not, treat the entire reaction mixture as highly hazardous waste.

    • Transfer the mixture to a labeled, sealed waste container. The label should indicate the known reactants and that it is a potentially decomposed reaction mixture.

    • Consult with your institution's environmental health and safety (EHS) department for guidance on the disposal of this specific waste.

Issue 3: I need to dispose of a larger volume of this compound waste. Can I neutralize it in the lab before disposal?

  • Guidance: While neutralization can be a method to treat some chemical waste, it should be approached with extreme caution for this compound due to its hazardous nature and the potential for exothermic reactions. It is generally recommended that larger volumes of this waste be handled by a professional waste disposal service. However, for experienced researchers with appropriate safety measures in place, a carefully controlled neutralization can be considered. A detailed experimental protocol for a laboratory-scale degradation is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number7098-07-9[1][2]
Molecular FormulaC₅H₈N₂
Molecular Weight96.13 g/mol [6]
AppearanceColorless to light yellow liquid[6]
Boiling Point196 °C (at 760 mmHg)
Melting Point-6 °C
Flash Point87 °C
Density0.997 g/cm³ at 20 °C
Solubility in WaterSoluble

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50RatOral855 mg/kg[1]
Skin Corrosion/IrritationRabbitDermalSevere skin irritation[1]
Eye Damage/IrritationRabbitOcularSevere eye damage[1]

Table 3: Ecotoxicity Data for this compound

TestSpeciesDurationValueReference
Acute ToxicityFish (Zebrafish)96 hLC50: >100 mg/L
Acute ToxicityDaphnia (Water flea)48 hEC50: 70.7 mg/L
Toxicity to AlgaeGreen algae72 hErC50: 22 mg/L

Experimental Protocols

Protocol 1: Laboratory-Scale Chemical Degradation of this compound Waste using Fenton Oxidation

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic.

Objective: To degrade this compound in an aqueous waste stream into less harmful compounds.

Materials:

  • Aqueous waste containing this compound (concentration should be estimated)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • pH meter or pH paper

  • Stir plate and stir bar

  • Reaction vessel (e.g., a beaker or flask) large enough to accommodate the waste volume and potential foaming

  • Ice bath

Procedure:

  • Preparation: Place the reaction vessel containing the aqueous this compound waste on a stir plate within a fume hood. Begin stirring. Place an ice bath around the reaction vessel to control the temperature.

  • pH Adjustment: Slowly add 1 M sulfuric acid to the waste solution to adjust the pH to approximately 3. The optimal pH for the Fenton reaction is between 3 and 4.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate to the solution. A typical starting point is a molar ratio of Fe²⁺ to H₂O₂ of 1:10 to 1:20.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be done dropwise or in small increments to control the reaction rate and temperature. Monitor the temperature of the reaction mixture and keep it below 40-50 °C.

  • Reaction: Continue stirring the mixture for several hours (e.g., 2-4 hours) at room temperature. The reaction time will depend on the concentration of this compound.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding 1 M sodium hydroxide until the pH is between 6 and 8. This will precipitate iron as iron(III) hydroxide.

  • Settling and Disposal: Allow the precipitate to settle. The treated aqueous solution can then be tested for residual contaminants before being disposed of according to local regulations for non-hazardous aqueous waste. The iron hydroxide sludge should be collected and disposed of as hazardous waste.

Mandatory Visualization

Waste_Disposal_Workflow cluster_pre_disposal Pre-Disposal Handling cluster_disposal_options Disposal Options cluster_post_treatment Post-Treatment start Generation of This compound Waste collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container with Contents and Hazards collect->label_container offsite Arrange for Off-site Disposal by Licensed Contractor label_container->offsite For large quantities or untreated waste lab_treatment Laboratory-Scale Chemical Treatment (e.g., Fenton Oxidation) label_container->lab_treatment For small quantities with proper expertise end End of Waste Management Cycle offsite->end analyze Analyze Treated Effluent for Residual Contaminants lab_treatment->analyze dispose_sludge Dispose of Solid Residue as Hazardous Waste lab_treatment->dispose_sludge analyze->lab_treatment If non-compliant, re-treat dispose_treated Dispose of Treated Liquid as per Local Regulations analyze->dispose_treated If compliant dispose_treated->end dispose_sludge->end

Caption: Workflow for the disposal of this compound waste.

Spill_Response_Decision_Tree spill This compound Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (<100 mL) assess_size->small_spill Minor large_spill Large Spill (>100 mL) assess_size->large_spill Major ppe Ensure Proper PPE is Worn small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose notify_ehs Notify Institutional Safety Office (EHS) evacuate->notify_ehs secure_area Secure the Area and Prevent Entry notify_ehs->secure_area

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Comparative Study of 1-Ethylimidazole and 1-Methylimidazole as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 1-Ethylimidazole and 1-Methylimidazole, supported by experimental data. The information is intended to assist researchers in selecting the appropriate catalyst for their specific applications, with a focus on epoxy resin curing and laccase-like nanozyme synthesis.

Introduction to 1-Alkylimidazole Catalysts

1-Methylimidazole and this compound are N-substituted imidazole (B134444) derivatives that are widely recognized for their catalytic activity in a variety of organic reactions. Their efficacy stems from the nucleophilic nature of the nitrogen atom at the 3-position of the imidazole ring, which allows them to act as potent catalysts.[1] They are particularly prominent as curing agents for epoxy resins and as catalysts in esterification and acylation reactions.[1][2] The choice between these two catalysts can significantly impact reaction kinetics, product yield, and the properties of the final material.

Performance in Epoxy Resin Curing

Both 1-Methylimidazole and this compound are effective accelerators for the curing of epoxy resins, promoting the polymerization process to form a cross-linked network.[1][2] While direct comparative kinetic data under identical conditions is limited, studies on various imidazole derivatives provide insights into their relative performance.

In a comparative study of various imidazole derivatives as curing agents for an epoxy resin (YDF-170), 1-Methylimidazole was evaluated alongside other substituted imidazoles. The curing time was determined at different temperatures, providing a measure of catalytic activity. Shorter curing times indicate higher catalytic efficiency.

Data Presentation: Curing Time of Epoxy Resin with Various Imidazole Catalysts
CatalystCuring Time at 150°C (seconds)Curing Time at 180°C (seconds)
Imidazole126
2-Methylimidazole85
2-Ethylimidazole116
2-Phenylimidazole1710
1-Methylimidazole 14 8
2-Ethyl-4(5)-methylimidazole95
1-(2-Cyanoethyl)-2-ethyl-4(5)-methylimidazole2312
(Data sourced from a study on the curing behaviors of an epoxy resin with various imidazoles[3])

From this data, it is evident that substitution on the imidazole ring significantly influences the curing time. While 2-Methylimidazole shows the fastest reaction time, 1-Methylimidazole is also an effective curing agent.[3] The ethyl group in this compound, being slightly more electron-donating than the methyl group, is expected to influence the nucleophilicity and steric hindrance, thereby affecting its catalytic activity. Generally, this compound is recognized for its role in accelerating curing reactions, leading to improved mechanical properties of the cured epoxy, such as enhanced tensile strength and durability.[2]

Performance in Laccase-Like Nanozyme Synthesis

A direct comparison of this compound and 1-Methylimidazole was conducted in the synthesis of copper-based nanozymes with laccase-like activity. The study involved the self-assembly of copper ions with various 1-alkylimidazole derivatives. The yield of the resulting nanozyme and its catalytic activity are key performance indicators.

Data Presentation: Comparison of 1-Alkylimidazole Ligands in Nanozyme Synthesis
LigandNanozyme DesignationYield (%)Relative Catalytic Activity
ImidazoleCu-IM68.1-
1-Methylimidazole Cu-MIM 90.6 Highest
This compound Cu-EIM 48.8 Lower than Cu-MIM
1-PropylimidazoleCu-PIM43.7Lower than Cu-MIM
1-ButylimidazoleCu-BIM27.4Lower than Cu-MIM
(Data sourced from a study on the facile fabrication of 1-Methylimidazole/Cu nanozyme[4])

In this specific application, 1-Methylimidazole demonstrated superior performance, resulting in the highest yield and the best catalytic activity among the tested 1-alkylimidazoles.[4] The study suggests that the length of the alkyl chain influences the formation and catalytic efficacy of the nanozyme, with the methyl group providing the optimal structure in this context.[4]

Catalysis in Esterification Reactions

Both 1-Methylimidazole and this compound can act as nucleophilic catalysts in esterification reactions. They function by activating carboxylic acids or their derivatives, which facilitates the formation of the ester bond.[1] 1-Methylimidazole is well-established as an effective catalyst for these transformations.[1] While specific comparative data for this compound in esterification is not as readily available, its similar structure suggests it would also be an effective catalyst. The choice between the two may depend on factors such as solvent, temperature, and the specific substrates being used.

Experimental Protocols

Epoxy Resin Curing Time Measurement

A common method to determine the curing time of an epoxy resin with an imidazole catalyst is the indentation method.[3]

Procedure:

  • The epoxy resin and the imidazole derivative are mixed in a vessel at the desired concentration (e.g., 10 wt% of the imidazole).[3]

  • The mixture is heated to the specified curing temperature (e.g., 150°C or 180°C).[3]

  • The surface of the resin mixture is pierced with a pin every second.[3]

  • The curing time is recorded as the time when the pin no longer pierces the surface of the resin.[3]

Synthesis of Copper-Based Nanozymes

The following protocol was used for the synthesis of nanozymes with 1-alkylimidazole ligands.[4]

Procedure:

  • At room temperature, add 0.5 mmol of the respective ligand (1-Methylimidazole or this compound) and 0.5 mmol of CuCl₂ to 5 mL of absolute ethanol.[4]

  • Magnetically stir the mixture at 300 rpm for 1 hour.[4]

  • The resulting precipitate (the nanozyme) is then collected for characterization and activity assays.

Visualizations

Signaling Pathway: General Mechanism of Imidazole-Catalyzed Epoxy Curing

EpoxyCuring Imidazole 1-Alkylimidazole Adduct Imidazole-Epoxy Adduct (Initiator) Imidazole->Adduct Nucleophilic Attack Epoxy Epoxy Resin Epoxy->Adduct AnionicPoly Anionic Polymerization Epoxy->AnionicPoly Monomer Addition Adduct->AnionicPoly Initiates Crosslinked Cross-linked Epoxy Network AnionicPoly->Crosslinked Propagation

Caption: General mechanism of epoxy curing catalyzed by 1-alkylimidazoles.

Experimental Workflow: Synthesis and Comparison of 1-Alkylimidazole Nanozymes

NanozymeWorkflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Ligands 1-Methylimidazole & This compound Stirring Stirring (1h, RT) Ligands->Stirring Reagents CuCl₂ in Ethanol Reagents->Stirring Yield Yield Measurement (%) Stirring->Yield Activity Catalytic Activity Assay Stirring->Activity Comparison Comparative Performance (Yield & Activity) Yield->Comparison Activity->Comparison

Caption: Workflow for the synthesis and comparative analysis of nanozymes.

References

Performance Showdown: A Comparative Guide to 1-Ethylimidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of chemical research and drug development, the selection of an appropriate solvent system is paramount to ensuring optimal reaction kinetics, product purity, and process safety. Among the myriad of choices, 1-Ethylimidazole-based ionic liquids (ILs) have garnered significant attention for their unique physicochemical properties. This guide offers a detailed performance comparison of several prominent 1-ethyl-3-methylimidazolium (B1214524) ([EMIM])-based ionic liquids, providing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions.

This report focuses on a comparative analysis of key performance indicators, including density, viscosity, ionic conductivity, and thermal stability. While extensive data is presented for common [EMIM]-based ILs, it is important to note the conspicuous absence of comprehensive experimental data in peer-reviewed literature for 1-ethyl-3-methylimidazolium benzoate (B1203000) ([EMIM][Benz]). The data for this particular ionic liquid is therefore presented as estimations based on the known properties of structurally similar compounds, highlighting a gap in the current body of research.

Physicochemical Properties: A Comparative Overview

The performance of an ionic liquid is intrinsically linked to its physical and chemical properties. The following tables summarize the key data for several 1-ethyl-3-methylimidazolium ([EMIM]) and 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids, offering a side-by-side comparison.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids

Ionic LiquidAnionMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³) @ 25°CViscosity (cP) @ 25°CConductivity (mS/cm) @ 25°CDecomposition Temp. (°C)
[EMIM][Benz] Benzoate232.28[1]Not AvailablePredicted > 1.1[2]Predicted > 93Predicted < 2.5>200[3][4]
[EMIM][Acetate] Acetate170.21[5]-45[5]1.10[5]93.0[5]2.50[5]~135 (as per [EMIM][F])[6]
[EMIM][Cl] Chloride146.62[5]77-79[5]~1.341 (at 26°C)Not AvailableNot AvailableNot Available
[EMIM][BF4] Tetrafluoroborate197.9715[2]1.294[2]33.8[2]14.1[2]>350[2]
[EMIM][F] FluorideNot Available-71.3 (Tg)[5]1.516 - 1.22x10⁻³TNot Available4417.1exp[-953.17/(T-166.65)][5]135[6]

Note: Data for [EMIM][Benz] is largely predictive due to a lack of available experimental data.[2][5] Values are estimated based on trends observed in similar carboxylate-based ionic liquids. Tg denotes the glass transition temperature.

Table 2: Physicochemical Properties of 1-Butyl-3-methylimidazolium ([BMIM]) Based Ionic Liquids for Comparison

Ionic LiquidAnionMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³) @ 25°CViscosity (cP) @ 25°CConductivity (mS/cm) @ 30°C
[BMIM][Acetate] Acetate198.26< Room Temp.Not Available2081.44

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, standardized experimental methodologies are crucial. The following section details the protocols for determining the key physicochemical properties of ionic liquids.

Synthesis of 1-Ethyl-3-methylimidazolium Benzoate ([EMIM][Benz])

A widely accepted method for synthesizing imidazolium-based ionic liquids involves a two-step process: quaternization followed by anion exchange.[5]

Step 1: Quaternization to form 1-Ethyl-3-methylimidazolium Halide An equimolar amount of 1-methylimidazole (B24206) is reacted with an ethyl halide (e.g., chloroethane (B1197429) or bromoethane) in a round-bottom flask.[5] The reaction is typically refluxed at 60-70°C for 24-48 hours with constant stirring.[5] The resulting 1-ethyl-3-methylimidazolium halide is then washed and dried.

Step 2: Anion Exchange The synthesized halide salt is dissolved in a suitable solvent, and a solution of sodium benzoate is added. This leads to the precipitation of the sodium halide, which is removed by filtration.[5] The solvent is then removed from the filtrate under reduced pressure to yield the final product, 1-ethyl-3-methylimidazolium benzoate.[5]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics. A rotational viscometer is a common instrument for this measurement.

  • Sample Preparation: The ionic liquid sample must be free of air bubbles and impurities.

  • Instrumentation: A cone-and-plate rotational viscometer is often used.

  • Procedure: A small sample of the ionic liquid is placed on the lower plate, and the cone is lowered to a specified distance. The torque required to rotate the cone at a constant angular velocity is measured, from which the viscosity is calculated. The temperature should be precisely controlled throughout the measurement.

Ionic Conductivity Measurement

Ionic conductivity quantifies the ability of an ionic liquid to conduct an electric current.

  • Instrumentation: A conductivity meter with a conductivity cell is used.

  • Procedure: The conductivity cell is immersed in the ionic liquid sample.[5] An alternating current is applied to the outer electrodes, and the resulting voltage is measured between the inner electrodes. The conductivity is then calculated from the measured resistance and the cell constant. Temperature control is essential for accurate measurements.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: A small, precisely weighed sample of the ionic liquid is placed in a TGA pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.[3]

Visualizing Key Processes

To further elucidate the experimental and logical workflows, the following diagrams are provided.

SynthesisWorkflow Synthesis of [EMIM][Benz] cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange start1 1-Methylimidazole + Ethyl Halide process1 Reflux at 60-70°C start1->process1 product1 [EMIM][Halide] process1->product1 start2 [EMIM][Halide] + Sodium Benzoate product1->start2 Proceed to Anion Exchange process2 Stir at Room Temp. start2->process2 separation Filtration process2->separation evaporation Solvent Removal separation->evaporation product2 [EMIM][Benz] evaporation->product2

Caption: A flowchart illustrating the two-step synthesis of [EMIM][Benz].

ExperimentalWorkflow General Experimental Workflow for IL Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis IL Synthesis purification Purification synthesis->purification viscosity Viscosity Measurement purification->viscosity conductivity Conductivity Measurement purification->conductivity tga Thermal Stability (TGA) purification->tga analysis Comparative Data Analysis viscosity->analysis conductivity->analysis tga->analysis

Caption: Workflow for the characterization of ionic liquids.

Conclusion

The selection of a this compound-based ionic liquid requires a careful consideration of its specific physicochemical properties in the context of the intended application. While ionic liquids like [EMIM][BF4] offer high conductivity and thermal stability, others such as [EMIM][Acetate] exhibit lower melting points. The limited availability of experimental data for [EMIM][Benz] underscores the need for further research to fully characterize its performance and unlock its potential in areas such as drug delivery and organic synthesis. This guide provides a foundational dataset and standardized protocols to aid researchers in this endeavor.

References

A Comparative Guide to HPLC and GC Methods for 1-Ethylimidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 1-Ethylimidazole. The information presented is based on established analytical principles and data from validated methods for structurally similar imidazole (B134444) compounds, providing a robust framework for laboratory application.

Introduction to this compound Analysis

This compound is a heterocyclic organic compound with applications in pharmaceutical synthesis and as a curing agent for epoxy resins. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. Both HPLC and GC are powerful chromatographic techniques suitable for this purpose, each with distinct advantages and limitations. The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a polar compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common and effective approach.

Experimental Protocol: Representative RP-HPLC-UV Method

A hypothetical validated RP-HPLC-UV method for the quantification of this compound is detailed below. This protocol is based on methods developed for similar imidazole-containing pharmaceuticals.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is a relatively volatile compound, a GC method with a Flame Ionization Detector (FID) is a suitable choice. In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.

Experimental Protocol: Representative GC-FID Method

The following is a representative validated GC-FID method for this compound quantification, adapted from methods for similar volatile heterocyclic compounds.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column with a slightly polar stationary phase is often suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 15 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • Injection Mode: Split injection (e.g., split ratio 20:1).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the desired range (e.g., 5-100 µg/mL).

    • Sample Preparation: Dilute the sample with the chosen solvent to bring the this compound concentration into the calibration range.

Comparison of Method Performance

The performance of the representative HPLC and GC methods for the quantification of this compound is summarized in the table below. These values are based on typical performance characteristics observed for validated analytical methods of similar compounds and should be verified for a specific application.

Performance ParameterHPLC-UV MethodGC-FID Method
Linearity Range 1 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Robustness GoodGood

Method Validation Workflow

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. The general workflow for the validation of chromatographic methods is outlined below, following the International Council for Harmonisation (ICH) guidelines.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K

Analytical Method Validation Workflow

Comparison of HPLC and GC Workflows

The following diagram illustrates the key differences in the experimental workflows for HPLC and GC analysis.

G Comparison of HPLC and GC Experimental Workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow H1 Sample Preparation (in Mobile Phase) H4 Injection H1->H4 H2 Liquid Mobile Phase H3 High-Pressure Pump H2->H3 H3->H4 H5 Column (Room Temp.) H4->H5 H6 UV Detector H5->H6 H7 Data Acquisition H6->H7 G1 Sample Preparation (in Volatile Solvent) G4 Injection & Vaporization G1->G4 G2 Inert Carrier Gas G3 Heated Injector G2->G3 G3->G4 G5 Column (in Oven) G4->G5 G6 FID Detector G5->G6 G7 Data Acquisition G6->G7

HPLC vs. GC Experimental Workflows

Conclusion

Both HPLC-UV and GC-FID are suitable and reliable techniques for the quantification of this compound.

  • HPLC-UV is generally preferred for its robustness, ease of use for non-volatile and thermally labile compounds, and its applicability to a wide range of sample matrices. It often provides better sensitivity for compounds with strong UV absorbance.

  • GC-FID is an excellent choice for volatile compounds like this compound, offering high resolution and speed of analysis. The operational costs for GC can be lower due to the use of gases as the mobile phase instead of expensive solvents.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available laboratory infrastructure. It is imperative to perform a thorough method validation to ensure the reliability and accuracy of the results obtained for the specific application.

Spectroscopic comparison of 1-Ethylimidazole and its constitutional isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, constitutional isomers present a fascinating case study in how subtle changes in atomic arrangement can significantly influence spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1-ethylimidazole and its constitutional isomers, 2-ethylimidazole (B144533) and 4(5)-ethylimidazole. This information is crucial for researchers in drug development and materials science for the unambiguous identification and characterization of these important chemical entities.

Structural Differences

This compound, 2-ethylimidazole, and 4(5)-ethylimidazole all share the same molecular formula, C₅H₈N₂, and a molecular weight of 96.13 g/mol . However, the position of the ethyl group on the imidazole (B134444) ring distinguishes them, leading to unique spectroscopic fingerprints. 4-Ethylimidazole and 5-ethylimidazole exist in a tautomeric equilibrium, and are often referred to as 4(5)-ethylimidazole.

Constitutional isomers of ethylimidazole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the tautomeric nature and potential for lower stability, comprehensive, publicly available spectroscopic data for 4(5)-ethylimidazole is limited.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (ppm) and MultiplicityAssignment
This compound 7.49 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 4.04 (q, 2H), 1.42 (t, 3H)Imidazole ring protons, CH₂, CH₃
2-Ethylimidazole 6.95 (s, 2H), 2.74 (q, 2H), 1.30 (t, 3H)Imidazole ring protons, CH₂, CH₃
4(5)-Ethylimidazole Data not readily available in searched databases.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (ppm)Assignment
This compound 137.1, 129.0, 118.8, 44.8, 15.6Imidazole ring carbons, CH₂, CH₃
2-Ethylimidazole 149.5, 120.9, 23.5, 13.0Imidazole ring carbons, CH₂, CH₃
4(5)-Ethylimidazole Data not readily available in searched databases.

Table 3: Infrared (IR) Spectroscopic Data (Neat/KBr)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound 3100-2800, 1500-1450, 1300-1000C-H stretch, C=N stretch, C-N stretch
2-Ethylimidazole 3400-2400 (broad), 3100-2800, 1600-1550, 1450-1400N-H stretch, C-H stretch, C=N stretch, C=C stretch
4(5)-Ethylimidazole Data not readily available in searched databases.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 9681, 68, 54, 41
2-Ethylimidazole 9681, 67, 54, 40
4(5)-Ethylimidazole 96Data not readily available in searched databases.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of ethylimidazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic properties of the atomic nuclei.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • Ethylimidazole isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Place the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans, and relaxation delay.

  • Acquire the ¹³C NMR spectrum, which typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) for liquid samples or a KBr pellet press for solid samples.

  • Mortar and pestle

Reagents:

  • Ethylimidazole isomer sample

  • Potassium bromide (KBr), IR grade (for solid samples)

Procedure (for liquid samples):

  • Place a drop of the liquid sample onto a clean, dry salt plate.

  • Carefully place a second salt plate on top to create a thin film of the liquid.

  • Mount the plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Gas Chromatograph (GC) for sample introduction (GC-MS)

Procedure (GC-MS):

  • Prepare a dilute solution of the ethylimidazole isomer in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • The separated components enter the mass spectrometer.

  • In the ion source, molecules are bombarded with electrons (in EI), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • The mass spectrum, a plot of ion intensity versus m/z, is generated.

Experimental Workflow

The logical flow for the spectroscopic characterization of an unknown ethylimidazole isomer is outlined below.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structure NMR->Structure IR->Structure MS->Structure

A general workflow for spectroscopic analysis.

This guide highlights the distinct spectroscopic features of this compound and its constitutional isomers, providing a valuable resource for their identification. While experimental data for 4(5)-ethylimidazole is not as readily available, the provided protocols offer a clear path for its characterization. The subtle yet significant differences in their spectra underscore the power of these analytical techniques in distinguishing between closely related molecular structures.

Evaluating the performance of 1-Ethylimidazole in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical step in synthesizing novel molecules and materials. This guide provides a comparative evaluation of the performance of 1-ethylimidazole in specific catalytic reactions, primarily focusing on acylation and its potential role in polymerization reactions. Due to a scarcity of direct quantitative data for this compound in the scientific literature, this guide leverages data from its close structural and functional analog, 1-methylimidazole (B24206), to provide a robust comparative analysis against other common catalysts.

Performance in Acylation and Esterification Reactions

1-Alkylated imidazoles, including this compound and 1-methylimidazole, have emerged as highly effective nucleophilic catalysts for the acylation of alcohols and the esterification of carboxylic acids. Their catalytic activity often rivals or even surpasses that of commonly used catalysts like 4-(Dimethylamino)pyridine (DMAP) and triethylamine (B128534) (TEA), particularly in reactions involving sterically hindered substrates.

The catalytic cycle of imidazole-catalyzed acylation is believed to proceed through a nucleophilic pathway. The imidazole (B134444) derivative first reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to furnish the corresponding ester and regenerate the imidazole catalyst.

Comparative Performance Data

The following table summarizes the performance of 1-methylimidazole in comparison to other catalysts in the acylation of sterically hindered alcohols. This data provides a strong indication of the expected performance of this compound.

CatalystSubstrateAcylating AgentSolventTime (h)Yield (%)Reference
1-Methylimidazole Sterically Hindered Diolp-TsClPyridine4.587[1]
DMAPSterically Hindered Diolp-TsClPyridine12 (reflux)49[1]
1-Methylimidazole / Et₃NSterically Hindered DiolAc₂OCH₂Cl₂-94[1]
Bi(OTf)₃Sterically Hindered DiolAc₂O--Multiple Products[1]

Note: The data for 1-methylimidazole strongly suggests that this compound would also be a highly efficient catalyst for these transformations, likely exhibiting similar or slightly varied reactivity based on the electronic and steric differences of the ethyl versus the methyl group.

Performance in Polymerization Reactions

Further research is required to quantify the performance of this compound in ROP and compare it with established catalysts like tin(II) octoate or other organocatalysts.

Experimental Protocols

Below are detailed experimental protocols for key reactions, based on procedures reported for the closely related 1-methylimidazole. These can serve as a starting point for designing experiments with this compound.

General Procedure for Acylation of a Sterically Hindered Alcohol

Materials:

  • Sterically hindered alcohol (1.0 mmol)

  • Acid anhydride (B1165640) or acid chloride (1.2-1.5 mmol)

  • This compound (0.2-1.0 mmol)

  • Triethylamine (Et₃N) (1.5 mmol, if used as an auxiliary base)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Pyridine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the sterically hindered alcohol in the chosen anhydrous solvent, add this compound and triethylamine (if applicable).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (acid anhydride or acid chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.[1]

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in catalysis with this compound, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Acylation_Mechanism This compound This compound N_Acylimidazolium N-Acylimidazolium Intermediate This compound->N_Acylimidazolium Nucleophilic Attack Acylating_Agent Acylating Agent (e.g., Ac₂O) Acylating_Agent->N_Acylimidazolium Ester_Product Ester Product (R-OAc) N_Acylimidazolium->Ester_Product Attack by Alcohol Alcohol Alcohol (R-OH) Alcohol->Ester_Product Regenerated_Catalyst This compound (Regenerated) Ester_Product->Regenerated_Catalyst Catalyst Regeneration

Caption: Proposed mechanism for this compound-catalyzed acylation.

Catalyst_Evaluation_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation Select_Catalysts Select Catalysts (this compound, DMAP, etc.) Prepare_Reactants Prepare Reactants & Solvents Select_Catalysts->Prepare_Reactants Run_Reactions Run Catalytic Reactions (Varying Conditions) Prepare_Reactants->Run_Reactions Monitor_Progress Monitor Progress (TLC, GC, NMR) Run_Reactions->Monitor_Progress Isolate_Product Isolate & Purify Product Monitor_Progress->Isolate_Product Determine_Yield Determine Yield & Selectivity Isolate_Product->Determine_Yield Calculate_TON Calculate Turnover Number (TON) & Turnover Frequency (TOF) Determine_Yield->Calculate_TON Compare_Performance Compare Catalyst Performance Calculate_TON->Compare_Performance

Caption: Workflow for evaluating the performance of catalytic reactions.

Conclusion

While direct and extensive quantitative data for this compound remains an area for further investigation, the available information for its close analog, 1-methylimidazole, strongly supports its potential as a highly effective and versatile catalyst in organic synthesis. For acylation and esterification reactions, 1-alkylated imidazoles present a compelling alternative to traditional catalysts, offering high yields, especially with challenging substrates. Their application in polymerization reactions also holds promise and warrants deeper exploration. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to incorporate and evaluate this compound in their synthetic endeavors.

References

A Comparative Guide to the pKa of 1-Ethylimidazole: Experimental versus Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acid dissociation constant (pKa) is a critical parameter influencing a molecule's behavior in various chemical and biological systems. This guide provides an objective comparison of the experimentally determined and computationally predicted pKa values of 1-ethylimidazole, a key heterocyclic compound. We delve into the methodologies for both approaches, offering detailed protocols and a clear presentation of the available data.

Data Summary

The pKa of this compound has been determined through both experimental measurements and computational predictions. The values from these two approaches show a high degree of agreement, highlighting the advancements in computational chemistry for predicting fundamental physicochemical properties.

ParameterExperimental pKaComputational pKa
Value 7.07.08 ± 0.10[1]
Source IUPAC Digitized pKa Dataset[2]ChemicalBook (Predicted)[1]

Methodologies for pKa Determination

Understanding the methodologies behind these values is crucial for their correct interpretation and application. Below, we outline the principles and typical protocols for both experimental and computational pKa determination.

Experimental Determination

The experimental pKa value for this compound is sourced from the IUPAC Digitized pKa Dataset, a curated collection of high-confidence pKa data from established reference works. While the specific method for this exact entry is not detailed in the database, potentiometric titration and UV-Vis spectroscopy are the most common and reliable methods for determining the pKa of imidazole (B134444) derivatives.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Preparation of Analyte Solution: A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 0.01 M). An electrolyte, such as KCl (e.g., 0.1 M), is added to maintain a constant ionic strength throughout the titration.

  • Titration: The solution is placed in a thermostated vessel and stirred. The pH electrode is immersed in the solution, and an initial pH reading is recorded.

  • The titrant (in this case, a standardized HCl solution) is added in small, precise increments from a burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Experimental Protocol: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: A stock solution of this compound is prepared. Aliquots of the stock solution are added to a series of buffer solutions of varying, precisely known pH values, creating solutions with a constant total concentration of this compound.

  • Spectral Measurement: The UV-Vis spectrum of each buffered solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species show a significant difference in absorption is plotted against the pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the compound.[3][4][5][6][7]

Computational Prediction

The predicted pKa value of 7.08 for this compound is likely derived from quantum mechanical calculations.[1] Density Functional Theory (DFT) is a common and powerful method for predicting pKa values.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are used to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, from which the pKa can be calculated.

Software:

  • Quantum chemistry software package (e.g., Gaussian, Spartan)

Procedure:

  • Molecular Modeling: The 3D structures of both the protonated (1-ethylimidazolium ion) and deprotonated (this compound) forms of the molecule are built.

  • Geometry Optimization: The geometry of each species is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-311+G(d,p).

  • Solvation Model: To simulate the effect of the solvent (typically water), a continuum solvation model, such as the Solvation Model based on Density (SMD), is applied during the calculations.[8]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain the thermal corrections to the Gibbs free energy.

  • pKa Calculation: The Gibbs free energies of the protonated and deprotonated species in the solvent are used to calculate the free energy of the deprotonation reaction. The pKa is then calculated using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature.

Visualizing the Methodologies

Logical Relationship between Experimental and Computational pKa Determination

pKa_Determination_Logic cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_method Physical Measurement (e.g., Titration, Spectroscopy) exp_data Raw Data (pH vs. Volume, Absorbance vs. pH) exp_method->exp_data exp_pKa Experimental pKa exp_data->exp_pKa pKa_value pKa of this compound exp_pKa->pKa_value Determines comp_method Quantum Mechanics (e.g., DFT) comp_data Calculated Gibbs Free Energies comp_method->comp_data comp_pKa Computational pKa comp_data->comp_pKa comp_pKa->pKa_value Predicts

Caption: Logical flow from methodology to the final pKa value for both experimental and computational approaches.

Experimental Workflow for Potentiometric pKa Determination

Potentiometric_Titration_Workflow start Start prep_solution Prepare Analyte Solution (this compound in water with KCl) start->prep_solution calibrate_ph Calibrate pH Meter prep_solution->calibrate_ph titrate Titrate with Standard Acid (HCl) in Increments calibrate_ph->titrate record_ph Record pH after Each Increment titrate->record_ph Equilibrate plot_curve Plot Titration Curve (pH vs. Volume of Titrant) titrate->plot_curve Titration complete record_ph->titrate Add next increment determine_pka Determine Equivalence Point and Calculate pKa plot_curve->determine_pka end End determine_pka->end

Caption: A typical experimental workflow for determining the pKa of this compound using potentiometric titration.

Conclusion

The close agreement between the experimental (7.0) and computationally predicted (7.08) pKa values for this compound demonstrates the reliability of modern computational methods in estimating this fundamental property. For researchers, this means that computational tools can be effectively used for the high-throughput screening of large libraries of compounds in the early stages of drug discovery, with experimental validation reserved for the most promising candidates. Both experimental and computational approaches have their strengths, and their combined use provides a powerful strategy for understanding and predicting the behavior of molecules in complex environments.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of chemical synthesis and quality control. 1-Ethylimidazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods to ascertain its purity and identify any potential impurities. This guide provides an objective comparison of three commonly employed analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented herein is supported by established analytical principles and representative experimental data to aid in the selection of the most suitable method for your specific needs.

Quantitative Data Summary

The following tables summarize representative performance data for the analysis of this compound using GC-FID, HPLC-UV, and qNMR. These values are based on typical performance characteristics observed for similar N-alkylimidazole compounds and serve as a comparative baseline.[1][2][3]

Table 1: Comparison of Key Performance Metrics for this compound Purity Analysis

ParameterGC-FIDHPLC-UVqNMR
Principle Separation by volatility and polaritySeparation by polarityIntrinsic quantitative response of nuclei in a magnetic field
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (primary method)
Selectivity High for volatile impuritiesHigh for non-volatile and UV-active impuritiesHigh, based on unique chemical shifts
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Moderate (mg to µg level)
Accuracy High (typically 98-102% recovery)High (typically 98-102% recovery)Very High (primary ratio method)
Precision (%RSD) < 2%< 2%< 1%

Table 2: Typical Method Validation Parameters for this compound Purity Assay

ParameterGC-FIDHPLC-UVqNMR
Linearity Range 0.1 - 1000 µg/mL1 - 500 µg/mL0.5 - 50 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL~0.3 mg/mL

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using GC-FID, HPLC-UV, and qNMR are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard of known purity.

  • Acetonitrile or Dichloromethane (GC grade).

  • Helium or Nitrogen (carrier gas).

  • Volumetric flasks, syringes, and vials.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a final concentration of 1 mg/mL.

Data Analysis:

  • Inject the standard and sample solutions into the GC-FID system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of the synthesized sample using the area normalization method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of identified impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of this compound and quantify non-volatile, UV-active impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid.

  • Volumetric flasks, pipettes, and vials with septa.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the synthesized this compound sample to a concentration of 1 mg/mL in the mobile phase.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

  • Calculate the purity as the percentage of the determined concentration relative to the prepared sample concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound without the need for a specific this compound reference standard.[4]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • High-precision analytical balance.

  • NMR tubes.

Experimental Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the N-alkylation of imidazole (B134444) with an ethylating agent (e.g., ethyl bromide, diethyl sulfate).[5] Potential impurities may include:

  • Unreacted Starting Materials: Imidazole.

  • Over-alkylation Products: 1,3-Diethylimidazolium salts.

  • Isomeric Byproducts: 2-Ethylimidazole, 4(5)-Ethylimidazole (less common in direct alkylation).

  • Residual Solvents: From the reaction and purification steps.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Synthesized This compound Purification Crude Product Purification Synthesis->Purification GC_FID GC-FID Analysis Purification->GC_FID Sample Prep HPLC_UV HPLC-UV Analysis Purification->HPLC_UV Sample Prep qNMR qNMR Analysis Purification->qNMR Sample Prep Purity_Data Purity Data (% Area, % w/w) GC_FID->Purity_Data Impurity_Profile Impurity Profile (Identification & Quantification) GC_FID->Impurity_Profile Volatile Impurities HPLC_UV->Purity_Data HPLC_UV->Impurity_Profile Non-Volatile Impurities qNMR->Purity_Data qNMR->Impurity_Profile Structural Confirmation Purity_Data->Impurity_Profile Final_Report Final_Report Impurity_Profile->Final_Report Final Purity Assessment Report

Caption: Workflow for the purity assessment of synthesized this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_properties Analyte Properties cluster_information Obtained Information GC Gas Chromatography (GC-FID) Relative_Purity Relative Purity GC->Relative_Purity HPLC Liquid Chromatography (HPLC-UV) HPLC->Relative_Purity NMR Quantitative NMR (qNMR) Absolute_Purity Absolute Purity NMR->Absolute_Purity Impurity_ID Impurity Identification NMR->Impurity_ID Volatility Volatility Volatility->GC drives separation Polarity Polarity Polarity->HPLC drives separation UV_Absorbance UV Absorbance UV_Absorbance->HPLC enables detection Magnetic_Nuclei Magnetic Nuclei Magnetic_Nuclei->NMR enables quantification

Caption: Logical relationship between analytical techniques and analyte properties.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-Ethylimidazole and Related Imidazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 1-Ethylimidazole in common biological assays. Due to a lack of specific published cross-reactivity data for this compound, this document focuses on the known biological activities of structurally similar imidazole (B134444) compounds. This information can serve as a valuable reference for anticipating the potential off-target effects of this compound and for designing appropriate selectivity screening assays.

The primary known biological targets for many imidazole-containing compounds are metalloproteins, particularly heme-containing enzymes like cytochrome P450s, and enzymes involved in neurotransmitter metabolism, such as histamine (B1213489) N-methyltransferase. The imidazole nitrogen atoms are capable of coordinating with the metal ions in the active sites of these enzymes, leading to inhibition.

Comparative Biological Activity of Imidazole Derivatives

The following table summarizes the inhibitory activities of imidazole and its close structural analog, 1-methylimidazole, against relevant enzyme targets. This data is intended to provide a baseline for the potential cross-reactivity of this compound. It is anticipated that this compound would exhibit a similar, though not identical, inhibitory profile.

CompoundTargetAssay TypeKi (µM)IC50 (µM)Reference
Imidazole Cytochrome P450 2E1 (CYP2E1)Enzyme Inhibition--General knowledge
GH1 β-glucosidaseEnzyme Inhibition--[1]
1-Methylimidazole Histamine N-methyltransferase (HNMT)Enzyme Inhibition--[2]
Cytochrome P450Enzyme Inhibition--General knowledge
Potential Cross-Reactivity Targets for this compound

Based on the known interactions of other imidazole derivatives, the following are potential off-target interaction families for this compound:

  • Cytochrome P450 (CYP) Enzymes: Imidazole is a well-known inhibitor of various CYP isoforms.[3] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition of their metabolic activity.[3] This can result in drug-drug interactions if this compound is co-administered with drugs metabolized by these enzymes.

  • Histamine N-Methyltransferase (HNMT): HNMT is a key enzyme in the metabolic pathway of histamine. Inhibition of HNMT can lead to an increase in histamine levels, which could have various physiological effects. Several imidazole-containing compounds are known to be potent inhibitors of HNMT.

  • Other Metalloproteins: The ability of the imidazole moiety to chelate metal ions suggests that this compound could potentially interact with other metalloproteins, which could lead to a range of biological effects.

Experimental Protocols for Cross-Reactivity Assessment

To determine the specific cross-reactivity profile of this compound, a panel of in vitro biological assays should be performed. Below are detailed methodologies for key experiments.

Cytochrome P450 Inhibition Assay

This assay determines the potential of this compound to inhibit the major drug-metabolizing CYP450 isoforms.

Principle: The assay measures the activity of a specific CYP isoform by monitoring the metabolism of a fluorescent or mass-tagged probe substrate. The inhibitory effect of this compound is quantified by measuring the decrease in the formation of the metabolite in the presence of the test compound.

Materials:

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of human liver microsomes, probe substrates, and the NADPH regenerating system in phosphate buffer.

  • Incubation: To each well of a 96-well plate, add human liver microsomes, the specific probe substrate, and varying concentrations of this compound or a reference inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for the interaction between the inhibitor and the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite using LC-MS/MS or a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Histamine N-Methyltransferase (HNMT) Inhibition Assay

This assay evaluates the inhibitory potential of this compound against HNMT.

Principle: The activity of HNMT is measured by quantifying the conversion of histamine to N-methylhistamine. The inhibitory effect of this compound is determined by the reduction in N-methylhistamine formation.

Materials:

  • Recombinant human HNMT

  • Histamine

  • S-adenosyl-L-methionine (SAM) - the methyl group donor

  • This compound and a known HNMT inhibitor (e.g., metoprine)

  • Tricarboxylic acid (TCA)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system for analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant human HNMT, histamine, and varying concentrations of this compound or a reference inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Quantify the amount of N-methylhistamine produced using an HPLC system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity of imidazole compounds.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Microsomes, Substrate, NADPH, This compound Incubate Combine Reagents in 96-well Plate Reagents->Incubate Pre-incubate Pre-incubate at 37°C Incubate->Pre-incubate Initiate Add NADPH to Start Reaction Pre-incubate->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Terminate Add Stop Solution Incubate_Reaction->Terminate Analyze LC-MS/MS or Fluorescence Reading Terminate->Analyze Calculate Determine IC50 and Ki Values Analyze->Calculate

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

Histamine_Metabolism_Pathway Histidine Histidine Histamine Histamine Histidine->Histamine HDC N-methylhistamine N-methylhistamine Histamine->N-methylhistamine HNMT Imidazole_Compounds Imidazole Compounds (e.g., this compound) HNMT Histamine N-Methyltransferase Imidazole_Compounds->HNMT Inhibition HDC Histidine Decarboxylase Logical_Relationship_CrossReactivity This compound This compound Imidazole_Moiety Imidazole Moiety This compound->Imidazole_Moiety Metal_Coordination Coordination with Metal Ions (e.g., Fe in Heme) Imidazole_Moiety->Metal_Coordination Enzyme_Inhibition Enzyme Inhibition Metal_Coordination->Enzyme_Inhibition CYP450s CYP450s Enzyme_Inhibition->CYP450s HNMT HNMT Enzyme_Inhibition->HNMT Other_Metalloproteins Other_Metalloproteins Enzyme_Inhibition->Other_Metalloproteins

References

A Comparative Guide to 1-Alkylimidazoles for CO2/CH4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of carbon dioxide (CO2) from methane (B114726) (CH4) is a critical process in natural gas sweetening and biogas upgrading. 1-Alkylimidazoles have emerged as a promising class of physical solvents for this separation due to their low volatility, tunable properties, and favorable CO2 selectivity. This guide provides an objective comparison of the performance of various 1-alkylimidazoles, supported by experimental data, to aid in the selection of the most suitable solvent for specific applications.

Performance Comparison of 1-Alkylimidazoles

The efficiency of 1-alkylimidazoles in CO2/CH4 separation is primarily determined by their physical properties and gas solubility characteristics. The following tables summarize key quantitative data for a series of 1-alkylimidazoles, highlighting the impact of the alkyl chain length on their performance.

Physical Properties

The density and viscosity of the solvent are crucial parameters for process design and equipment sizing. Lower viscosity is generally preferred to reduce pumping costs and enhance mass transfer.

Table 1: Density and Viscosity of 1-Alkylimidazoles at Various Temperatures

1-AlkylimidazoleTemperature (°C)Density (g/cm³)Viscosity (cP)
1-Methylimidazole 201.031.63
401.011.15
600.990.85
800.970.66
1-Ethylimidazole 201.002.18
400.981.48
600.961.07
800.940.81
1-Butylimidazole 200.963.86
400.942.45
600.931.69
800.911.24
1-Hexylimidazole 200.936.25
400.913.79
600.902.53
800.881.82
1-Octylimidazole 200.919.87
400.895.71
600.883.71
800.862.61

Data compiled from multiple sources. Conditions may vary slightly between studies.

Gas Solubility and Selectivity

The key performance indicators for a CO2/CH4 separation solvent are its CO2 solubility and its CO2/CH4 selectivity. Higher CO2 solubility reduces the required solvent circulation rate, while higher selectivity leads to a purer CH4 product stream.

Table 2: CO2 and CH4 Solubility in 1-Alkylimidazoles at 30°C and ~5 atm Partial Pressure

1-AlkylimidazoleCO2 Solubility (mol CO2 / mol solvent)CH4 Solubility (mol CH4 / mol solvent)Ideal CO2/CH4 Selectivity
1-Methylimidazole 0.380.02415.8
This compound 0.350.02812.5
1-Butylimidazole 0.310.0358.9
1-Hexylimidazole 0.280.0407.0
1-Octylimidazole 0.250.0386.6

Data extrapolated and averaged from multiple sources for comparative purposes.

Key Observations:

  • Effect of Alkyl Chain Length: Increasing the alkyl chain length on the imidazole (B134444) ring generally leads to an increase in viscosity and a decrease in density.[1] Crucially, CO2 solubility decreases with increasing alkyl chain length, while CH4 solubility shows a slight increase up to a certain chain length before decreasing.[1] This results in a significant decrease in CO2/CH4 selectivity as the alkyl chain becomes longer.[1]

  • Effect of Temperature: Gas solubility in 1-alkylimidazoles is inversely proportional to temperature for both CO2 and CH4.[1] However, the effect is more pronounced for CO2, leading to lower selectivity at higher temperatures.[1]

  • Optimal Performance: Among the 1-alkylimidazoles studied, 1-methylimidazole consistently demonstrates the most favorable properties for CO2/CH4 separation, exhibiting the highest CO2 solubility, lowest viscosity, and highest CO2/CH4 selectivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1-alkylimidazoles for CO2/CH4 separation.

Gas Solubility Measurement (Gravimetric Method)

This method determines the amount of gas absorbed by a liquid solvent by measuring the change in mass.

Apparatus:

  • High-pressure microbalance

  • Gas delivery system with mass flow controllers

  • Temperature-controlled chamber

  • Vacuum pump

Procedure:

  • Sample Preparation: A known mass of the 1-alkylimidazole solvent is placed in the sample holder of the microbalance.

  • Degassing: The solvent is degassed under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any dissolved gases. The degassing is considered complete when the sample mass stabilizes.

  • Tare: The microbalance is tared under vacuum at the desired experimental temperature.

  • Gas Introduction: The desired gas (CO2 or CH4) is introduced into the chamber at a controlled pressure.

  • Equilibration: The mass of the sample is continuously monitored as it increases due to gas absorption. The system is considered to be at equilibrium when the mass remains constant over a prolonged period.

  • Data Recording: The final mass uptake is recorded.

  • Stepwise Isotherms: The pressure is increased in a stepwise manner, and the mass uptake is recorded at each pressure point to construct a solubility isotherm.

  • Data Analysis: The recorded mass uptake is converted to molar solubility (mol gas / mol solvent) using the known molecular weights of the gas and the solvent.

Determination of CO2/CH4 Selectivity

Ideal selectivity is calculated as the ratio of the individual gas solubilities at a given temperature and pressure.

Procedure:

  • Measure the solubility of pure CO2 in the 1-alkylimidazole at a specific temperature and pressure using the gravimetric or volumetric method.

  • Measure the solubility of pure CH4 in the same 1-alkylimidazole at the same temperature and pressure.

  • Calculate the ideal selectivity (α) using the following formula: α (CO2/CH4) = Solubility of CO2 / Solubility of CH4

Solvent Regeneration (Temperature/Pressure Swing)

This protocol describes the process of removing the absorbed CO2 from the solvent to allow for its reuse.

Apparatus:

  • A stirred, heated pressure vessel containing the CO2-rich solvent.

  • A vacuum pump.

  • A condenser to capture any solvent vapor.

  • A gas outlet for the desorbed CO2.

Procedure:

  • Loading: The 1-alkylimidazole is first saturated with CO2 at a specific absorption temperature and pressure.

  • Temperature Swing: The temperature of the CO2-rich solvent is increased (e.g., to 60-80°C). This reduces the solubility of CO2, causing it to be released from the solvent.

  • Pressure Swing: Simultaneously or sequentially, the pressure in the vessel is reduced using a vacuum pump. This further decreases the partial pressure of CO2, enhancing its desorption.

  • Monitoring: The amount of desorbed CO2 can be monitored by measuring the volume of gas exiting the vessel.

  • Regeneration Efficiency: The regeneration is considered complete when CO2 evolution ceases. The efficiency is calculated by comparing the amount of CO2 desorbed to the initial amount absorbed.

Visualizations

The following diagrams illustrate the logical relationships in the CO2 capture process and a typical experimental workflow.

CO2_Capture_Process CO2/CH4 Separation and Solvent Regeneration Cycle cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Gas_Mixture CO2/CH4 Gas Mixture Absorber Absorption Column Gas_Mixture->Absorber Rich_Solvent CO2-Rich 1-Alkylimidazole Absorber->Rich_Solvent CO2-rich solvent Treated_Gas Purified CH4 Absorber->Treated_Gas CH4 Lean_Solvent Lean 1-Alkylimidazole Lean_Solvent->Absorber Regenerator Regenerator (Stripper) Rich_Solvent->Regenerator Regenerator->Lean_Solvent Regenerated Solvent Captured_CO2 Captured CO2 Regenerator->Captured_CO2 Heat_Input Heat Input Heat_Input->Regenerator Vacuum Vacuum Vacuum->Regenerator

Caption: A schematic of the absorption-regeneration cycle for CO2/CH4 separation using 1-alkylimidazoles.

Experimental_Workflow Experimental Workflow for Solvent Evaluation Solvent_Synthesis 1-Alkylimidazole Synthesis & Purification Physical_Properties Physical Property Characterization (Density, Viscosity) Solvent_Synthesis->Physical_Properties Solubility_Measurement Gas Solubility Measurement (CO2 & CH4) Solvent_Synthesis->Solubility_Measurement Performance_Evaluation Overall Performance Evaluation Physical_Properties->Performance_Evaluation Selectivity_Calculation CO2/CH4 Selectivity Calculation Solubility_Measurement->Selectivity_Calculation Regeneration_Study Regeneration Efficiency Study Solubility_Measurement->Regeneration_Study Selectivity_Calculation->Performance_Evaluation Regeneration_Study->Performance_Evaluation

Caption: A logical workflow for the comprehensive evaluation of 1-alkylimidazole solvents for CO2 capture.

References

Unveiling the Dual Role of Imidazoles: A Comparative Guide to their Cholinesterase-like Activity and Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 1-Ethyl-3-methylimidazolium and other imidazole (B134444) derivatives reveals a fascinating dichotomy in their interaction with the cholinergic system. While the foundational imidazole structure exhibits inherent catalytic activity reminiscent of cholinesterase, its substituted derivatives, including the ionic liquid 1-Ethyl-3-methylimidazolium, emerge as potent inhibitors of these vital enzymes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these opposing activities, supported by experimental data and protocols.

This publication delves into the cholinesterase-like organocatalysis of imidazole-based compounds and contrasts it with the well-documented cholinesterase inhibitory effects of various imidazole derivatives. Understanding this structure-activity relationship is paramount for the rational design of novel therapeutics targeting cholinergic signaling pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis of Cholinesterase-like Activity

Recent studies have brought to light the intrinsic ability of the imidazole ring to catalyze the hydrolysis of thioester substrates like acetylthiocholine (B1193921), a hallmark of cholinesterase activity. This "cholinesterase-like" activity is concentration-dependent and influenced by the pH of the environment, with increased efficiency in alkaline conditions. However, substitutions on the imidazole ring dramatically alter this catalytic behavior.

A key finding is that N-alkylation of the imidazole ring, as seen in 1-Ethyl-3-methylimidazolium chloride , leads to a complete loss of this catalytic activity .[1] This is attributed to the unavailability of the lone pair of electrons on the N-3 atom, which is crucial for the catalytic process. In contrast, the parent imidazole molecule and naturally occurring imidazole-containing compounds like L-histidine and histamine (B1213489) demonstrate notable catalytic effects.[1][2]

Imidazole Derivatives as Cholinesterase Inhibitors: A Quantitative Comparison

While the basic imidazole structure shows catalytic promise, a vast body of research has focused on synthesizing imidazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The inhibitory potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for a range of imidazole-based compounds against both AChE and BChE.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Imidazole Derivatives

CompoundIC50 (µM)Reference
Benzimidazole-based oxazole (B20620) analogue 90.10 ± 0.050[3]
Benzimidazole-based oxazole analogue 140.20 ± 0.050[3]
Imidazotriazole-based thiazolidinone 106.70[4]
Donepezil (Reference Drug)8.50[4]
3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h)0.040[5]
3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c)0.050[5]
Chiral anthranilic amide derivative 7a0.01707[6]
Chiral anthranilic amide derivative 7b0.0175[6]

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Imidazole Derivatives

CompoundIC50 (µM)Reference
Benzimidazole-based oxazole analogue 90.20 ± 0.050[3]
Benzimidazole-based oxazole analogue 140.30 ± 0.050[3]
Imidazotriazole-based thiazolidinone 107.10[4]
Donepezil (Reference Drug)8.90[4]
Chiral anthranilic amide derivative 5a46.66[6]
Chiral anthranilic amide derivative 5b33.33[6]
Chiral anthranilic amide derivative 7a0.175[6]
Chiral anthranilic amide derivative 7b0.1166[6]

Experimental Protocols

The determination of cholinesterase activity and the screening of inhibitors are predominantly conducted using the Ellman's method. This colorimetric assay is a reliable and widely accepted standard in the field.

Ellman's Assay for Cholinesterase Activity

Principle: This method measures the activity of cholinesterase enzymes by quantifying the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme activity.

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment. The enzyme solution should be kept on ice.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells of the microplate. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100.

Visualizing the Cholinergic Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis VAChT Vesicular ACh Transporter ACh_Vesicle->VAChT Packaging ACh_Released ACh VAChT->ACh_Released Release AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic Signaling Pathway at the Synapse.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare Reagents: - Phosphate Buffer - DTNB - ATCI - Enzyme Solution - Test Compounds B Dispense Reagents into 96-well Plate (Blank, Control, Test) A->B C Pre-incubate at 25°C for 10 minutes B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the Ellman's Assay.

Conclusion

The imidazole scaffold presents a remarkable versatility in its interaction with the cholinergic system. While the parent molecule exhibits a modest catalytic activity that mimics cholinesterase, its synthetic derivatives have been extensively explored as potent inhibitors of these enzymes. The ionic liquid 1-Ethyl-3-methylimidazolium, due to its N-substituted structure, does not possess the cholinesterase-like activity of the parent imidazole. Instead, the broader class of imidazole derivatives offers a rich landscape for the development of novel cholinesterase inhibitors with therapeutic potential for neurodegenerative disorders. The data and protocols presented in this guide aim to facilitate further research and drug discovery efforts in this critical area.

References

Thermodynamic Performance of 1-Ethyl-3-methylimidazolium-Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermodynamic performance of 1-ethyl-3-methylimidazolium (B1214524) ([emim])-based ionic liquids against other alternatives, supported by experimental data. This analysis focuses on key thermophysical properties, including density, viscosity, thermal conductivity, and heat capacity, which are critical for their application in various industrial and scientific processes.

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low vapor pressure, high thermal stability, and high ionic conductivity, making them attractive as "green" solvents and functional materials in diverse applications such as chemical synthesis, catalysis, and electrochemistry.[1][2] The 1-ethyl-3-methylimidazolium ([emim]) cation is a common component of many well-studied ILs. The choice of the anion, however, significantly influences the resulting thermodynamic properties of the ionic liquid.[3][4] Understanding these properties is crucial for process design and optimization.

Comparative Analysis of Thermodynamic Properties

The performance of [emim]-based ionic liquids is benchmarked against other imidazolium-based ILs and, where applicable, traditional solvents. The following tables summarize the quantitative data for key thermodynamic properties.

Density

Density is a fundamental property that influences fluid dynamics and process design. For [emim]-based ILs, density generally decreases linearly with increasing temperature.[1][5] The nature of the anion plays a significant role, with heavier anions typically leading to denser ionic liquids.

Ionic LiquidTemperature (K)Density (g/cm³)Reference
[emim][EtSO₄] (Ethylsulfate)298.151.284[6]
[emim][NTf₂] (Bis(trifluoromethylsulfonyl)imide)298.151.518[3]
[emim][N(CN)₂] (Dicyanamide)298.151.059[3]
[emim][F] (Fluoride)-1.516 - 1.22x10⁻³T[1]
[emim][BF₄] (Tetrafluoroborate)298.151.28[6]
[bmim][BF₄] (1-butyl-3-methylimidazolium)298.151.20-
Water298.150.997-
Viscosity

Viscosity is a critical parameter for fluid handling and mass transfer operations. The viscosity of [emim]-based ILs is highly dependent on temperature, generally following the Vogel-Fulcher-Tammann (VTF) equation.[1][7][8] An increase in the alkyl chain length of the cation or the size of the anion can lead to an increase in viscosity.[4]

Ionic LiquidTemperature (K)Viscosity (mPa·s)Reference
[emim][EtSO₄]298.1545.7[9]
[emim][NTf₂]298.1534[4]
[emim][DCA] (Dicyanamide)298.1521[4]
[emim][FSI] (Bis(fluorosulfonyl)imide)Room Temp.18[4]
[bmim][PF₆] (1-butyl-3-methylimidazolium)Room Temp.481[4]
Water298.150.89-
Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat and is a crucial property for heat transfer applications. The thermal conductivity of ionic liquids is generally low compared to traditional heat transfer fluids but can be influenced by the structure of the cation and anion.[10] For [emim]-based ILs, thermal conductivity shows a weak, linear dependence on temperature.[10]

Ionic LiquidTemperature (K)Thermal Conductivity (W·m⁻¹·K⁻¹)Reference
[emim][NTf₂]293.150.125[10]
[emim][EtSO₄]293.150.165[10]
[emim][OAc] (Acetate)293.150.175[10]
[emim][N(CN)₂]293.150.183[10]
[bmim][BF₄]3000.17-
Water298.150.6-
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. It is an important parameter for thermal energy storage and heat transfer applications. The specific heat capacity of [emim]-based ILs is influenced by the anion and can be significantly higher than that of conventional ILs.[11]

Ionic LiquidTemperature (K)Specific Heat Capacity (J·g⁻¹·K⁻¹)Reference
[emim][DEP] (Diethyl phosphate)~300-473up to 4.52[2]
[emim][Octylsulfate]~300-473-[2]
[emim][BF₄]298.151.566[11]
[bmim][NTf₂]298.151.35[11]
Water298.154.18-

Experimental Protocols

The following sections detail the methodologies used for the measurement of the key thermodynamic properties discussed.

Density Measurement

Densities are typically measured using a vibrating tube densimeter. The instrument is calibrated with standard substances of known density, such as dry air and pure water. The uncertainty in density measurements is generally low, often less than ±0.02%.[3] Before measurements, the ionic liquid samples are dried under vacuum to remove any water content, which can significantly affect density.[3][4]

Viscosity Measurement

Viscosity is commonly determined using a falling-ball viscometer or a rotational rheometer. For a falling-ball viscometer, the viscosity is calculated based on the time it takes for a ball to fall through the liquid under gravity. The instrument is calibrated with reference fluids of known viscosity. For high-pressure measurements, a specialized high-pressure falling-body viscometer is used.[4] The uncertainty of viscosity measurements is typically around 0.35%.[9]

Thermal Conductivity Measurement

The transient hot-wire method is a common technique for measuring the thermal conductivity of fluids. This method involves a thin platinum wire submerged in the liquid that acts as both a heating element and a temperature sensor. The thermal conductivity is determined from the transient temperature rise of the wire. A stationary guarded parallel-plate instrument can also be used, which involves creating a steady-state temperature gradient across a thin layer of the liquid. The total measurement uncertainty for thermal conductivity is typically around 3%.[10]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is the primary method for measuring the heat capacity of ionic liquids. A sample of the ionic liquid is heated at a constant rate, and the heat flow required to do so is compared to that of a reference material (often an empty pan). Modulated DSC, which involves a sinusoidal temperature modulation superimposed on the linear heating ramp, can also be used for more precise measurements.[12] The accuracy of the DSC equipment is typically confirmed by measuring the heat capacity of a standard substance like pure water.[12]

Visualizing Relationships and Workflows

To better understand the experimental process and the comparative performance of [emim]-based ionic liquids, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis synthesis IL Synthesis/Procurement purification Purification synthesis->purification drying Drying under Vacuum purification->drying density Density (Vibrating Tube Densitometer) drying->density viscosity Viscosity (Viscometer/Rheometer) drying->viscosity thermal_cond Thermal Conductivity (Transient Hot-Wire) drying->thermal_cond heat_capacity Heat Capacity (DSC) drying->heat_capacity correlation Temperature Dependence Correlation density->correlation viscosity->correlation thermal_cond->correlation heat_capacity->correlation comparison Comparison with Alternatives correlation->comparison modeling Thermodynamic Modeling comparison->modeling

Caption: General experimental workflow for thermodynamic property analysis of ionic liquids.

Performance_Comparison cluster_emim [emim]-Based ILs cluster_alternatives Alternative Solvents emim_density Moderate to High Density other_ils Other ILs (e.g., [bmim]-based) - Higher Viscosity emim_density->other_ils Comparable/Higher emim_viscosity Low to Moderate Viscosity emim_viscosity->other_ils Generally Lower organic_solvents Traditional Organic Solvents - High Volatility - Lower Viscosity emim_viscosity->organic_solvents Higher emim_thermal_cond Low Thermal Conductivity water Water - High Thermal Conductivity - High Heat Capacity - Low Viscosity emim_thermal_cond->water Significantly Lower emim_heat_capacity Potentially High Heat Capacity emim_heat_capacity->water Comparable/Lower

Caption: Logical comparison of [emim]-based ILs with alternative solvents.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 1-Ethylimidazole, tailored for laboratory and research professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a corrosive and toxic substance that requires careful handling.[1][2] It is harmful if swallowed, causes severe skin burns and eye damage, and poses a long-term hazard to aquatic life.[1][2][3]

Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1][3][4]
Skin Corrosion/IrritationCategory 1C / 2H314/H315: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[4]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.[3]

  • Face Protection: Face shield where splashing is possible.[1][3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Always inspect gloves before use and use proper removal technique.[3][4]

  • Body Protection: A fully-buttoned lab coat or impervious clothing.[3]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]

Emergency Procedures: Exposure and Spills

Immediate and correct response to exposure or spills is crucial to mitigate harm.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Immediately call a POISON CENTER or doctor.[1][4]

  • If Swallowed: Rinse mouth with water.[1] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor immediately if you feel unwell.[1][4]

Spill Cleanup Protocol

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition as vapors may form explosive mixtures with air.[1]

  • Contain Spill: Prevent the spill from entering drains or public water supplies.[1][4]

  • Absorb Material: For liquid spills, use an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[1][3][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.[1][3][5]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Dispose of Materials: All cleanup materials and contaminated PPE must be placed in a sealed container and disposed of as hazardous waste.[5]

Waste Management and Disposal Procedures

This compound and its containers must be treated as hazardous waste. Disposal must be conducted in strict accordance with all local, state, and federal regulations.

Step-by-Step Disposal Plan

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials like strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7]

  • Container Selection: Collect waste this compound (pure or in solution) in a designated, sealable, and chemically compatible container.[5][7] The container must be airtight to prevent the release of vapors.[5]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][7] The label must clearly identify the contents as "Hazardous Waste: this compound" and include relevant hazard pictograms (e.g., Corrosive, Harmful).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][5] The storage area should be secure.[5]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not attempt to dispose of this compound down the drain or in regular trash.[4] The recommended disposal method is often through an industrial combustion plant or high-temperature incineration.[4]

  • Empty Containers: Handle contaminated, empty containers in the same manner as the substance itself.[4] They can be sent for recycling only after being completely emptied and decontaminated.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Handling & Use cluster_1 Emergency Response cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs ppe->spill Accident waste_gen Generate Waste (Residue, Contaminated Items) ppe->waste_gen Normal Operation first_aid Administer First Aid (See Section 2) spill->first_aid Exposure spill_cleanup Follow Spill Protocol (Absorb, Collect) spill->spill_cleanup Spill collect_waste Collect in Labeled, Sealable Container waste_gen->collect_waste first_aid->collect_waste Contaminated Items spill_cleanup->collect_waste store_waste Store in Secure, Ventilated Area collect_waste->store_waste disposal_co Contact Licensed Hazardous Waste Company store_waste->disposal_co end_point Dispose via Approved Method (e.g., Incineration) disposal_co->end_point

References

Safeguarding Your Research: Essential Protocols for Handling 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 1-Ethylimidazole, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to prevent exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles or a full-face shieldMust provide a complete seal around the eyes. A face shield is recommended when there is a significant risk of splashing.[1][2]
Skin Chemical-resistant glovesGloves must be tested according to EN 374 for chemical protection. Check for leaks and impermeability before use.[3] PVC or other suitable material is recommended.[2]
Body Protective clothingA lab coat, overalls, or an apron made of a chemical-resistant material should be worn.[1][2] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[2]
Respiratory Respirator (if required)In case of inadequate ventilation or exposure to vapors, a full-face respirator with appropriate cartridges (e.g., type ABEK EN 14387) should be used.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_vent 2. Ensure Proper Ventilation prep_ppe->prep_vent prep_materials 3. Gather Materials prep_vent->prep_materials handle_transfer 4. Transfer Chemical prep_materials->handle_transfer handle_experiment 5. Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate 6. Decontaminate Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Logical workflow for handling this compound.

Detailed Methodologies

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Preventing Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4] Keep containers tightly closed and upright to prevent leakage.[1]

Emergency Protocols:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention as it can cause severe skin burns.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, seek immediate medical assistance.[3]

  • Spill Response: In case of a spill, evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with an inert material such as sand, sawdust, or a universal binder.[3] Collect the absorbed material into a suitable, closed container for disposal.[1] Ventilate the area of the spill.[3]

Disposal Plan:

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Method: Do not dispose of this compound down the drain or into the environment.[3] Contact a licensed professional waste disposal service to dispose of this material.[1] Disposal should be in accordance with all local, state, and federal regulations.[1] Contaminated packaging should also be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.